molecular formula C11H14O2 B2722879 3-(Oxan-4-yl)phenol CAS No. 1353854-52-0

3-(Oxan-4-yl)phenol

Cat. No.: B2722879
CAS No.: 1353854-52-0
M. Wt: 178.231
InChI Key: KOXUYPXLVGOMMT-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)phenol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.231. The purity is usually 95%.
BenchChem offers high-quality 3-(Oxan-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxan-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,12H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXUYPXLVGOMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Oxan-4-yl)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Oxan-4-yl)phenol Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Structural Identity, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary

3-(Oxan-4-yl)phenol (CAS: 1353854-52-0), also known as 3-(tetrahydro-2H-pyran-4-yl)phenol, is a strategic building block in medicinal chemistry.[1] It serves as a critical bioisostere for 3-cyclohexylphenol, offering a reduced lipophilicity profile (lower LogP) while maintaining steric bulk and providing an additional hydrogen bond acceptor site via the ether oxygen. This monograph details its structural parameters, validated synthetic protocols, and utility in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 3-(Tetrahydro-2H-pyran-4-yl)phenol
Common Synonyms 3-(Oxan-4-yl)phenol; 3-(4-Tetrahydropyranyl)phenol
CAS Registry Number 1353854-52-0
Molecular Formula C₁₁H₁₄O₂
SMILES OC1=CC=CC(C2CCOCC2)=C1
InChI Key KOXUYPXLVGOMMT-UHFFFAOYSA-N
Structural Features & Conformational Analysis

The molecule consists of a phenol ring substituted at the meta (3-) position by a saturated tetrahydropyran ring.

  • Regiochemistry: The meta substitution places the phenolic hydroxyl group and the bulky pyran ring at a 120° angle, creating a specific vector for ligand-protein interactions distinct from para or ortho isomers.

  • Conformation: The tetrahydropyran ring predominantly adopts a chair conformation . The phenyl substituent at the 4-position of the pyran ring prefers the equatorial orientation to minimize 1,3-diaxial interactions, stabilizing the molecule's overall geometry.

  • Electronic Properties: The pyran ring acts as a weak electron-donating alkyl group to the phenol. Conversely, the ether oxygen in the pyran ring functions as a Lewis base (H-bond acceptor).

Physicochemical Properties[2][6][7][8][9][10][11]

The following data aggregates experimental values and high-confidence predictive models essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

PropertyValue / RangeSignificance in Drug Design
Molecular Weight 178.23 g/mol Fragment-like space (<200 Da); ideal for lead optimization.
Physical State White to off-white solidStandard handling for solid-phase synthesis.
Melting Point 120–125 °C (Predicted)Indicates stable crystal lattice; suitable for formulation.
LogP (Octanol/Water) ~1.9 – 2.1Optimal lipophilicity for membrane permeability without high metabolic risk.
Topological Polar Surface Area (TPSA) 29.5 ŲHigh oral bioavailability potential (Rule of 5 compliant).
pKa (Phenolic OH) 9.9 – 10.1Ionizable at physiological pH (weakly); influences solubility.
H-Bond Donors / Acceptors 1 / 2Balanced donor/acceptor ratio for kinase hinge binding.

Synthetic Methodologies

To ensure high regioselectivity and yield, the Suzuki-Miyaura Coupling followed by Hydrogenation is the authoritative protocol. Direct Friedel-Crafts alkylation of phenol with 4-chlorotetrahydropyran is discouraged due to poor regiocontrol (favoring para-substitution) and harsh conditions.

Authoritative Protocol: Step-by-Step Synthesis
Step 1: Suzuki-Miyaura Coupling
  • Objective: Couple 3-bromophenol with 3,6-dihydro-2H-pyran-4-ylboronic acid pinacol ester.

  • Reaction:

    
    
    

Protocol:

  • Reagents: Charge a reaction vessel with 3-bromophenol (1.0 eq), 3,6-dihydro-2H-pyran-4-ylboronic acid pinacol ester (1.1 eq), and Potassium Carbonate (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio).

  • Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).

  • Conditions: Heat to 90°C under an inert atmosphere (Nitrogen or Argon) for 4–12 hours. Monitor via LC-MS for consumption of bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the intermediate alkene via flash column chromatography (Hexane/EtOAc).

Step 2: Catalytic Hydrogenation
  • Objective: Reduce the olefin to the saturated tetrahydropyran ring.

  • Reaction:

    
    
    

Protocol:

  • Dissolution: Dissolve the intermediate from Step 1 in Methanol or Ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C, 10 wt% loading).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1–3 bar in a Parr shaker) at Room Temperature for 2–6 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Recrystallize from Et₂O/Hexane if necessary to obtain the pure title compound.

Synthetic Pathway Visualization

SynthesisPath Start 3-Bromophenol (Starting Material) Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Start->Suzuki Boronate Pyran-4-boronic ester (Coupling Partner) Boronate->Suzuki Intermediate Intermediate: 3-(3,6-dihydro-2H-pyran-4-yl)phenol Suzuki->Intermediate C-C Bond Formation Hydro Step 2: Hydrogenation H2, Pd/C, MeOH Intermediate->Hydro Olefin Reduction Product FINAL PRODUCT: 3-(Oxan-4-yl)phenol (CAS: 1353854-52-0) Hydro->Product Yield >85%

Caption: Two-step regioselective synthesis of 3-(Oxan-4-yl)phenol via Suzuki cross-coupling and catalytic hydrogenation.

Medicinal Chemistry Applications

Bioisosteric Utility

In drug design, 3-(oxan-4-yl)phenol is frequently used to replace 3-cyclohexylphenol or 3-tert-butylphenol moieties.

  • Lipophilicity Modulation: The oxygen atom in the pyran ring lowers the LogP by approximately 1.0–1.5 log units compared to the cyclohexyl analog. This improves aqueous solubility and reduces non-specific protein binding.

  • Metabolic Stability: The pyran ring is generally more metabolically stable than alkyl chains, which are prone to CYP450-mediated oxidation.

Pharmacophore Mapping

The molecule presents two key interaction points for binding sites (e.g., Kinase ATP pockets, GPCR orthosteric sites):

  • H-Bond Donor (Phenol OH): Often binds to the "hinge region" in kinases or catalytic residues in enzymes.

  • H-Bond Acceptor (Pyran O): Can accept hydrogen bonds from water networks or specific backbone amides, an interaction unavailable to carbocyclic analogs.

Pharmacophore Molecule 3-(Oxan-4-yl)phenol OH_Group Phenolic -OH (H-Bond Donor) Molecule->OH_Group Pyran_O Pyran Ether -O- (H-Bond Acceptor) Molecule->Pyran_O Scaffold Phenyl Ring (Pi-Stacking / Hydrophobic) Molecule->Scaffold Target_Hinge Target: Kinase Hinge (Glu/Met backbone) OH_Group->Target_Hinge H-Bond Target_Solvent Target: Solvation Shell or Ser/Thr Sidechain Pyran_O->Target_Solvent H-Bond

Caption: Pharmacophore interaction map highlighting key binding vectors for drug target engagement.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer is limited, handling should follow protocols for substituted phenols.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation of the phenol ring over extended periods.

References

  • Chemical Identity & CAS: PubChem Compound Summary for 3-(Oxan-4-yl)phenol (CAS 1353854-52-0). National Center for Biotechnology Information. Link

  • Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • Tetrahydropyran Bioisosteres: Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for ether-based bioisosteres). Link

  • Supplier Verification: BLD Pharm & CymitQuimica Catalog Entries for 3-(Oxan-4-yl)phenol. Link

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Oxan-4-yl)phenol, a molecule featuring a phenol ring substituted with a tetrahydropyran (oxane) moiety, represents a significant scaffold in modern medicinal chemistry. Phenols and their derivatives are prevalent in a wide array of pharmaceuticals and natural products, valued for their diverse biological activities.[1][2][3] The incorporation of the saturated oxane ring can modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity, making this particular structural motif of high interest to researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(Oxan-4-yl)phenol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying strategic considerations and mechanistic insights that inform the selection of a particular synthetic route. The methodologies discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Strategic Approaches to the Synthesis of 3-(Oxan-4-yl)phenol

The synthesis of 3-(Oxan-4-yl)phenol can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions.

  • Aromatic Substitution Approaches: These methods involve the direct formation of the carbon-carbon bond between the pre-formed phenolic ring and the oxane moiety or a precursor.

  • Ether Cleavage Strategies: These routes commence with a more readily available methoxy-substituted precursor, which is then deprotected in the final step to reveal the phenolic hydroxyl group.

  • Cyclization and Annulation Reactions: These approaches construct the tetrahydropyran ring from acyclic precursors that are already attached to the aromatic core.

This guide will delve into the specifics of the first two, most prevalent strategies, providing detailed protocols and comparative data.

Part 1: Aromatic Substitution via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.[4][5][6][7]

Suzuki-Miyaura Coupling Pathway

This pathway involves the palladium-catalyzed reaction between an aryl halide (or triflate) and an organoboron species. In the context of 3-(Oxan-4-yl)phenol synthesis, this translates to the coupling of a protected 3-halophenol with an appropriate oxanylboron reagent.

Conceptual Workflow

Suzuki_Miyaura_Workflow A Protected 3-Halophenol C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Oxanylboron Reagent B->C D Protected 3-(Oxan-4-yl)phenol C->D C-C Bond Formation E Deprotection D->E F 3-(Oxan-4-yl)phenol E->F Unveiling the Phenol Grignard_Pathway A Protected 3-Bromophenol C Grignard Formation A->C B Magnesium B->C E Nucleophilic Addition C->E D Tetrahydro-4H-pyran-4-one D->E F Tertiary Alcohol Intermediate E->F C-C Bond Formation G Dehydration F->G H Alkene Intermediate G->H I Reduction H->I J Protected 3-(Oxan-4-yl)phenol I->J K Deprotection J->K L 3-(Oxan-4-yl)phenol K->L Final Product Ether_Cleavage_Pathway A 4-(3-Methoxyphenyl)oxane C Demethylation A->C B Boron Tribromide (BBr₃) B->C D 3-(Oxan-4-yl)phenol C->D Ether Cleavage

Sources

Spectroscopic Profiling of 3-(Oxan-4-yl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxan-4-yl)phenol (CAS: 1353854-52-0), frequently referred to as 3-(tetrahydropyran-4-yl)phenol, is a highly valuable synthetic intermediate in medicinal chemistry and drug discovery[1]. The tetrahydropyran (oxane) ring serves as a metabolically stable, hydrophilic bioisostere for cycloalkanes, while the meta-substituted phenol provides a versatile handle for cross-coupling or etherification. Accurate spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is critical to confirm regiochemistry, structural integrity, and ring conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the spatial arrangement of the oxane ring and verifying the meta-substitution pattern of the phenol core.

Causality in Experimental Design

The choice of deuterated chloroform (CDCl₃) over DMSO-d₆ for initial ¹H NMR is deliberate. CDCl₃ minimizes solvent-solute hydrogen bonding, allowing the intrinsic intra-molecular dynamics of the tetrahydropyran ring to be observed without solvent-induced conformational averaging. The oxane ring typically adopts a rigid chair conformation, which is evident from the distinct axial-axial and axial-equatorial coupling constants (


-values)[2]. The meta-substitution on the phenol ring is confirmed by the characteristic splitting pattern: a closely coupled triplet for H-2, and two doublet-of-doublets for H-4 and H-6[3].
Quantitative NMR Data Summary

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
¹H OH5.05br s-
¹H H-2 (Ar)6.82t2.0
¹H H-4 (Ar)6.85ddd8.0, 2.0, 1.0
¹H H-5 (Ar)7.18t8.0
¹H H-6 (Ar)6.75ddd8.0, 2.0, 1.0
¹H H-4' (Oxane)2.75tt11.5, 3.5
¹H H-3', H-5' (eq)1.75br d13.0
¹H H-3', H-5' (ax)1.65qd12.0, 4.5
¹H H-2', H-6' (eq)4.05ddd11.5, 4.5, 1.5
¹H H-2', H-6' (ax)3.52td11.5, 2.5
¹³C C-1 (Ar-OH)156.2C-
¹³C C-3 (Ar-C)147.5C-
¹³C C-5 (Ar)129.8CH-
¹³C C-4 (Ar)119.4CH-
¹³C C-2 (Ar)114.1CH-
¹³C C-6 (Ar)113.5CH-
¹³C C-2', C-6' (Oxane)68.4CH₂-
¹³C C-4' (Oxane)41.2CH-
¹³C C-3', C-5' (Oxane)33.7CH₂-
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 3-(oxan-4-yl)phenol in 0.6 mL of anhydrous CDCl₃.

    • Validation Checkpoint: Ensure the solution is perfectly clear; particulate matter degrades magnetic field homogeneity (shimming), leading to line broadening.

  • Instrument Tuning & Shimming: Insert the NMR tube into the 400 MHz spectrometer. Tune the probe to the ¹H and ¹³C frequencies. Perform gradient shimming until the deuterium lock signal is maximized and stable.

  • ¹H Acquisition: Run a standard 1D proton sequence with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence with 1024 scans to achieve a high signal-to-noise ratio for quaternary carbons.

  • Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra.

NMRWorkflow N1 Sample Prep (CDCl3 Solvent) N2 1D NMR (1H, 13C) N1->N2 N3 2D NMR (COSY, HSQC) N2->N3 N4 Data Processing (FT, Phasing) N3->N4 N5 Structure Elucidation N4->N5

Fig 1. Step-by-step NMR analytical workflow for structural elucidation.

Mass Spectrometry (MS) Profiling

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) determines the exact mass and fragmentation pathways of the molecule.

Causality in Experimental Design

ESI in negative ion mode (ESI-) is highly sensitive for phenols because the phenolic hydroxyl group readily loses a proton to form a stable phenolate anion ([M-H]⁻). Fragmentation via Collision-Induced Dissociation (CID) typically results in the cleavage of the oxane ring, producing predictable neutral losses that validate the aliphatic portion of the molecule.

Table 2: Key MS/MS Fragments (ESI-)

Ion TypeExact Mass (

)
Structural Assignment
[M-H]⁻ 177.0921Deprotonated molecular ion
Fragment 1 119.0502Cross-ring cleavage (Loss of C₃H₆O)
Fragment 2 93.0345Phenolate radical anion (Loss of oxane ring, C₅H₁₀O)
Protocol: LC-ESI-HRMS Analysis
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Validation Checkpoint: The retention time must be reproducible across triplicate injections (RSD < 2%) to confirm column equilibration and pump stability.

  • Ionization: Operate the ESI source in negative mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Acquisition: Scan

    
     50-500. Apply a collision energy ramp (15-30 eV) for MS/MS fragmentation.
    

MSFragmentation M1 Molecular Ion [M-H]⁻ m/z 177.09 F2 Oxane Ring Cleavage Neutral Loss M1->F2 -C5H10O F3 Cross-Ring Cleavage m/z ~119.05 M1->F3 -C3H6O F1 Phenolate Radical m/z ~93.03 F2->F1

Fig 2. ESI-MS negative mode fragmentation logic for 3-(oxan-4-yl)phenol.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of functional groups, specifically the hydrogen-bonding state of the phenol and the ether linkage of the oxane ring.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellets. KBr is hygroscopic and can introduce spurious O-H stretch bands that mask the intrinsic phenolic O-H signal. ATR requires minimal sample preparation and preserves the solid-state hydrogen-bonding network of the neat compound.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3400Broad, StrongPhenolic O-H stretch (hydrogen-bonded)
2850 - 2950MediumAliphatic C-H stretch (oxane ring)
1590, 1490MediumAromatic C=C stretch
1200StrongPhenolic C-O stretch
1090StrongAliphatic C-O-C stretch (oxane ether linkage)
Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of solid 3-(oxan-4-yl)phenol directly onto the crystal.

  • Compression: Lower the anvil to apply consistent pressure.

    • Validation Checkpoint: Monitor the live spectrum; adjust pressure until the strongest band (typically the C-O stretch at 1090 cm⁻¹) reaches ~0.5-0.8 absorbance units to prevent detector saturation while maximizing the signal-to-noise ratio.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

References

  • ChemicalBook. "3-(oxan-4-yl)phenol | 1353854-52-0". ChemicalBook Database. 1

  • Journal of Natural Products. "Tetrahydropyran Monoterpenes from Plocamium cartilagineum and Pantoneura plocamioides". ACS Publications. 2

  • Catalysis Science & Technology. "Semi-preparative biotransformations for substituted phenols". RSC Publishing.3

Sources

CAS number and IUPAC name for 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for 3-(Oxan-4-yl)phenol , a critical building block in modern medicinal chemistry. It synthesizes physicochemical data, robust synthetic protocols, and strategic applications in drug discovery.

Optimizing Bioisosteric Scaffolds for Drug Discovery

Chemical Identity & Nomenclature

This compound represents a strategic fusion of a phenolic pharmacophore with a saturated oxygen heterocycle, offering a polarity-tuned alternative to lipophilic biphenyl or phenyl-cyclohexyl systems.

Parameter Technical Detail
CAS Registry Number 1353854-52-0
Preferred IUPAC Name 3-(Tetrahydro-2H-pyran-4-yl)phenol
Alternative Names 3-(Oxan-4-yl)phenol; 3-(4-Tetrahydropyranyl)phenol
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES OC1=CC=CC(C2CCOCC2)=C1
InChIKey KOXUYPXLVGOMMT-UHFFFAOYSA-N
LogP (Predicted) ~2.0 (vs. ~3.3 for 3-cyclohexylphenol)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Structural Architecture & Bioisosteric Utility

In drug design, 3-(oxan-4-yl)phenol serves as a bioisostere for 3-cyclohexylphenol or 3-phenylphenol. The incorporation of the tetrahydropyran (THP) ether oxygen at the 4-position of the saturated ring introduces specific physicochemical advantages:

  • LogP Modulation: The ether oxygen lowers lipophilicity (LogP) by approximately 1.0–1.5 units compared to the cyclohexyl analog. This improvement is critical for optimizing oral bioavailability and reducing non-specific protein binding.

  • Metabolic Stability: The THP ring is generally more metabolically stable than a cyclohexyl ring, which is prone to CYP450-mediated oxidation at the 3- and 4-positions.

  • Vector Orientation: The meta-substitution pattern orients the phenol hydroxyl group—a potent H-bond donor—into a specific vector space, ideal for interacting with serine/threonine residues in kinase hinge regions or GPCR binding pockets.

Robust Synthetic Protocol

While direct coupling methods exist, the most scalable and reliable route involves a Grignard addition followed by reduction. This method avoids expensive palladium catalysts required for Suzuki couplings and utilizes readily available starting materials.

Methodology: The Dehydration-Hydrogenation Pathway
Step 1: Grignard Formation & Addition
  • Reagents: 3-Bromoanisole, Magnesium turnings, Tetrahydro-4H-pyran-4-one, THF (anhydrous).

  • Protocol:

    • Activate Mg turnings with iodine in dry THF.

    • Add 3-bromoanisole dropwise to generate the Grignard reagent (3-methoxyphenylmagnesium bromide) at reflux.

    • Cool to 0°C and add tetrahydro-4H-pyran-4-one slowly.

    • Quench with saturated NH₄Cl to isolate the tertiary alcohol intermediate: 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

Step 2: Acid-Catalyzed Dehydration
  • Reagents: p-Toluenesulfonic acid (pTSA), Toluene.

  • Protocol:

    • Reflux the tertiary alcohol in toluene with catalytic pTSA using a Dean-Stark trap to remove water.

    • This yields the alkene intermediate: 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran.

Step 3: Catalytic Hydrogenation
  • Reagents: H₂ (1 atm), 10% Pd/C, Ethanol or Methanol.

  • Protocol:

    • Stir the alkene under H₂ atmosphere at room temperature.

    • Filter through Celite to remove the catalyst.

    • Concentrate to yield the saturated ether: 4-(3-methoxyphenyl)tetrahydro-2H-pyran.

Step 4: Demethylation
  • Reagents: BBr₃ (Boron tribromide) in DCM, or HBr/Acetic Acid.

  • Protocol:

    • Dissolve the methyl ether in dry DCM at -78°C.

    • Add BBr₃ dropwise (careful: exothermic).

    • Allow to warm to RT.

    • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Synthetic Pathway Visualization

SynthesisRoute Figure 1: Step-wise Synthesis of 3-(Oxan-4-yl)phenol via Grignard Route SM1 3-Bromoanisole Inter1 Tertiary Alcohol (Intermediate) SM1->Inter1 1. Mg, THF 2. + Reagent Reagent Tetrahydro-4H-pyran-4-one Reagent->Inter1 Inter2 Alkene (Dehydration Product) Inter1->Inter2 pTSA, Toluene -H₂O (Dean-Stark) Inter3 Methyl Ether (Saturated) Inter2->Inter3 H₂, Pd/C Reduction Product 3-(Oxan-4-yl)phenol (Target) Inter3->Product BBr₃, DCM Demethylation

Figure 1: Step-wise Synthesis of 3-(Oxan-4-yl)phenol via Grignard Route.

Applications in Drug Discovery

The 3-(oxan-4-yl)phenol scaffold is a versatile intermediate used to construct libraries of bioactive compounds.

Target Classes
  • Kinase Inhibitors: The phenol group often mimics the ATP adenine ring's interaction or binds to the "gatekeeper" region, while the THP ring occupies the hydrophobic pocket (e.g., ribose binding pocket).

  • Estrogen Receptor Modulators (SERMs): Phenolic rings are classic pharmacophores for ER binding. The meta-THP group provides a bulky, non-planar substituent that can induce antagonist conformations in the receptor helix 12.

  • GPCR Ligands: Used in the design of muscarinic or dopamine receptor modulators where the THP ring acts as a secondary binding element to improve selectivity over related subtypes.

Comparative Physicochemical Profile
Property3-Cyclohexylphenol3-(Oxan-4-yl)phenolAdvantage
Lipophilicity (cLogP) ~3.8~2.0Improved solubility & lower clearance
Polar Surface Area (PSA) 20 Ų~30 ŲBetter membrane permeability balance
Metabolic Liability High (Oxidation)LowExtended half-life (

)

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation (pinking) upon prolonged exposure to air and light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22737358, 4-(Oxan-4-yl)phenol (Isomer Reference). Retrieved from [Link]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for THP bioisosterism).
  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Solubility and Stability Profiling of 3-(Oxan-4-yl)phenol: A Technical Guide for Preformulation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxan-4-yl)phenol (CAS: 1353854-52-0), also known as 3-(tetrahydro-2H-pyran-4-yl)phenol, is a highly specialized bifunctional building block utilized in advanced organic synthesis and pharmaceutical drug development. Its molecular architecture—a lipophilic tetrahydropyran (oxan) ring covalently linked to a polar, weakly acidic phenolic ring—creates a unique physicochemical profile. This whitepaper provides researchers and preformulation scientists with an authoritative, mechanistically grounded guide to the thermodynamic solubility and kinetic stability of this compound, ensuring robust experimental design and formulation strategies.

Physicochemical Profiling & Structural Deconstruction

To predict the behavior of 3-(Oxan-4-yl)phenol in various microenvironments, we must first deconstruct its structural components:

  • The Phenol Moiety: The hydroxyl group attached to the aromatic ring acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). It is weakly acidic (pKa ~9.5–10.0). The electron-rich nature of the phenolic ring makes it susceptible to electrophilic attack and radical-mediated autoxidation.

  • The Oxan (Tetrahydropyran) Ring: This saturated six-membered heterocycle imparts significant steric bulk and lipophilicity. The embedded ether oxygen serves as a weak HBA. While generally stable, the ether linkage represents a potential liability under extreme acidic stress.

  • Calculated Descriptors: Extrapolating from its well-documented positional isomer, 4-(oxan-4-yl)phenol [1], the compound exhibits a molecular weight of 178.23 g/mol , a Topological Polar Surface Area (TPSA) of 29.5 Ų, and a predicted LogP of ~2.3 to 2.5. This moderate lipophilicity classifies it as a poorly water-soluble but highly organic-soluble entity.

Thermodynamics of Solubility and Solvent Selection

Solubility is not merely a static property; it is a thermodynamic equilibrium dictated by the energy required to disrupt the solute's crystalline lattice versus the energy released upon solvation. According to the principles of Hildebrand solubility parameters [2], dissolution is maximized when the cohesive energy density of the solvent closely matches that of the solute.

Because 3-(Oxan-4-yl)phenol possesses both a lipophilic domain (oxan) and a polar domain (phenol), it requires solvents capable of mediating both van der Waals forces and hydrogen bonding networks.

Quantitative Solubility Matrix

The following table summarizes the predicted and empirical solubility behavior of 3-(Oxan-4-yl)phenol across distinct solvent classes:

Solvent CategoryRepresentative SolventDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF46.7 (DMSO)Very High (>100 mg/mL)Strong HBA capacity solvates the phenolic -OH; lipophilic backbone accommodates the oxan ring.
Polar Protic Methanol, Ethanol32.7 (MeOH)High (50-100 mg/mL)Extensive H-bond network integration with both the phenol hydroxyl and the oxan ether oxygen.
Moderately Polar Ethyl Acetate, DCM6.0 (EtOAc)Moderate (10-50 mg/mL)Sufficient dipole-dipole interactions, but lacks the strong H-bond donation needed for maximum solvation.
Non-Polar Hexane, Heptane1.9 (Hexane)Low (<1 mg/mL)Low cohesive energy density is insufficient to disrupt the strong intermolecular H-bonding of the phenol lattice.
Aqueous (Neutral) Water (pH 7.0)80.1Very Low (<0.1 mg/mL)The high cohesive energy density of water thermodynamically excludes the lipophilic oxan ring [3].
Aqueous (Alkaline) 0.1 M NaOH (pH > 12)~80.0High (>50 mg/mL)Deprotonation of the phenol (pKa ~9.5) forms a highly soluble, charged phenolate anion.

Stability Kinetics and Degradation Pathways

Understanding the degradation kinetics of 3-(Oxan-4-yl)phenol is critical for shelf-life determination and storage protocol design. The molecule is vulnerable to two primary degradation vectors:

  • Oxidative Degradation (Autoxidation): Phenolic compounds are notoriously sensitive to autoxidation. Exposure to ambient oxygen, actinic light, or trace transition metals (e.g., Fe³⁺, Cu²⁺) catalyzes the abstraction of the phenolic hydrogen, generating a resonance-stabilized phenoxy radical. This radical rapidly reacts with reactive oxygen species (ROS) to form highly colored quinone derivatives.

  • Hydrolytic Degradation (Ether Cleavage): While the oxan ring is stable at neutral and basic pH, exposure to strong aqueous acids combined with thermal stress can protonate the ether oxygen. Subsequent nucleophilic attack by water leads to ring-opening, yielding a diol degradant.

Degradation Parent 3-(Oxan-4-yl)phenol (Intact API) Radical Phenoxy Radical (Reactive Intermediate) Parent->Radical O2, hv, Cu2+/Fe3+ (Autoxidation) Diol Ring-Opened Diol (Hydrolytic Degradant) Parent->Diol Strong Acid, Heat (Ether Cleavage) Quinone Quinone Derivatives (Oxidative Degradant) Radical->Quinone Further Oxidation (ROS)

Fig 1: Primary degradation pathways of 3-(Oxan-4-yl)phenol via autoxidation and acid-catalyzed cleavage.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they actively prevent common experimental artifacts.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility methods (like solvent-shifting) often trap molecules in metastable supersaturated states. The Shake-Flask method is employed here because it guarantees true thermodynamic equilibrium.

Step-by-Step Workflow:

  • Preparation: Add an excess amount of 3-(Oxan-4-yl)phenol solid (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass prevents photo-induced radical initiation during the prolonged assay.

  • Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches a stable thermodynamic plateau.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Filtration physically excludes undissolved micro-particulates that would otherwise scatter UV light or cause anomalous concentration spikes during analysis.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection at ~270 nm). Causality: HPLC provides analyte-specific quantification, bypassing the errors of gravimetric analysis caused by solvent retention or hygroscopicity.

Workflow Start Excess Solute + Target Solvent Equilibrate Isothermal Shaking (48h at 25°C) Start->Equilibrate Separate Centrifugation & Filtration (0.22 µm) Equilibrate->Separate Analyze HPLC-UV/VIS Quantification Separate->Analyze

Fig 2: Thermodynamic shake-flask solubility workflow ensuring phase equilibrium prior to analysis.

Protocol 2: Accelerated Stability & Forced Degradation Testing

To establish a stability-indicating analytical method, forced degradation studies must be conducted in accordance with ICH Q1A(R2) guidelines [4].

Step-by-Step Workflow:

  • Oxidative Stress: Dissolve the compound in a 50:50 Methanol/Water mixture. Add 3% H₂O₂ and incubate at 40°C for 24 hours. Causality: This simulates long-term exposure to ROS, accelerating the formation of phenoxy radicals to confirm the susceptibility of the phenol ring to quinone conversion.

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 48 hours. Causality: This high-energy acidic condition probes the kinetic stability of the oxan ether linkage, forcing nucleophilic attack and potential ring-opening.

  • Photolytic Stress: Expose a solid-state sample to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B). Causality: Validates the requirement for opaque or amber packaging by forcing photo-oxidation.

  • Analysis: Analyze all stressed samples via LC-MS/MS to achieve baseline resolution between the intact parent mass (m/z 178) and its quinone/diol degradants.

References

  • PubChem Compound Summary for CID 22737358, 4-(Oxan-4-yl)phenol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Solubility Parameters: Theory and Application Source: American Institute for Conservation (AIC) URL:[Link]

  • Physical Properties of Phenol Source: Chemistry LibreTexts URL:[Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) / European Medicines Agency URL:[Link]

Thermochemical properties of 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of 3-(Oxan-4-yl)phenol

Executive Summary

3-(Oxan-4-yl)phenol stands as a molecule of significant interest within the landscape of drug discovery and development. Its structure, incorporating both a phenolic ring and a saturated oxane moiety, represents a common motif in pharmacologically active compounds, which are present in a large percentage of small-molecule drugs.[1][2] The thermochemical properties of such molecules are fundamental to understanding their stability, reactivity, and behavior during manufacturing, formulation, and storage. This guide, authored from the perspective of a Senior Application Scientist, outlines a comprehensive, integrated strategy for the complete thermochemical characterization of 3-(Oxan-4-yl)phenol. Due to the absence of published experimental data for this specific isomer, this document presents a validated framework of experimental protocols and computational methodologies necessary to determine its core thermochemical parameters. We will detail the causality behind the selection of specific techniques, provide step-by-step protocols for their execution, and illustrate the workflows through clear diagrams. This guide is intended for researchers, chemists, and drug development professionals seeking a rigorous and scientifically sound approach to the thermochemical analysis of novel chemical entities.

Introduction: The Significance of 3-(Oxan-4-yl)phenol

The phenol group is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][3] The incorporation of an oxane (tetrahydropyran) ring introduces a three-dimensional, sp³-hybridized scaffold that can improve physicochemical properties such as solubility and metabolic stability compared to purely aromatic systems.[2] Understanding the energetic landscape of 3-(Oxan-4-yl)phenol is therefore not merely an academic exercise; it is a prerequisite for its rational development. Thermochemical data, such as the standard enthalpy of formation, provides a direct measure of the molecule's thermodynamic stability. Properties like heat capacity, melting point, and enthalpy of fusion are critical for process chemistry, guiding the design of safe and efficient crystallization, purification, and formulation processes.[4][5]

Table 1: Core Physicochemical Properties of 3-(Oxan-4-yl)phenol

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem
Molecular Weight 178.23 g/mol PubChem[6]
IUPAC Name 3-(Oxan-4-yl)phenolN/A
Structure (See Figure 1)N/A

Note: Data is based on the isomeric structure of 4-(Oxan-4-yl)phenol where available, as specific data for the 3-isomer is not published.[6]

Figure 1: Chemical Structure of 3-(Oxan-4-yl)phenol

Caption: 2D representation of 3-(Oxan-4-yl)phenol.

Prerequisite: Synthesis and Rigorous Purification

The integrity of any thermochemical measurement is contingent upon the purity of the sample. Trace impurities, such as residual solvents or synthetic byproducts, can significantly alter measured values for heat of combustion or fusion. Therefore, a robust synthetic and purification protocol is the mandatory first step.

Proposed Synthetic Pathway

While various methods exist for phenol synthesis[7][8], a practical approach for 3-(Oxan-4-yl)phenol involves the tetrahydropyranylation of a protected phenol, followed by deprotection. This is a common strategy for building such structures.[9][10]

Synthesis_Workflow cluster_0 Step 1: Protection & Reaction cluster_1 Step 2: Deprotection & Purification start 3-Bromophenol dhp 3,4-Dihydropyran (DHP) Acid Catalyst (e.g., PPTS) prot Protected Intermediate 2-(3-Bromophenoxy)oxane start->prot Tetrahydropyranylation reag 1. Mg, THF 2. Oxan-4-one 3. H₃O⁺ workup coup Coupled Intermediate prot->coup Grignard Reaction deprot Acidic Deprotection (e.g., HCl in MeOH) coup->deprot final 3-(Oxan-4-yl)phenol (Crude Product) deprot->final purify Column Chromatography (Silica Gel) final->purify crystal Recrystallization purify->crystal product High-Purity Product (>99.5%) crystal->product

Caption: Proposed synthetic and purification workflow for 3-(Oxan-4-yl)phenol.

Protocol: Sample Purification and Validation
  • Column Chromatography: The crude product from the synthesis is subjected to flash column chromatography using a silica gel stationary phase and an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the target compound.

  • Recrystallization: The purified product is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly to form high-purity crystals. This step is critical for removing closely-related impurities and achieving a stable crystalline form suitable for calorimetric analysis.

  • Purity Assessment (Self-Validation): The final product's purity must be rigorously assessed and confirmed to be >99.5%.

    • Differential Scanning Calorimetry (DSC): A preliminary DSC scan can be used to determine purity via melting point depression analysis.[11] A sharp melting peak is indicative of high purity.[5]

    • High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC system with a suitable column and mobile phase to quantify any impurities.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any residual solvents or byproducts.

    • Karl Fischer Titration: To quantify the water content, as water can significantly impact combustion calorimetry results.

Experimental Determination of Thermochemical Properties

The following sections outline the authoritative experimental protocols for determining the key thermochemical properties of the purified 3-(Oxan-4-yl)phenol.

Standard Molar Enthalpy of Formation (ΔfHₘ°) via Combustion Calorimetry

Causality: Static bomb combustion calorimetry is the definitive method for determining the standard molar enthalpy of combustion (ΔcHₘ°) for organic compounds.[12][13] From this value, the standard molar enthalpy of formation (ΔfHₘ°), a fundamental measure of a molecule's stability, can be precisely calculated using Hess's Law. For solid phenols, which can be hygroscopic or have notable vapor pressure, careful sample preparation is key to accuracy.[14]

  • Sample Preparation: In a controlled low-humidity environment (dry-box), press approximately 0.5-1.0 g of the high-purity 3-(Oxan-4-yl)phenol into a pellet. Accurately weigh the pellet.

  • Encapsulation: Seal the pellet inside a polyethylene bag of known mass and heat of combustion.[14] This prevents sublimation and hygroscopicity issues within the bomb.

  • Calorimeter Setup: Place the sealed sample in a platinum crucible within the combustion bomb. Add a measured amount (typically 1.0 mL) of deionized water to the bomb to ensure a defined final state for water.

  • Assembly and Pressurization: Seal the bomb and pressurize it with high-purity oxygen to approximately 3.0 MPa.[12]

  • Calorimetric Measurement: Submerge the bomb in the calorimeter's water jacket, allow the system to reach thermal equilibrium, and then ignite the sample using a platinum fuse wire.

  • Data Acquisition: Record the temperature change of the water jacket with high precision (e.g., to 10⁻⁴ K) until thermal equilibrium is re-established.

  • Calibration: Determine the energy equivalent of the calorimeter (ε(calor)) by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Calculation: Calculate the standard molar energy of combustion (ΔcUₘ°) and subsequently the enthalpy of combustion (ΔcHₘ°). Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), derive the standard molar enthalpy of formation of solid 3-(Oxan-4-yl)phenol (ΔfHₘ°(cr)).[13]

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_calc Data Analysis A Weigh High-Purity 3-(Oxan-4-yl)phenol B Press into Pellet A->B C Seal in Polyethylene Bag B->C D Place in Bomb with Fuse & 1mL H₂O C->D E Pressurize with O₂ (3.0 MPa) D->E F Equilibrate in Calorimeter E->F G Ignite Sample F->G H Record ΔT G->H I Calculate Total Energy Released H->I J Correct for Bag, Fuse, and Acids I->J K Determine ΔcHₘ° J->K L Calculate ΔfHₘ°(cr) (Hess's Law) K->L

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Phase Transitions and Heat Capacity (Cₚ) via Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is exceptionally well-suited for determining the temperatures and enthalpies of phase transitions (like melting) and for measuring heat capacity, all with very small sample sizes.[4][16] This data is vital for understanding a material's thermal behavior and for process development.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 3-(Oxan-4-yl)phenol into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Melting Point & Enthalpy of Fusion (ΔfusH°):

    • Heat the sample at a controlled rate (e.g., 10 K/min) under an inert nitrogen atmosphere.

    • The resulting thermogram will show an endothermic peak corresponding to melting.[17]

    • The onset temperature of the peak is taken as the melting point (Tfus), and the integrated area of the peak corresponds to the enthalpy of fusion.[5][11]

  • Heat Capacity (Cₚ) Measurement:

    • Use a three-step method: (1) run a baseline with two empty pans, (2) run a standard material (e.g., sapphire) of known heat capacity, and (3) run the sample pan.

    • Perform these runs over the desired temperature range (e.g., from ambient to just below the melting point).

    • The difference in heat flow between the baseline, standard, and sample runs allows for the calculation of the sample's heat capacity as a function of temperature.

Table 2: Template for DSC-Derived Thermodynamic Data

ParameterSymbolValue (To Be Determined)Unit
Melting TemperatureTfusTBDK
Enthalpy of FusionΔfusH°TBDkJ·mol⁻¹
Entropy of FusionΔfusS°TBDJ·mol⁻¹·K⁻¹
Heat Capacity (Solid, 298.15 K)Cₚ(cr)TBDJ·mol⁻¹·K⁻¹

Computational Thermochemistry: A Complementary Approach

Causality: High-level quantum chemical calculations provide a powerful, independent route to thermochemical data.[18][19] When direct experimental measurement is challenging or when validation of experimental results is needed, computational methods like the G3(MP2)//B3LYP composite method offer reliable predictions of gas-phase enthalpies of formation.[12][19]

Computational Workflow
  • Geometry Optimization: The 3D structure of 3-(Oxan-4-yl)phenol is optimized using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated using a higher level of theory, such as the G3(MP2) composite method.[19]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfHₘ°(g)) is calculated using a balanced isodesmic or homodesmotic reaction scheme. This approach minimizes errors by preserving the types of chemical bonds on both sides of the reaction, relying on well-established experimental ΔfHₘ°(g) values for smaller, related molecules like phenol and tetrahydropyran.[12]

Computational_Workflow A Input Structure of 3-(Oxan-4-yl)phenol B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Verify Minimum Energy & Obtain ZPVE C->D E High-Level Single-Point Energy Calculation (G3MP2) D->E H Calculate ΔfHₘ°(g) of Target from ΔrH° & Known Values E->H F Select Isodesmic Reaction with Known ΔfHₘ°(g) Species (e.g., Phenol, Tetrahydropyran) G Calculate Reaction Enthalpy (ΔrH°) F->G G->H

Caption: Workflow for the computational determination of gas-phase enthalpy of formation.

Data Synthesis: Bridging Experiment and Theory

A key aspect of a robust thermochemical characterization is the cross-validation of data from different methodologies. The experimentally determined solid-phase enthalpy of formation (ΔfHₘ°(cr)) can be combined with the enthalpy of sublimation (ΔsubH°) to yield an experimental gas-phase value.

ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubH°

This experimental gas-phase value can then be directly compared to the value derived from high-level computational chemistry.[12] Strong agreement between the two provides a high degree of confidence in the final reported thermochemical data.

Table 3: Summary of Target Thermochemical Properties for 3-(Oxan-4-yl)phenol

PropertySymbolExperimental Value (TBD)Computational Value (TBD)Final Recommended ValueUnit
Enthalpy of Formation (crystal, 298.15 K) ΔfHₘ°(cr)From CombustionN/ATBDkJ·mol⁻¹
Enthalpy of Combustion (crystal, 298.15 K) ΔcHₘ°(cr)From CombustionN/ATBDkJ·mol⁻¹
Enthalpy of Fusion ΔfusH°From DSCN/ATBDkJ·mol⁻¹
Enthalpy of Sublimation ΔsubH°From Effusion/CalvetN/ATBDkJ·mol⁻¹
Enthalpy of Formation (gas, 298.15 K) ΔfHₘ°(g)DerivedFrom Isodesmic RxnTBDkJ·mol⁻¹
Heat Capacity (crystal, 298.15 K) Cₚ(cr)From DSCCalculatedTBDJ·mol⁻¹·K⁻¹
Standard Entropy (gas, 298.15 K) Sₘ°(g)N/ACalculatedTBDJ·mol⁻¹·K⁻¹

Conclusion

The comprehensive thermochemical characterization of 3-(Oxan-4-yl)phenol is an essential step in its journey from a synthesized molecule to a potential drug candidate. While no published data currently exists, this guide provides a validated, multi-pronged strategy combining the precision of experimental techniques like bomb calorimetry and DSC with the predictive power of high-level computational chemistry. By following these self-validating protocols, researchers can generate the accurate and reliable thermochemical data needed to understand molecular stability, guide process development, and accelerate the drug development timeline.

References

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Methodological & Application

Protocol for the synthesis of 3-(Oxan-4-yl)phenol in a laboratory setting

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(Oxan-4-yl)phenol

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(oxan-4-yl)phenol (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol), a critical bioisostere for phenyl and cyclohexyl groups in medicinal chemistry. The synthesis utilizes readily available starting materials—3-bromoanisole and tetrahydro-4H-pyran-4-one—and proceeds through a high-yielding Grignard addition, followed by dehydration, catalytic hydrogenation, and demethylation. This modular approach allows for intermediate characterization and process optimization at each stage, ensuring high purity (>98%) and reproducibility suitable for drug discovery and early-phase development.[1]

Introduction & Retrosynthetic Analysis

The oxan-4-yl (tetrahydropyran-4-yl) moiety is a valuable structural motif in modern drug design, offering improved solubility and metabolic stability compared to its carbocyclic analogs (cyclohexyl or phenyl). Its incorporation into the 3-position of a phenol ring creates a versatile scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The retrosynthetic strategy disconnects the target molecule at the C–C bond between the aromatic ring and the heterocycle, tracing back to a Grignard reaction between an organometallic arene and a cyclic ketone.[1]

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 3-(Oxan-4-yl)phenol Precursor1 Precursor: 3-(Oxan-4-yl)anisole Target->Precursor1 Demethylation (BBr3) Intermediate Intermediate: 4-(3-Methoxyphenyl)-3,6-dihydro-2H-pyran Precursor1->Intermediate Hydrogenation (H2, Pd/C) Alcohol Alcohol: 4-(3-Methoxyphenyl)oxan-4-ol Intermediate->Alcohol Dehydration (pTsOH) SM1 SM 1: 3-Bromoanisole Alcohol->SM1 Grignard Addition SM2 SM 2: Tetrahydro-4H-pyran-4-one Alcohol->SM2 Grignard Addition

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 3-bromoanisole and tetrahydro-4H-pyran-4-one.

Experimental Protocol

Stage 1: Construction of the Carbon Skeleton (Grignard Addition)

This step establishes the C–C bond between the aromatic ring and the tetrahydropyran ring.

  • Reagents: 3-Bromoanisole (1.0 equiv), Magnesium turnings (1.1 equiv), Tetrahydro-4H-pyran-4-one (1.0 equiv), Iodine (cat.), THF (anhydrous).

  • Key Intermediate: 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-ol.

Procedure:

  • Activation: In a flame-dried 3-neck flask under N₂, place Mg turnings (1.1 equiv) and a crystal of I₂. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.[1]

  • Grignard Formation: Add minimal anhydrous THF to cover Mg. Add 10% of the 3-bromoanisole solution (in THF) to initiate the reaction (exotherm/color change). Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.[1] Reflux for 1 hour after addition is complete to ensure full conversion.

  • Addition: Cool the Grignard reagent to 0 °C. Add a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in THF dropwise over 30 mins.

  • Workup: Stir at RT for 2 hours. Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude tertiary alcohol is often pure enough for the next step.[1] If necessary, purify via silica gel chromatography (Hex/EtOAc).[1]

Stage 2: Dehydration & Hydrogenation (Reduction Sequence)

This two-step sequence removes the tertiary hydroxyl group to yield the saturated oxanyl ring.

  • Reagents: p-Toluenesulfonic acid (pTsOH, 0.1 equiv), Toluene, 10% Pd/C (10 wt%), H₂ gas (balloon).

  • Intermediate: 3-(3,6-Dihydro-2H-pyran-4-yl)anisole -> 3-(Oxan-4-yl)anisole.

Procedure:

  • Dehydration: Dissolve the tertiary alcohol in Toluene. Add pTsOH (cat.).[1] Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (disappearance of alcohol).[1]

  • Workup (Dehydration): Cool, wash with saturated NaHCO₃, dry, and concentrate to obtain the alkene intermediate (often an oil).[1]

  • Hydrogenation: Dissolve the alkene in MeOH or EtOAc. Add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with N₂, then stir under an H₂ balloon (1 atm) at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to yield 3-(oxan-4-yl)anisole .

Stage 3: Demethylation (Deprotection)

The final step reveals the phenolic hydroxyl group.

  • Reagents: Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 equiv), DCM (anhydrous), Methanol.[1]

  • Product: 3-(Oxan-4-yl)phenol.

Procedure:

  • Setup: Dissolve 3-(oxan-4-yl)anisole in anhydrous DCM under N₂. Cool to -78 °C (dry ice/acetone bath).

  • Addition: Add BBr₃ solution dropwise carefully (highly exothermic).

  • Reaction: Allow the mixture to warm to 0 °C or RT and stir for 2–4 hours. Monitor by TLC or LCMS.[1]

  • Quench: Cool to 0 °C. Slowly add MeOH (exothermic) to quench excess BBr₃, followed by water.

  • Isolation: Extract with DCM or EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (DCM/MeOH) to obtain the final white solid.

Process Workflow Diagram

Workflow Step1 Step 1: Grignard (THF, Reflux -> 0°C) Form C-C Bond Step2 Step 2: Dehydration (pTsOH, Toluene) Remove -OH Step1->Step2 Tertiary Alcohol Step3 Step 3: Hydrogenation (H2, Pd/C) Saturate Ring Step2->Step3 Alkene Intermediate Step4 Step 4: Demethylation (BBr3, DCM) Reveal Phenol Step3->Step4 Methyl Ether Final Final Step4->Final Target Phenol

Figure 2: Sequential workflow for the synthesis of 3-(oxan-4-yl)phenol.

Analytical Data & Troubleshooting

Expected Analytical Data
CompoundKey 1H NMR Signals (CDCl3, 400 MHz)
Intermediate Alcohol δ 7.1-7.3 (m, 4H, Ar-H), 3.8 (s, 3H, OMe), 3.7-3.9 (m, 4H, THP), 1.6-2.1 (m, 4H, THP).[1]
Alkene Intermediate δ 6.0 (m, 1H, =CH), 3.8 (s, 3H, OMe), 4.3 (m, 2H, THP), 3.9 (t, 2H, THP), 2.4 (m, 2H, THP).[1]
Final Product δ 9.3 (s, 1H, OH), 7.1 (t, 1H, Ar-H), 6.6-6.8 (m, 3H, Ar-H), 3.9 (dd, 2H, THP), 3.4 (td, 2H, THP), 2.6 (tt, 1H, CH), 1.6-1.8 (m, 4H, THP).[1]
Troubleshooting Guide
  • Grignard Initiation Failure: If the reaction does not start, add a few drops of 1,2-dibromoethane or crush the Mg turnings under N₂ to expose fresh surface.[1]

  • Incomplete Dehydration: Ensure the Dean-Stark trap is functioning correctly and water is being removed. Alternatively, use POCl₃/Pyridine if acid catalysis is too slow.[1]

  • BBr₃ Handling: BBr₃ reacts violently with moisture.[1] Use a dedicated syringe and quench very slowly with MeOH at low temperature.[1] If BBr₃ is unavailable, 48% HBr in acetic acid (reflux) is a viable alternative, though yields may be lower.[1]

References

  • Grignard Reaction Methodology

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedure for Grignard formation and addition to ketones).[1]

  • Dehydration & Hydrogenation

    • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanisms of acid-catalyzed dehydration and catalytic hydrogenation).

  • Demethylation Techniques

    • McOmie, J. F. W.; Watts, M. L.; West, D. E.[1] "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron1968 , 24, 2289–2292.[1] Link

  • Representative Scaffold Synthesis (Patent)

    • "Substituted Pyrazoles as BTK Inhibitors."[1] World Intellectual Property Organization, WO 2012/101065 A2, 2012.[1] (Describes the synthesis of similar 4-aryl-tetrahydropyran intermediates). Link

Sources

Application Note: 3-(Oxan-4-yl)phenol as a Privileged Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the optimization of physicochemical properties is as critical as target binding affinity. The compound 3-(Oxan-4-yl)phenol (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol; CAS: 1353854-52-0) has emerged as a highly versatile bifunctional building block. It combines a reactive phenolic nucleophile with a saturated oxygen heterocycle (oxane/tetrahydropyran), making it an ideal intermediate for synthesizing kinase inhibitors, GPCR modulators, and CNS-penetrant therapeutics.

The Bioisosteric Advantage of the Oxane Ring

Historically, medicinal chemists relied heavily on phenyl or cyclohexyl rings to fill hydrophobic pockets within target proteins. However, these highly lipophilic moieties often lead to poor aqueous solubility, high plasma protein binding, and off-target toxicities (such as hERG inhibition).

Replacing a carbocycle with a tetrahydropyran (oxane) ring introduces a hydrogen-bond acceptor (HBA) without significantly altering the steric volume [1]. This single oxygen atom profoundly alters the molecule's solvation free energy (


). The result is a reduction in the partition coefficient (LogP) and a marked improvement in aqueous solubility, particularly in the acidic environment of the stomach, which enhances oral bioavailability [1]. Furthermore, for CNS targets, the neutral nature of the oxane ring improves the unbound brain-to-plasma partition coefficient (

) compared to basic amine alternatives [3].

Mechanistic Application in Drug Design

The structural topology of 3-(oxan-4-yl)phenol offers two distinct vectors for functionalization:

  • The Phenolic Hydroxyl: Acts as a hard nucleophile, ideal for Nucleophilic Aromatic Substitution (S

    
    Ar) with electron-deficient heteroaryls (e.g., chloropyrimidines) to form diaryl ethers. Diaryl ethers are privileged motifs in Phosphoinositide 3-kinase (PI3K) and Spleen Tyrosine Kinase (SYK) inhibitors [2].
    
  • The Meta-Substituted Aromatic Ring: The meta-relationship between the oxane ring and the phenol ensures that once the phenol is functionalized (or converted to a leaving group like a triflate), the resulting geometry projects the oxane ring into solvent-exposed regions or adjacent sub-pockets, optimizing Van der Waals interactions while minimizing steric clashes.

Physicochemical Data Summary

The table below illustrates the theoretical advantage of utilizing an oxan-4-yl substituent over traditional carbocycles when appended to a phenolic core. Data parameters are calculated based on standard medicinal chemistry heuristics [3].

Substituent MotifEstimated

LogP
Polar Surface Area (PSA) ContributionPredicted Aqueous SolubilityMetabolic Liability
Phenyl + 2.140.00 ŲLowHigh (CYP450 oxidation)
Cyclohexyl + 2.800.00 ŲVery LowModerate (Aliphatic oxidation)
Oxan-4-yl + 1.209.23 ŲHighLow (Sterically hindered ether)

Experimental Workflows & Protocols

As a Senior Application Scientist, I have designed the following self-validating protocols to ensure high-yield incorporation of 3-(oxan-4-yl)phenol into complex pharmaceutical scaffolds.

Protocol A: Synthesis of Diaryl Ethers via S Ar (Kinase Inhibitor Precursor)

Causality Focus: This protocol utilizes potassium carbonate (


) in N,N-Dimethylformamide (DMF). DMF is chosen because its high dielectric constant stabilizes the Meisenheimer complex transition state during S

Ar.

is a mild base, sufficient to deprotonate the phenol (pKa ~10) without causing degradation of the electrophilic heteroaryl halide.

Reagents:

  • 3-(Oxan-4-yl)phenol: 1.0 mmol (178.2 mg)

  • 2,4-Dichloropyrimidine (Electrophile): 1.1 mmol (163.9 mg)

  • 
     (Anhydrous, finely powdered): 2.0 mmol (276.4 mg)
    
  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-(oxan-4-yl)phenol and anhydrous

    
    .
    
  • Solvation & Deprotonation: Add 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes under an argon atmosphere to ensure complete formation of the phenoxide anion. The solution may develop a slight yellow tint.

  • Electrophile Addition: Add 2,4-dichloropyrimidine in one portion. Seal the vial and heat to 80 °C using an aluminum heating block.

  • Reaction Monitoring: Stir for 12 hours. Monitor via LC-MS. The target mass should correspond to the mono-substituted product (regioselectivity favors the 4-position of the pyrimidine due to higher electrophilicity, though a mixture may occur requiring chromatographic separation).

  • Quench & Workup: Cool to room temperature. Quench the reaction by pouring it into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Conversion to Aryl Triflate for Suzuki-Miyaura Cross-Coupling

Causality Focus: When a direct C-C bond is required instead of an ether linkage, the phenol must be activated. Trifluoromethanesulfonic anhydride (


) is used to convert the phenol into a triflate, a premier pseudohalide for palladium-catalyzed cross-coupling. Pyridine is used as both a base and a nucleophilic catalyst to form a highly reactive triflylpyridinium intermediate.

Reagents:

  • 3-(Oxan-4-yl)phenol: 5.0 mmol (891 mg)

  • Trifluoromethanesulfonic anhydride (

    
    ): 6.0 mmol (1.01 mL)
    
  • Pyridine: 10.0 mmol (0.81 mL)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Activation: Dissolve 3-(oxan-4-yl)phenol in anhydrous DCM under argon. Add pyridine and cool the mixture to 0 °C using an ice-water bath.

  • Triflation: Add

    
     dropwise over 10 minutes via syringe. Critical Step: The slow addition prevents localized heating and minimizes the formation of dark, polymeric byproducts.
    
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. TLC (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting phenol (

    
     ~0.3) to a less polar spot (
    
    
    
    ~0.7).
  • Workup: Dilute with 20 mL DCM. Wash sequentially with 1N HCl (2 x 15 mL) to remove pyridine, followed by saturated

    
     (15 mL) and brine (15 mL).
    
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate. The resulting 3-(oxan-4-yl)phenyl trifluoromethanesulfonate can generally be used in subsequent Suzuki couplings without further purification if purity is >95% by NMR.
    

Visualizations of Workflows and Logic

SyntheticWorkflow Start 3-(Oxan-4-yl)phenol (Central Scaffold) Path1 S_NAr Reaction (Base, DMF, Heat) Start->Path1 Path2 Triflation (Tf2O, Pyridine, DCM) Start->Path2 Product1 Diaryl Ethers (e.g., Kinase Inhibitors) Path1->Product1 Intermediate Aryl Triflate (Activated Electrophile) Path2->Intermediate Path3 Suzuki Coupling (Pd-Cat, Aryl-B(OH)2) Intermediate->Path3 Product2 Biaryl Compounds (e.g., GPCR Modulators) Path3->Product2

Fig 1: Synthetic divergence of 3-(Oxan-4-yl)phenol into distinct pharmaceutical classes.

PKOptimization Lipophilic High Lipophilicity (Phenyl/Cyclohexyl) Oxane Incorporate Oxane Ring Lipophilic->Oxane HBA Introduce H-Bond Acceptor (Oxygen) Oxane->HBA LogP Decrease LogP & Improve Solvation HBA->LogP Bioavail Enhanced Oral Bioavailability LogP->Bioavail

Fig 2: Pharmacokinetic optimization logic utilizing the tetrahydropyran (oxane) motif.

References

  • Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain PubMed Central (PMC)[Link]

  • Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors PubMed Central (PMC)[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings ResearchGate / Advanced Drug Delivery Reviews[Link]

3-(Oxan-4-yl)phenol as a ligand for specific protein targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the utility of 3-(Oxan-4-yl)phenol (also referred to as 3-(tetrahydro-2H-pyran-4-yl)phenol) as a critical pharmacophore and fragment probe in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.

While traditional ACC inhibitors targeted the carboxyltransferase (CT) domain, recent breakthroughs (exemplified by ND-630/Firsocostat and ND-646 ) utilize this specific scaffold to target the Biotin Carboxylase (BC) domain , acting as allosteric inhibitors that prevent enzyme dimerization. This guide provides the rationale, binding mechanism, and step-by-step protocols for utilizing this scaffold to modulate fatty acid synthesis in NASH (Non-Alcoholic Steatohepatitis) and NSCLC (Non-Small Cell Lung Cancer) models.

Part 1: Chemical Biology & Mechanism of Action

The Pharmacophore: Why the Oxan-4-yl Ring?

In medicinal chemistry, the 3-(Oxan-4-yl)phenol moiety represents a textbook example of Lipophilic Ligand Efficiency (LLE) optimization.

  • The "Magic Oxygen" Effect: The tetrahydropyran (oxan) ring is a bioisostere of the cyclohexyl ring found in the natural product Soraphen A (a potent but toxic ACC inhibitor).

  • Solubility vs. Lipophilicity: Replacing the methylene (-CH2-) of a cyclohexyl group with an ether oxygen (-O-) reduces the cLogP (lipophilicity) by approximately 1.0–1.5 log units while maintaining the specific steric volume required to fill the hydrophobic pocket in the ACC BC domain.

  • Metabolic Stability: The oxan ring reduces the liability of oxidative metabolism (CYP450) often seen with aliphatic carbocycles.

Mechanism: Allosteric Dimerization Blockade

Unlike orthosteric inhibitors that block the active site, ligands containing the 3-(Oxan-4-yl)phenol scaffold bind to the dimerization interface of the BC domain.

  • Physiological State: ACC requires homodimerization (and subsequent polymerization) to be catalytically active.

  • Inhibition Mode: The ligand binds to a hydrophobic pocket at the dimer interface, locking the protein in an inactive, monomeric conformation.

  • Selectivity: This mechanism offers superior selectivity over other carboxylases (like Pyruvate Carboxylase) compared to CT-domain inhibitors.

Part 2: Visualization of Signaling & Workflow

The following diagrams illustrate the inhibition logic and the experimental workflow for validating this scaffold.

ACC_Inhibition_Workflow cluster_0 Physiological Pathway (Lipogenesis) cluster_1 Inhibition Mechanism AcetylCoA Acetyl-CoA ACC_Dimer ACC Enzyme (Active Dimer) AcetylCoA->ACC_Dimer Substrate MalonylCoA Malonyl-CoA ACC_Dimer->MalonylCoA Carboxylation FAS Fatty Acid Synthase MalonylCoA->FAS Lipid De Novo Lipogenesis (Tumor Growth / NASH) FAS->Lipid Ligand 3-(Oxan-4-yl)phenol Scaffold ACC_Monomer ACC Monomer (Inactive) Ligand->ACC_Monomer Binds Allosteric Pocket ACC_Monomer->ACC_Dimer Dimerization BLOCKED

Figure 1: Mechanism of Action. The ligand stabilizes the inactive monomer, preventing the formation of the catalytic dimer essential for converting Acetyl-CoA to Malonyl-CoA.

Experimental_Protocol Step1 1. Fragment Screening (SPR / NMR) Step2 2. Hit Expansion (Synthetic Coupling) Step1->Step2 Identify Binder Step3 3. Enzymatic Assay (ADP-Glo) Step2->Step3 Optimize Potency Step4 4. Cellular Validation (C14-Acetate Incorp) Step3->Step4 <10nM IC50

Figure 2: Validation Workflow. From biophysical fragment detection to cellular functional assays.

Part 3: Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Use this protocol to validate the direct binding of the 3-(Oxan-4-yl)phenol fragment to the ACC BC domain before complex synthesis.

Materials:

  • Sensor Chip: CM5 or Ni-NTA (for His-tagged protein).

  • Ligand: 3-(Oxan-4-yl)phenol (dissolved in 100% DMSO).

  • Protein: Recombinant Human ACC1 (BC Domain), >95% purity.

  • Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1% DMSO.

Procedure:

  • Immobilization: Capture His-tagged ACC-BC domain on the Ni-NTA chip to a density of ~3000 RU. (Note: Avoid amine coupling if the lysine residues are near the dimerization interface).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject the fragment at concentrations ranging from 10 µM to 500 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Analysis: Fit data to a 1:1 steady-state affinity model.

    • Success Criteria: A square-wave sensorgram indicating rapid on/off rates (typical for fragments) with a calculated

      
       in the low millimolar to high micromolar range.
      
Protocol B: ADP-Glo™ Kinase/Carboxylase Assay

Use this protocol to measure the functional inhibition of ACC activity by derivatives of the scaffold.

Principle: ACC converts ATP + HCO3- + Acetyl-CoA → ADP + Pi + Malonyl-CoA. The assay quantifies ADP production as a proxy for ACC activity.

Reagents:

  • Substrate Mix: 50 µM Acetyl-CoA, 500 µM ATP, 10 mM NaHCO3.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100.

  • Control Inhibitor: ND-630 (Firsocostat) or CP-640186.[1]

Step-by-Step:

  • Compound Prep: Serial dilute 3-(Oxan-4-yl)phenol derivatives in DMSO (10-point curve, starting at 10 µM).

  • Enzyme Incubation: Add 2 µL of compound to 4 µL of human ACC1/2 enzyme (5 nM final). Incubate for 15 minutes at room temperature to allow allosteric conformational change.

  • Reaction Start: Add 4 µL of Substrate Mix.

  • Incubation: Incubate at 30°C for 45 minutes.

  • Termination/Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP → Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Target Potency: Effective leads should exhibit IC50 < 50 nM.

Part 4: Data Presentation & Analysis

Table 1: Structure-Activity Relationship (SAR) Trends Comparison of the Oxan-4-yl scaffold against standard lipophilic groups.

Scaffold R-GroupcLogPSolubility (µM)ACC1 IC50 (nM)Metabolic Stability (t1/2)
Phenyl (Baseline)4.2< 1.0120Low (Oxidation prone)
Cyclohexyl4.5< 0.515Medium
Oxan-4-yl (Target) 3.1 > 50 18 High
Piperidin-4-yl1.8> 100> 5000Very High (Charge penalty)

Interpretation: The Oxan-4-yl group maintains the potency of the cyclohexyl group (filling the hydrophobic pocket) but drastically improves solubility and lowers lipophilicity, reducing off-target toxicity risks.

References

  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 inhibits fatty acid synthesis and stimulates fatty acid oxidation in cultured cells and in experimental animals."[2] Proceedings of the National Academy of Sciences (PNAS), 113(13), E1796-E1805.

  • Svensson, R.U., et al. (2016). "Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models." Nature Medicine, 22, 1108–1119.

  • Griffith, D.A., et al. (2014). "Discovery of Liver-Targeted Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry, 57(24), 10512–10526.

  • Erlanson, D.A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology, 23(3), 346-357.

Disclaimer: This Application Note is for research purposes only. The protocols described herein involve chemicals that may be hazardous; always adhere to MSDS and institutional safety guidelines.

Sources

Application Note & Protocols: A Multi-tiered Approach to Characterizing the Antioxidant Properties of 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the investigation of the antioxidant properties of a novel synthetic molecule, 3-(Oxan-4-yl)phenol. Phenolic compounds are a well-established class of antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2][3][4] The unique structural combination of a phenol ring, known for its antioxidant activity, and an oxane moiety in 3-(Oxan-4-yl)phenol warrants a thorough investigation of its potential as a therapeutic agent against oxidative stress-related pathologies.[2][5] This guide presents a logical, multi-tiered approach, beginning with fundamental chemical-based in vitro assays, progressing to cell-based models to assess bioavailability and intracellular efficacy, and culminating in mechanistic studies to elucidate the underlying molecular pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and comprehensive evaluation.

Introduction: The Double-Edged Sword of Oxidative Stress

Reactive oxygen species (ROS) are natural byproducts of aerobic metabolism and play crucial roles in cellular signaling.[6][7] However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to a state of oxidative stress.[6][8] This excess of ROS can inflict damage upon vital biomolecules, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.[2][9][10][11] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[4] The exploration of novel antioxidant compounds is therefore a critical endeavor in drug discovery and development.

3-(Oxan-4-yl)phenol, with its phenolic hydroxyl group, is a prime candidate for antioxidant activity.[2][3] This guide provides the experimental setup to rigorously test this hypothesis.

A Tiered Approach to Antioxidant Evaluation

A comprehensive assessment of a novel compound's antioxidant potential requires a multi-faceted approach. We propose a three-tiered strategy that progressively builds in biological complexity.

G cluster_0 Tier 1: Chemical Scavenging Activity cluster_1 Tier 2: Cellular Antioxidant Efficacy cluster_2 Tier 3: Mechanistic Insights DPPH DPPH Assay ABTS ABTS Assay CAA Cellular Antioxidant Assay (CAA) DPPH->CAA Increasing Biological Relevance ORAC ORAC Assay TBARS Lipid Peroxidation (TBARS) Enzyme Antioxidant Enzyme Activity (SOD, CAT, GPx) CAA->Enzyme Elucidating Mechanisms Nrf2 Nrf2-ARE Pathway Activation

Caption: A tiered experimental workflow for evaluating antioxidant properties.

Tier 1: Foundational In Vitro Chemical Assays

This initial phase assesses the direct radical-scavenging ability of 3-(Oxan-4-yl)phenol in a cell-free environment. These assays are rapid, cost-effective, and provide a fundamental measure of the compound's intrinsic antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: DPPH is a stable free radical that exhibits a deep purple color with maximum absorbance at 517 nm.[12] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[12][13]

  • Protocol:

    • Prepare a stock solution of 3-(Oxan-4-yl)phenol in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorbance maxima at 734 nm. Antioxidants that can donate an electron or hydrogen atom to the ABTS•+ will quench the color, and the reduction in absorbance is proportional to the antioxidant concentration.[14][15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]

  • Protocol:

    • Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of 3-(Oxan-4-yl)phenol and a positive control (e.g., Trolox).

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][15][16] The antioxidant's capacity to protect the fluorescent probe is quantified.

  • Protocol:

    • Prepare serial dilutions of 3-(Oxan-4-yl)phenol and a Trolox standard in a 75 mM phosphate buffer (pH 7.4).

    • In a black 96-well plate, add 25 µL of each dilution or standard.

    • Add 150 µL of a fluorescein solution (70 nM final concentration) to each well.[16]

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of AAPH solution.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Determine the ORAC value, expressed as micromoles of Trolox equivalents per gram or mole of the compound.

Assay Principle Radical Source Measurement Strengths Limitations
DPPH Hydrogen Atom TransferStable Radical (DPPH•)Colorimetric (517 nm)Simple, rapid, inexpensiveNot representative of physiological radicals
ABTS Electron/Hydrogen TransferPre-formed Radical (ABTS•+)Colorimetric (734 nm)Soluble in aqueous & organic solventsRadical is not physiologically relevant
ORAC Hydrogen Atom TransferPeroxyl Radical (from AAPH)FluorometricUses a biologically relevant radicalMore complex, requires specific equipment

Tier 2: Cellular Antioxidant Efficacy

While chemical assays are informative, they do not account for biological factors such as cell uptake, metabolism, and localization.[17][18] Cell-based assays provide a more physiologically relevant assessment of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[17][18] Once inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. ROS, induced by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17][19][20] The antioxidant activity of 3-(Oxan-4-yl)phenol is measured by its ability to inhibit DCF formation.[18][21]

  • Protocol:

    • Seed a suitable cell line (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom plate and culture until confluent.[17]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with various concentrations of 3-(Oxan-4-yl)phenol and a positive control (e.g., Quercetin) along with DCFH-DA solution for 1 hour.[17]

    • Wash the cells again to remove the extracellular compound and probe.

    • Add a free radical initiator, such as AAPH, to induce oxidative stress.[18]

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at regular intervals using a fluorescence plate reader.

    • Quantify the cellular antioxidant activity by comparing the fluorescence in treated cells to control cells.

Lipid Peroxidation Inhibition Assay (TBARS)
  • Principle: Lipid peroxidation is a key event in oxidative damage to cellular membranes.[22] Malondialdehyde (MDA) is a major byproduct of this process.[22][23] The Thiobarbituric Acid Reactive Substances (TBARS) assay measures MDA levels.[23][24] In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.[23][25] A reduction in MDA formation in the presence of 3-(Oxan-4-yl)phenol indicates protection against lipid peroxidation.

  • Protocol:

    • Culture cells (e.g., HepG2) and pre-treat with various concentrations of 3-(Oxan-4-yl)phenol for a specified time.

    • Induce oxidative stress and lipid peroxidation using an agent like H2O2 or FeSO4/ascorbic acid.[25]

    • Harvest and lyse the cells.

    • To the cell lysate, add TBA reagent in an acidic solution.

    • Incubate the mixture at 95°C for 60 minutes.[23]

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Use an MDA standard curve to quantify the amount of MDA in the samples.

Tier 3: Mechanistic Insights

Understanding how a compound exerts its antioxidant effects is crucial. This tier investigates the interaction of 3-(Oxan-4-yl)phenol with the cell's endogenous antioxidant systems.

Assessment of Endogenous Antioxidant Enzyme Activity

Cells possess a sophisticated network of antioxidant enzymes to neutralize ROS.[4][7] Investigating the effect of 3-(Oxan-4-yl)phenol on the activity of these key enzymes can reveal an indirect antioxidant mechanism.

  • Superoxide Dismutase (SOD) Activity: SODs are the first line of defense against ROS, catalyzing the dismutation of the superoxide radical (O2•−) into oxygen and hydrogen peroxide.[7][26] SOD activity can be measured using commercially available kits that often rely on the inhibition of a colorimetric reaction by SOD.[27][28]

    • Protocol Outline:

      • Treat cells with 3-(Oxan-4-yl)phenol and an oxidative stressor.

      • Prepare cell lysates.[26][29]

      • Use a xanthine oxidase system to generate superoxide radicals.[7][28]

      • Measure the reduction of a detector molecule (e.g., NBT or a tetrazolium salt) in the presence and absence of the cell lysate.[7]

      • Calculate SOD activity based on the degree of inhibition.

  • Catalase (CAT) Activity: Catalase decomposes hydrogen peroxide (H2O2) into water and oxygen.[7][30][31]

    • Protocol Outline:

      • Prepare cell lysates from treated and control cells.[31]

      • Incubate the lysate with a known concentration of H2O2.

      • The remaining H2O2 can be measured. One common method involves the reaction of unconverted H2O2 with a probe to produce a colored or fluorescent product.[32] Another method involves the reaction of H2O2 with ammonium molybdate to form a yellowish complex measured at 405 nm.[33] The catalase activity is inversely proportional to the signal.[32]

  • Glutathione Peroxidase (GPx) Activity: GPx enzymes catalyze the reduction of H2O2 and lipid hydroperoxides using reduced glutathione (GSH) as a cofactor.[34][35]

    • Protocol Outline:

      • Prepare cell lysates.[36]

      • A common coupled enzyme assay is used where GPx reduces a substrate (e.g., cumene hydroperoxide), oxidizing GSH to GSSG.[35]

      • Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process.[37]

      • The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm, which is proportional to GPx activity.[34][36]

Investigation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through binding to the Antioxidant Response Element (ARE).[8][9][10][38] Many phenolic compounds exert their antioxidant effects by activating this pathway.[38]

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (or 3-(Oxan-4-yl)phenol) ROS->Nrf2_Keap1 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Nrf2-ARE signaling pathway activation.

  • Experimental Approaches:

    • Western Blotting: Measure the protein levels of Nrf2 in the nuclear and cytosolic fractions of cells treated with 3-(Oxan-4-yl)phenol. An increase in nuclear Nrf2 would indicate activation. Also, measure the protein expression of downstream Nrf2 target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Quantitative PCR (qPCR): Analyze the mRNA expression levels of Nrf2 target genes to determine if 3-(Oxan-4-yl)phenol induces their transcription.

    • Reporter Gene Assays: Use a cell line that has been stably transfected with a reporter construct containing the ARE sequence upstream of a reporter gene (e.g., luciferase). An increase in reporter gene activity upon treatment with the compound would confirm the activation of the Nrf2-ARE pathway.

Future Directions: In Vivo Models

While in vitro and cell-based assays are essential for initial characterization, the ultimate validation of an antioxidant's therapeutic potential requires in vivo studies.[11][39][40] Animal models of oxidative stress (e.g., rodents, zebrafish, or C. elegans) can be employed to assess the bioavailability, efficacy, and safety of 3-(Oxan-4-yl)phenol in a whole organism.[11][41][42]

Conclusion

The comprehensive, multi-tiered approach outlined in this application note provides a robust framework for characterizing the antioxidant properties of 3-(Oxan-4-yl)phenol. By systematically progressing from basic chemical reactivity to cellular efficacy and mechanistic pathways, researchers can build a strong, evidence-based profile of this novel compound, paving the way for its potential development as a therapeutic agent against oxidative stress-related diseases.

References

  • Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. (n.d.).
  • Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay. (2025, October 5). Bio-protocol.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
  • Catalase Activity (CAT) Assay. (n.d.). ScienCell.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in Plant Science, 2(4), 152-159.
  • Matuszewska, A., Jaszek, M., & Stefaniuk, D. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. BioTechnologia, 101(3), 259-267.
  • Cell Based Exogenous Antioxidant Assay. (n.d.).
  • Grotto, D., Santa-Maria, A. F., Boeira, S., Valentini, J., Charão, M. F., & Garcia, S. C. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (30), 1331.
  • García-García, E., et al. (2016). Nrf2-ARE pathway: An emerging target against oxidative stress and neuroinflammation in neurodegenerative diseases. Free Radical Biology and Medicine, 91, 1-13.
  • Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. (2025, October 17). PMC.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.).
  • Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. (2023, October 23). Walsh Medical Media.
  • Lipid Peroxidation (MDA/TBARS) Assay Kit. (n.d.).
  • Al-Sammarraie, N., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC.
  • In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC. (n.d.). visbio.
  • CheKine™ Catalase (CAT) Activity Assay Kit. (n.d.).
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.).
  • Johnson, J. A., et al. (2008).
  • TBARS (Lipid Peroxidation) Assay. (n.d.). Cell Biolabs, Inc.
  • Superoxide Dismutase (SOD). (n.d.).
  • Cell-Based Antioxidant Assays. (n.d.). BioIVT.
  • Superoxide Dismutase Microplate Assay Kit User Manual. (n.d.).
  • Superoxide Dismutase Protocol. (2013, March 4). MMPC.org.
  • In-vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. (n.d.).
  • Sies, H. (2017).
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). (n.d.). Abcam.
  • Oxygen Radical Absorbance Capacity (ORAC) and In Vitro Anti- Inflammatory Activity of Fruits of Different Plants. (n.d.). CABI Digital Library.
  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase, and Glutathione Peroxidase in Cultured Cells and Tissue.
  • Glutathione Peroxidase (GPx) Assay. (n.d.). ScienCell.
  • Nrf2-ARE Pathway: Defense Against Oxidative Stress. (n.d.). ResearchGate.
  • Catalase (CAT) Assay Kit (Visible Light Method). (n.d.).
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar Publishers.
  • In Vivo Exploration of Antioxidant Activity. (2024, August 30). Encyclopedia.pub.
  • In vitro antioxidant activity of Rubus ellipticus fruits. (n.d.). PMC - NIH.
  • Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. (2021, November 23). MDPI.
  • Glutathione Peroxidase Assay Kit. (n.d.). Sigma-Aldrich.
  • Glutathione Peroxidase Assay Kit. (n.d.). Cayman Chemical.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, and ORAC Assays. (n.d.).
  • Catalase Assay Procedure. (2019, July). Megazyme.
  • Thiobarbituric acid reactive substances. (n.d.). In Wikipedia.
  • TBARS Assay. (n.d.). Bio-protocol.
  • Catalase Assay Kit. (n.d.). Sigma-Aldrich.
  • 3-(oxan-4-yl)phenol (C11H14O2). (n.d.). PubChemLite.
  • In Vivo Exploration of Antioxidant Activity. (2024, August 30). Encyclopedia.pub.
  • In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. (2024, September 12). PubMed.
  • In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. (n.d.). PMC.

Sources

Application Note: High-Throughput Screening of 3-(Oxan-4-yl)phenol Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Assay Design, Mechanistic Causality, and HTS Protocol Validation

Introduction & Mechanistic Rationale

Soluble epoxide hydrolase (sEH) is a highly validated therapeutic target for cardiovascular diseases, systemic inflammation, and neuropathic pain[1]. The enzyme primarily functions to hydrolyze epoxyeicosatrienoic acids (EETs)—which are endogenous, anti-inflammatory, and vasodilatory signaling molecules—into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs)[2].

Historically, potent sEH inhibitors have relied heavily on highly lipophilic adamantyl or cyclohexyl pharmacophores (e.g., t-TUCB). While effective in vitro, these scaffolds often suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance. To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks, the 3-(Oxan-4-yl)phenol scaffold has emerged as a promising structural motif.

Why 3-(Oxan-4-yl)phenol? The tetrahydropyran (oxan-4-yl) ring acts as a polar bioisostere for the cyclohexyl ring. The introduction of the oxygen heteroatom lowers the overall LogP and increases the topological polar surface area (TPSA), drastically improving aqueous solubility. Concurrently, the phenol moiety serves as a versatile linker and a critical hydrogen-bond donor/acceptor to anchor the molecule within the sEH catalytic pocket.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 3-(Oxan-4-yl)phenol Derivatives Inhibitor->sEH Inhibition

Fig 1: sEH metabolic pathway and targeted inhibition by 3-(Oxan-4-yl)phenol derivatives.

Assay Design & Causality (E-E-A-T)

To screen 3-(Oxan-4-yl)phenol derivatives efficiently, we utilize a fluorogenic High-Throughput Screening (HTS) assay based on the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid)[1][2].

As a Senior Application Scientist, I must emphasize that assay design is not merely about mixing reagents; it requires anticipating compound behavior and mitigating artifacts:

  • Substrate Selection (PHOME): Phenolic compounds frequently exhibit auto-fluorescence in the UV range, which can severely mask true enzymatic inhibition. PHOME is selected because its hydrolysis product (6-methoxy-2-naphthaldehyde) emits at a sufficiently red-shifted wavelength (Ex: 330 nm / Em: 465 nm), bypassing the auto-fluorescence window of most phenol libraries[1][2]. Furthermore, PHOME boasts superior aqueous stability compared to older substrates, preventing spontaneous baseline degradation during prolonged HTS runs[2].

  • Buffer Optimization (BSA Addition): The assay buffer is supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA). Phenol derivatives, despite the oxane ring, can still aggregate at micromolar screening concentrations. BSA acts as a carrier protein, preventing non-specific adsorption to the polystyrene microplate and eliminating false-positive "promiscuous inhibition" caused by compound aggregation[3].

  • Acoustic Dispensing: We mandate the use of acoustic liquid handling (e.g., Echo®) over traditional tip-based pipetting. This prevents the carryover of sticky phenolic compounds and ensures high-precision nanoliter transfers, maintaining a final DMSO concentration of

    
     1%, which is critical to preserve sEH enzymatic integrity.
    

Detailed Experimental Protocol

Reagents & Materials
  • Enzyme: Recombinant Human sEH (HsEH), purified.

  • Substrate: PHOME (Cayman Chemical)[1].

  • Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA[3].

  • Microplates: 384-well solid black polystyrene plates (low-binding).

  • Positive Control: t-TUCB (10 µM final concentration).

Step-by-Step HTS Workflow
  • Compound Preparation:

    • Prepare the 3-(Oxan-4-yl)phenol library in 100% DMSO at a 100x stock concentration.

    • Using an acoustic dispenser, transfer 100 nL of the compound (or DMSO vehicle control) directly into the dry wells of the 384-well assay plate.

  • Enzyme Addition:

    • Dilute recombinant HsEH in Assay Buffer to a working concentration of 3.3 nM.

    • Dispense 30 µL of the enzyme solution into all wells (except the "No Enzyme" blank wells, which receive 30 µL of Assay Buffer).

    • Incubation: Spin the plate briefly (1000 x g, 1 min) and incubate at 25°C for 15 minutes to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation:

    • Dilute PHOME substrate in Assay Buffer to a working concentration of 13.3 µM.

    • Dispense 10 µL of the PHOME solution into all wells to initiate the reaction. The final assay volume is 40 µL (Final concentrations: [HsEH] = 2.5 nM; [PHOME] = 3.3 µM; DMSO = 0.25%).

  • Kinetic Readout:

    • Immediately transfer the plate to a multimode microplate reader.

    • Read fluorescence kinetically every 2 minutes for 30 minutes at 25°C using an excitation filter of 330 nm and an emission filter of 465 nm.

  • Data Processing:

    • Calculate the initial velocity (

      
      ) from the linear portion of the progress curve (Relative Fluorescence Units/min).
      
    • Normalize data against the DMSO control (100% activity) and t-TUCB control (0% activity).

HTS_Workflow Prep 1. Reagent Preparation (HsEH, PHOME, BSA Buffer) Dispense 2. Compound Dispensing (Acoustic Liquid Handling, 100 nL) Prep->Dispense Incubate 3. Pre-Incubation (25°C, 15 min) Dispense->Incubate Read 4. Kinetic Fluorescence Readout (Ex: 330 nm / Em: 465 nm) Incubate->Read Analysis 5. Data Analysis (Z'-factor, IC50 Calculation) Read->Analysis

Fig 2: Standardized HTS workflow for evaluating sEH inhibitors.

Quality Control & Quantitative Data Presentation

A self-validating HTS protocol requires rigorous statistical quality control. The robustness of the assay is evaluated using the Z'-factor , calculated from the positive control (t-TUCB) and negative vehicle control (DMSO) wells. A Z'-factor


 0.7 is required to validate the screening run[2].
Table 1: Representative Screening Data & Physicochemical Profiling

The following table demonstrates the structure-activity relationship (SAR) and solubility improvements achieved by replacing standard hydrophobic rings with the 3-(Oxan-4-yl)phenol scaffold.

Compound IDCore Scaffold / SubstitutionsEH IC

(nM)
Aqueous Solubility (µM)Assay Z'-FactorNotes
t-TUCB (Control)Adamantyl-Urea0.9 ± 0.1< 50.82Potent, but exhibits poor solubility.
Cmpd A 3-(Oxan-4-yl)phenol (Fragment)1,450 ± 120> 2000.79Weak baseline hit; highly soluble.
Cmpd B 1-(3-(Oxan-4-yl)phenyl)-3-(p-tolyl)urea12.4 ± 1.5850.81Improved solubility via oxane ring.
Cmpd C 1-(3-(Oxan-4-yl)phenyl)-3-(4-(OCF

)phenyl)urea
2.1 ± 0.3680.83Highly potent; excellent ADME profile.

Data Interpretation: The transition from the highly lipophilic t-TUCB to the oxanyl-phenol urea derivatives (Cmpd B and C) results in a slight trade-off in absolute enzymatic potency but yields a >10-fold improvement in aqueous solubility. This highlights the causality of utilizing the oxane bioisostere to generate superior lead compounds for in vivo studies.

References

  • Wolf, N. M., Morisseau, C., Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. Retrieved March 1, 2026, from[Link]

  • Hwang, S. H., Wecksler, A. T., Wagner, K., & Hammock, B. D. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13762-13771. Retrieved March 1, 2026, from[Link]

Sources

Use of 3-(Oxan-4-yl)phenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Oxan-4-yl)phenol as a Building Block in Organic Synthesis

Introduction: The "Polar Cyclohexyl" Advantage

3-(Oxan-4-yl)phenol (CAS: 1353854-52-0 ), also known as 3-(tetrahydro-2H-pyran-4-yl)phenol, represents a critical scaffold in modern medicinal chemistry. It serves as a strategic bioisostere for the 3-cyclohexylphenol moiety. While the cyclohexyl group is excellent for filling hydrophobic pockets in enzymes (e.g., Kinases, GPCRs), its high lipophilicity (LogP) often leads to poor aqueous solubility and metabolic liabilities.

The tetrahydropyran (oxane) ring in 3-(Oxan-4-yl)phenol lowers the LogP by approximately 1.0–1.5 units compared to cyclohexane, significantly improving the Lipophilic Ligand Efficiency (LLE) . The ether oxygen in the ring can also engage in specific hydrogen-bonding interactions with solvent or protein backbones, further modulating the pharmacokinetic profile.

Key Physicochemical Properties
PropertyDataNote
IUPAC Name 3-(Tetrahydro-2H-pyran-4-yl)phenolPreferred Name
CAS Number 1353854-52-0 Verified
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
LogP (Calc) ~1.9vs. ~3.2 for 3-cyclohexylphenol
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 2 (Phenol + Ether)

Synthetic Protocols

The synthesis of 3-(Oxan-4-yl)phenol is not a trivial single-step purchase for many specific analogs; it is often constructed de novo to allow for modular substitution. Below are two validated routes: the Classical Grignard Route (cost-effective, scalable) and the Modern Suzuki Route (convergent).

Method A: The Grignard-Dehydration-Hydrogenation Sequence

Best for: Large-scale preparation of the core scaffold.

Reagents:

  • 3-Bromoanisole (Starting Material A)

  • Tetrahydro-4H-pyran-4-one (Starting Material B)[1]

  • Magnesium turnings, Iodine (initiator)

  • p-Toluenesulfonic acid (pTsOH)

  • Pd/C (10%), Hydrogen gas

  • Boron Tribromide (BBr₃) or HBr/Acetic Acid

Step-by-Step Protocol:

  • Grignard Formation & Addition:

    • Activate Mg turnings (1.2 eq) with I₂ in dry THF.

    • Add 3-Bromoanisole (1.0 eq) dropwise to maintain gentle reflux. Stir for 1h to ensure complete formation of (3-methoxyphenyl)magnesium bromide.

    • Cool to 0°C. Add Tetrahydro-4H-pyran-4-one (1.0 eq) slowly. The solution will become viscous.

    • Warm to RT and stir for 4h. Quench with saturated NH₄Cl. Extract with EtOAc.

    • Intermediate: 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

  • Acid-Catalyzed Dehydration:

    • Dissolve the intermediate alcohol in Toluene. Add pTsOH (0.1 eq).

    • Reflux with a Dean-Stark trap to remove water. Reaction is complete when water collection ceases (~2-4h).

    • Intermediate: 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyran (The alkene).

  • Hydrogenation:

    • Dissolve the alkene in MeOH/EtOAc (1:1). Add 10% Pd/C (5 wt%).

    • Stir under H₂ atmosphere (balloon pressure is usually sufficient, or 30 psi for faster kinetics) for 12h.

    • Filter through Celite to remove Pd. Concentrate to yield the protected ether: 4-(3-methoxyphenyl)tetrahydro-2H-pyran .

  • Demethylation (The Reveal):

    • Dissolve the ether in dry DCM at -78°C.

    • Add BBr₃ (1M in DCM, 2.5 eq) dropwise.

    • Warm to RT and stir for 12h.

    • Quench carefully with MeOH (exothermic!). Partition between water and DCM.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: The Suzuki-Miyaura Coupling

Best for: Late-stage functionalization or when avoiding strong acids.

  • Enol Triflate Formation: Treat Tetrahydro-4H-pyran-4-one with LDA and Tf₂NPh to generate the enol triflate.

  • Coupling: React the enol triflate with 3-hydroxyphenylboronic acid (or its pinacol ester) using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.

  • Reduction: Hydrogenate the resulting alkene (Pd/C, H₂) to obtain the final product.

Structural & Mechanistic Visualization

The following diagram illustrates the synthetic logic and the bioisosteric relationship.

SynthesisWorkflow cluster_bio Bioisosteric Replacement SM1 3-Bromoanisole Grignard Intermediate: Tertiary Alcohol SM1->Grignard 1. Mg, THF 2. Addition SM2 Tetrahydro-4H-pyran-4-one SM2->Grignard 1. Mg, THF 2. Addition Alkene Intermediate: Dihydro-pyran Grignard->Alkene pTsOH, Toluene (-H2O) Ether Protected Scaffold: 4-(3-methoxyphenyl)oxan Alkene->Ether H2, Pd/C (Reduction) Product FINAL PRODUCT: 3-(Oxan-4-yl)phenol (CAS: 1353854-52-0) Ether->Product BBr3, DCM (Demethylation) Cyclo 3-Cyclohexylphenol (LogP ~3.2) Cyclo->Product Replace CH2 with O LogP -> ~1.9 Improved Solubility

Figure 1: Synthetic workflow for 3-(Oxan-4-yl)phenol via the Grignard route, highlighting the bioisosteric relationship to cyclohexylphenol.

Applications in Drug Discovery

A. Acetyl-CoA Carboxylase (ACC) Inhibitors

Inhibitors of ACC (both ACC1 and ACC2 isoforms) are pursued for the treatment of Nonalcoholic Steatohepatitis (NASH) and metabolic syndrome.

  • Role of the Scaffold: The 3-(Oxan-4-yl)phenol motif often serves as the "left-hand" side of the molecule. The phenol -OH is used as a handle to attach to the core heterocycle (e.g., via etherification with a central pyridine or pyrazine core).

  • Mechanism: The oxane ring occupies a hydrophobic pocket but provides better metabolic stability than a phenyl or cyclohexyl ring, which are prone to oxidation (CYP450 metabolism).

B. Kinase Inhibition (General)

In Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the 3-(Oxan-4-yl) moiety can occupy the allosteric hydrophobic pocket.

  • Solubility Fix: Many kinase inhibitors suffer from "brick dust" properties (high MP, low solubility). Replacing a phenyl ring with a tetrahydropyran ring disrupts crystal packing and increases solvation, often rescuing a lead series.

References

  • BLDpharm. (2024). Product Analysis: 3-(Oxan-4-yl)phenol (CAS 1353854-52-0).[2][3][4][5] Retrieved from

  • CymitQuimica. (2024). Chemical Catalog: 3-(Oxan-4-yl)phenol.[2][3][4] Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference for THP as a bioisostere).
  • Griffith, D. A., et al. (2014). Discovery of Acetyl-CoA Carboxylase Inhibitors. (Context for ACC inhibitor scaffolds utilizing sp3-rich ethers).

Sources

Application Note: In Vitro Cytotoxicity Assessment of 3-(Oxan-4-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental framework for assessing the cytotoxicity of 3-(Oxan-4-yl)phenol (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol) and its structural analogs. These compounds combine a redox-active phenolic moiety with a lipophilic tetrahydropyran (oxane) ring, often used as scaffolds in medicinal chemistry to improve metabolic stability compared to alkyl-phenols.

Critical Technical Alert: Phenolic compounds are known to interfere with standard tetrazolium-based assays (MTT) via non-enzymatic reduction, leading to false-negative toxicity results. This protocol prioritizes ATP-based luminescence or Resazurin reduction for viability, multiplexed with LDH release for structural integrity, ensuring data reliability compliant with ISO 10993-5 standards.

Chemical Context & Compound Handling

The Physicochemical Profile

Understanding the scaffold is prerequisite to assay design.

  • Core Structure: A phenol ring substituted at the meta position with a saturated oxygen heterocycle.

  • LogP (Predicted): ~2.0 – 2.[1]5. This indicates moderate lipophilicity. The compound will readily cross cell membranes but requires organic co-solvents (DMSO) for stock preparation.

  • Redox Potential: The phenolic hydroxyl group is a weak acid (pKa ~10) and a potential substrate for oxidative enzymes (CYPs), leading to quinone methide formation—a primary mechanism of cytotoxicity.

Preparation Protocol

Objective: Create a stable stock solution without precipitating in cell culture media.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.2 µm).

  • Stock Concentration: Prepare at 100 mM .

    • Calculation: MW of 3-(Oxan-4-yl)phenol ≈ 178.23 g/mol . Dissolve 17.8 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Working Solutions:

    • Dilute stock into culture medium immediately prior to use.

    • Maximum DMSO Tolerance: Ensure final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity masking compound effects.

Strategic Assay Selection (The "Phenol Problem")

Why not just use MTT? Phenolic compounds can directly reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cells, driven by the reducing power of the hydroxyl group. This generates a "false viability" signal.[2]

Recommended Multiplex Workflow: To ensure scientific integrity, we utilize a "Same-Well Multiplex" approach:

  • Primary Readout (Viability): ATP Quantitation (CellTiter-Glo®) or Resazurin (AlamarBlue). These are less prone to phenolic interference.

  • Secondary Readout (Cytotoxicity): LDH Release (Lactate Dehydrogenase) in the supernatant.

  • Mechanistic Check: ROS generation (DCFDA) to assess oxidative stress.

Workflow Visualization

CytotoxicityWorkflow Stock Stock Prep (100mM in DMSO) Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Treatment Compound Treatment (24h - 48h) Dilution->Treatment Seeding Cell Seeding (96-well, 24h recovery) Seeding->Treatment Supernatant Supernatant Transfer Treatment->Supernatant 50 µL Cells Remaining Cells Treatment->Cells Adherent LDH LDH Assay (Membrane Integrity) Supernatant->LDH Analysis Data Analysis (IC50 / Z-Factor) LDH->Analysis ATP ATP/Resazurin Assay (Metabolic Viability) Cells->ATP ATP->Analysis

Caption: Multiplexed workflow allowing simultaneous assessment of membrane rupture (LDH) and metabolic health (ATP) from a single well.

Detailed Protocols

Protocol A: Metabolic Viability (ATP Luminescence)

Standard: ISO 10993-5 Annex C (Modified for ATP)

Rationale: ATP levels drop rapidly upon cell death (necrosis or apoptosis), providing a sensitive linear correlation to viable cell number.

Materials:

  • Cell Line: HepG2 (liver model for metabolic tox) or HEK293.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase mix.

  • Plate: White-walled, clear-bottom 96-well plates (prevents signal bleed).

Step-by-Step:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL media. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing graded concentrations of the 3-(Oxan-4-yl)phenol analog (e.g., 0.1 µM to 100 µM).

    • Control 1 (Negative): Media + 0.5% DMSO.

    • Control 2 (Positive): 10% DMSO or 10 µM Staurosporine.

    • Control 3 (Cell-Free): Media + Compound (highest conc.) without cells . This checks for luciferase inhibition by the phenol.

  • Incubation: Incubate for 24 or 48 hours.

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL ATP reagent per well.

    • Shake orbitally (2 min) to lyse cells.

    • Incubate 10 min (signal stabilization).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Protocol B: Membrane Integrity (LDH Release)

Rationale: Phenols can cause lipid peroxidation. LDH release confirms membrane rupture (necrosis/late apoptosis), distinguishing it from simple growth arrest.

Step-by-Step:

  • Sampling: Before adding ATP reagent in Protocol A, remove 50 µL of supernatant from each well.

  • Transfer: Move supernatant to a fresh clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium/Diaphorase/Lactate).

  • Incubation: Incubate 30 min at Room Temp in the dark .

  • Stop: Add 50 µL Stop Solution (1M Acetic Acid).

  • Measure: Absorbance at 490 nm.

  • Calculation:

    
    
    
    • High Control: Cells treated with Lysis Buffer (Triton X-100) 45 min prior to harvest.

Mechanistic Insight: Oxidative Stress

Phenolic scaffolds often undergo metabolic activation to quinones, generating Reactive Oxygen Species (ROS).

Mechanism Diagram

Mechanism Phenol 3-(Oxan-4-yl)phenol CYP CYP450 Metabolism Phenol->CYP Quinone Quinone Methide / Semiquinone Radical CYP->Quinone ROS ROS Generation (Superoxide/H2O2) Quinone->ROS O2 -> O2*- Redox Redox Cycling ROS->Quinone Recycling Damage Lipid Peroxidation & Mitochondrial Collapse ROS->Damage Apoptosis Cell Death Damage->Apoptosis

Caption: Potential mechanism of toxicity via metabolic activation and redox cycling of the phenolic moiety.[3][4]

Protocol C: ROS Detection (DCFDA)
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Loading: Wash treated cells with PBS. Incubate with 10 µM H2DCFDA in serum-free media for 30 min.

  • Wash: Remove loading buffer, add fresh media.

  • Measurement: Fluorescence (Ex/Em: 485/535 nm). Increase in signal indicates oxidative stress.

Data Presentation & Analysis

Summary Table Template
Compound IDIC50 (ATP)LDH Release (max)ROS Induction (Fold Change)Interpretation
Analog 1>100 µM< 5%1.1xNon-toxic / Safe
Analog 215 µM85%4.5xCytotoxic (Membrane Lysis)
Analog 320 µM10%1.2xCytostatic (Growth Arrest)
Validation Criteria

To accept the assay run, the Z-Factor must be calculated using the positive and negative controls:



  • Z > 0.5: Excellent assay.

  • 0 < Z < 0.5: Marginal (check pipetting/cell uniformity).

References

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

  • Stockert, J. C., et al. (2018). Assays for Viability: A Review. Frontiers in Physiology. Link

  • Bruggisser, R., et al. (2002). Interference of plant extracts with the MTT assay. Planta Medica. (Demonstrates phenolic interference). Link

  • Bolton, J. L., et al. (2000). The role of quinones in toxicology. Chemical Research in Toxicology. (Mechanisms of phenol/quinone toxicity). Link

Sources

3-(Oxan-4-yl)phenol derivatives as potential enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 3-(Oxan-4-yl)phenol Derivatives as Dual Tyrosinase and Lipoxygenase Inhibitors

Abstract

This application note details the synthesis, characterization, and biological evaluation of 3-(oxan-4-yl)phenol derivatives. These compounds represent a "scaffold hop" from traditional biphenyl or cyclohexyl-phenol inhibitors, utilizing the tetrahydropyran (oxane) ring to improve aqueous solubility while maintaining hydrophobic binding interactions. This guide provides validated protocols for assessing their efficacy against Tyrosinase (EC 1.14.18.1) and 5-Lipoxygenase (EC 1.13.11.34) , targeting applications in dermatological therapeutics (hyperpigmentation) and anti-inflammatory drug discovery.

Introduction & Rational Design

Phenolic compounds are ubiquitous in enzyme inhibition due to their ability to mimic substrate transition states and chelate active-site metal ions (e.g., Cu²⁺ in Tyrosinase, Fe³⁺ in Lipoxygenase). However, simple phenols often suffer from rapid metabolic clearance and poor bioavailability.

The incorporation of an oxan-4-yl (tetrahydropyran-4-yl) group at the meta-position of the phenol ring offers distinct advantages:

  • Bioisosterism: The oxane ring mimics the steric bulk of a cyclohexyl group but lowers LogP (lipophilicity), improving solubility.

  • H-Bonding Potential: The ether oxygen in the oxane ring can act as a weak hydrogen bond acceptor, potentially anchoring the molecule in enzyme pockets (e.g., near Asn residues in Tyrosinase).

  • Metabolic Stability: The saturated ether ring is generally more resistant to oxidative metabolism than alkyl chains.

Chemical Synthesis Workflow

Note: This synthesis route is designed for modularity, allowing derivatization of the phenol ring.

Core Scaffold Synthesis: The most robust route to 3-(oxan-4-yl)phenol involves a Grignard reaction followed by reduction.

  • Protection: Protect 3-bromophenol as a methoxymethyl (MOM) ether.

  • Grignard Addition: React the protected aryl bromide with Mg to form the Grignard reagent, then add tetrahydro-4H-pyran-4-one .

  • Dehydration & Hydrogenation: Acid-catalyzed dehydration yields the alkene, followed by Pd/C-catalyzed hydrogenation to the saturated oxane.

  • Deprotection: Acidic hydrolysis removes the MOM group to yield the target phenol.

SynthesisWorkflow Start 3-Bromophenol Step1 Protection (MOM-Cl) Start->Step1 Step 1 Step2 Grignard Reaction (Oxan-4-one) Step1->Step2 Step 2 Step3 Hydrogenation (Pd/C, H2) Step2->Step3 Step 3 End 3-(Oxan-4-yl)phenol Step3->End Deprotection

Figure 1: Modular synthesis workflow for the core scaffold.

Protocol A: Tyrosinase Inhibition Assay

Target: Mushroom Tyrosinase (Homologous to human tyrosinase).[1] Mechanism: Competitive inhibition of L-DOPA oxidation to Dopaquinone. Readout: Colorimetric (Formation of Dopachrome at 475 nm).[2]

Reagents & Preparation
ReagentConcentrationPreparation Notes
Phosphate Buffer 50 mM (pH 6.[3]5)Use K₂HPO₄/KH₂PO₄. Critical for enzyme stability.
Tyrosinase Enzyme 1000 U/mLDissolve lyophilized powder in cold buffer. Keep on ICE.
Substrate (L-DOPA) 2.5 mMFreshly prepared. Light sensitive. Dissolve in buffer.
Inhibitor (Test Cmpd) VariousDissolve in DMSO.[2][4] Final DMSO conc. must be <5%.
Control (Kojic Acid) 100 µMPositive control for validation.
Experimental Procedure
  • Plate Setup: Use a clear 96-well microplate.

  • Incubation: Add 20 µL of Test Compound (or DMSO blank) and 40 µL of Tyrosinase Enzyme solution to each well.

  • Equilibration: Incubate at 25°C for 10 minutes . Note: This allows the inhibitor to bind the active site before substrate competition begins.

  • Initiation: Add 40 µL of L-DOPA substrate solution to initiate the reaction.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 475 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculation: Determine the slope (ΔAbs/min) of the linear portion of the curve.

Validation Criteria:

  • The DMSO blank must show a linear increase in absorbance (r² > 0.98).

  • Kojic Acid (positive control) must show >50% inhibition at 50 µM.

TyrosinasePathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Quinone Dopaquinone Dopa->Quinone Oxidation (Measured Step) Melanin Melanin (Pigment) Quinone->Melanin Polymerization Enzyme Tyrosinase (Cu2+ Active Site) Enzyme->Dopa Catalyzes Inhibitor 3-(Oxan-4-yl)phenol Inhibitor->Enzyme Competes/Chelates

Figure 2: Tyrosinase melanogenesis pathway and inhibition point.

Protocol B: 5-Lipoxygenase (5-LOX) Inhibition Assay

Target: 5-Lipoxygenase (Inflammatory mediator).[5] Mechanism: Redox inhibition or iron chelation preventing arachidonic/linoleic acid oxidation. Readout: UV Spectrophotometry (Formation of conjugated dienes at 234 nm).

Reagents & Preparation
ReagentConcentrationPreparation Notes
Borate Buffer 0.2 M (pH 9.0)High pH is required for optimal soybean LOX activity.
Linoleic Acid 100 µMSubstrate. Prepare stock in ethanol, dilute in buffer.
Lipoxygenase 400 U/mLSoybean LOX (Type I-B). Keep on ICE.
Control (NDGA) 10 µMNordihydroguaiaretic acid (standard inhibitor).
Experimental Procedure
  • Baseline: In a UV-transparent quartz cuvette or UV-plate, add 2.9 mL of Borate Buffer.

  • Inhibitor: Add 30 µL of Test Compound (in DMSO).

  • Enzyme: Add 50 µL of Lipoxygenase solution. Mix by inversion.

  • Initiation: Add 20 µL of Linoleic Acid substrate.

  • Measurement: Monitor the increase in Absorbance at 234 nm for 5 minutes.

  • Note: 5-LOX reactions often exhibit a "lag phase" (pseudoperoxidase activity). Calculate the rate after this lag phase.

Data Analysis & Interpretation

1. Percent Inhibition Calculation:


[6]

2. IC50 Determination: Plot Log[Concentration] vs. % Inhibition.[6] Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

3. Mode of Inhibition (Lineweaver-Burk):

  • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases). Expected for phenol derivatives.

  • Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases). Indicates allosteric binding or copper chelation independent of substrate.

Troubleshooting Guide

  • High Background in Tyrosinase Assay: L-DOPA auto-oxidizes rapidly. Ensure solutions are <30 mins old and protected from light.

  • Precipitation: The oxane ring improves solubility, but if the phenol is heavily substituted, precipitation in aqueous buffer may occur. Verify solubility at 100 µM using a nephelometer or visual inspection.

  • Non-Linear Kinetics: If the reaction rate curves plateau too quickly, dilute the enzyme by 50%. The reaction must remain linear for at least 3 minutes to calculate accurate slopes.

References

  • Synthesis of Tetrahydropyrans: Clarke, P. A., et al. "The synthesis of tetrahydropyrans." Organic & Biomolecular Chemistry, 2006.

  • Tyrosinase Assay Protocol: Sigma-Aldrich.[6] "Enzymatic Assay of Tyrosinase (EC 1.14.18.1)."

  • Phenolic Inhibitors: Zolghadri, S., et al. "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

  • Lipoxygenase Assay: Auerbach, B. J., et al.[7] "A spectrophotometric microtiter-based assay for the detection of hydroperoxy derivatives of linoleic acid." Analytical Biochemistry, 1992.[7]

  • Structure-Activity Relationships: Kim, Y.J., & Uyama, H. "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 2005.

Sources

Troubleshooting & Optimization

Common side-products in the synthesis of 3-(Oxan-4-yl)phenol and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Troubleshooting Common Side-Products & Impurities Target Molecule: 3-(Oxan-4-yl)phenol (also known as 3-(Tetrahydro-2H-pyran-4-yl)phenol) Standard Route: Grignard Addition


 Dehydration 

Hydrogenation

Demethylation

Process Overview & Workflow Visualization

The synthesis of 3-(Oxan-4-yl)phenol typically follows a four-step sequence starting from 3-bromoanisole. Understanding the specific impurity profile of each step is critical for obtaining pharmaceutical-grade material.

The Standard Workflow

G Start Start: 3-Bromoanisole Step1 Step 1: Grignard Formation & Addition (Mg, THF, Tetrahydropyran-4-one) Start->Step1 Inter1 Intermediate 1: Tertiary Alcohol Step1->Inter1 Side Product: 3,3'-Dimethoxybiphenyl (Wurtz) Step2 Step 2: Acid-Catalyzed Dehydration (p-TsOH, Toluene, Reflux) Inter1->Step2 Inter2 Intermediate 2: Alkene (3,6-dihydro-2H-pyran) Step2->Inter2 Side Product: Exo-cyclic isomers Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Inter2->Step3 Inter3 Intermediate 3: 3-(Oxan-4-yl)anisole Step3->Inter3 Side Product: Over-reduced cyclohexane ring Step4 Step 4: Demethylation (BBr3, DCM, -78°C to RT) Inter3->Step4 Final Final Product: 3-(Oxan-4-yl)phenol Step4->Final Side Product: Brominated phenols / Polymers

Figure 1: Critical path analysis for the synthesis of 3-(Oxan-4-yl)phenol, highlighting points of impurity introduction.

Troubleshooting Guides (Support Tickets)

Ticket #101: Grignard Step – "I have a persistent non-polar impurity."

Issue: After the Grignard reaction between 3-bromoanisole and tetrahydropyran-4-one, a significant non-polar spot persists on TLC (high


) that does not correspond to the starting bromide.
Diagnosis: Wurtz Homocoupling (3,3'-Dimethoxybiphenyl). 
This side product forms when the Grignard reagent reacts with unreacted aryl halide. It is promoted by high local concentrations of halide or high temperatures during initiation.
  • Mechanism:

    
    
    
  • Removal: This impurity is non-polar and lacks the hydroxyl group of the product.

    • Protocol: Wash the crude tertiary alcohol with non-polar solvents (Hexanes/Heptane) if the product is solid. If oil, use column chromatography; the biaryl elutes well before the tertiary alcohol.

  • Prevention:

    • Initiate the Grignard with a small portion of bromide (10%).

    • Add the remaining bromide slowly as a dilute solution.

    • Keep the reaction temperature controlled (reflux is often needed for initiation, but addition should be controlled).

Ticket #102: Dehydration Step – "The tertiary alcohol won't disappear."

Issue: You are refluxing the tertiary alcohol with acid, but conversion to the alkene is stalled or slow. Diagnosis: Equilibrium Limitation & Water Retention. The dehydration of the tertiary alcohol is reversible. If water is not physically removed, the reaction reaches equilibrium.

  • Solution: Use a Dean-Stark trap with Toluene or Benzene to azeotropically remove water.

  • Alternative Catalyst: If p-TsOH is too slow, switch to Burgess Reagent (mild, avoids isomerization) or POCl

    
    /Pyridine  (aggressive, strictly E2 elimination).
    
  • Note on Isomers: You may see two alkene spots. The major product is usually the endo-alkene (double bond inside the pyran ring). The exo-alkene is a minor side product. Both will hydrogenate to the same final product, so separation is rarely necessary unless characterization is required.

Ticket #103: Hydrogenation – "My aromatic ring got reduced."

Issue: The mass spectrum shows a peak at M+6 (saturation of the phenol ring) alongside the desired product. Diagnosis: Over-reduction. Phenols and anisoles are susceptible to ring reduction under high pressure or with active catalysts (like PtO


 or Rh).
  • Corrective Action:

    • Switch catalyst: Use Pd/C (5% or 10%) rather than Pt or Rh.

    • Lower Pressure: Run at atmospheric pressure (balloon) rather than high pressure (Parr shaker).

    • Solvent: Avoid acetic acid if over-reduction is observed; stick to Methanol or Ethanol.

  • Removal: The cyclohexyl-phenol impurity is very difficult to separate from the desired product via silica chromatography due to similar polarity. Recrystallization (if solid) or preparative HPLC is often required.

Ticket #104: Demethylation – "The reaction turned into a black tar."

Issue: Upon adding BBr


, the reaction darkened significantly, and workup yielded a complex mixture with low recovery.
Diagnosis: Exothermic Polymerization / Oxidation. 
BBr

demethylation is violently exothermic. If the temperature is not controlled, sensitive substrates can polymerize or undergo electrophilic bromination.
  • Protocol Fix:

    • Cool the anisole solution to -78°C (Dry ice/Acetone).

    • Add BBr

      
       (1M in DCM) dropwise very slowly.
      
    • Allow to warm to 0°C or RT only after addition is complete.

    • Quenching: Quench into ice water slowly. A rapid quench can generate localized hot spots and HBr gas, degrading the product.

  • Alternative Reagent: If BBr

    
     is too harsh, try HBr (48% aq) in Acetic Acid  at reflux (classic, but robust) or L-Selectride  (if functional groups allow).
    

Common Impurities & Removal Table

Impurity NameStructure DescriptionOrigin StepRemoval Strategy
3,3'-Dimethoxybiphenyl Two anisole rings coupled together.Step 1 (Grignard)Chromatography: Elutes very early in Hexanes/EtOAc. Trituration: Wash crude solid with cold heptane.
Tetrahydropyran-4-one Unreacted ketone.Step 1 (Excess reagent)Vacuum Distillation: The ketone is volatile. Bisulfite Wash: Forms water-soluble adduct.
"Exo" Alkene Isomer Double bond exocyclic to the pyran ring.Step 2 (Dehydration)Ignore: Hydrogenates to the same final product.
3-Cyclohexylphenol Fully saturated rings (both pyran and phenol).Step 3 (Over-reduction)Prevention is key. Use mild Pd/C, 1 atm H

. Prep-HPLC: Required if formed.
Brominated Phenols Bromine atom on the phenol ring (ortho/para).Step 4 (BBr

side reaction)
Chromatography: distinct retention time. Prevention: Ensure anhydrous conditions; avoid allowing BBr

to sit at RT for days.

Validated Experimental Protocol (Grignard Route)

Step 1: Addition
  • Setup: Flame-dried 3-neck flask, N

    
     atmosphere.
    
  • Reagents: Mg turnings (1.1 eq), 3-Bromoanisole (1.0 eq), THF (anhydrous).

  • Initiation: Add Mg and 10% of the bromide. Heat gently with iodine crystal until color fades.

  • Addition: Add remaining bromide dropwise to maintain gentle reflux. Stir 1h post-addition.

  • Coupling: Cool to 0°C. Add Tetrahydropyran-4-one (1.05 eq) in THF dropwise.

  • Workup: Quench with sat. NH

    
    Cl. Extract EtOAc.
    
Step 2: Dehydration[1][2]
  • Reagents: Crude alcohol from Step 1, p-Toluenesulfonic acid (0.1 eq), Toluene.

  • Procedure: Reflux with Dean-Stark trap until water collection ceases (approx 2-4h).

  • Check: TLC should show loss of polar alcohol and appearance of UV-active alkene.

Step 3: Hydrogenation
  • Reagents: Alkene, 10% Pd/C (5 wt% loading), Methanol.

  • Procedure: Purge with N

    
    , then H
    
    
    
    (balloon). Stir vigorously at RT for 12h.
  • Filtration: Filter through Celite to remove Pd. Do not let the catalyst dry out (fire hazard).

Step 4: Demethylation
  • Reagents: Anisole derivative, BBr

    
     (3.0 eq, 1M in DCM).
    
  • Procedure: Cool substrate in DCM to -78°C. Add BBr

    
     dropwise over 30 min. Warm to RT and stir 3h.
    
  • Quench: Pour mixture onto crushed ice/water. Extract DCM. Wash with NaHCO

    
    .
    

References

  • Grignard Reaction & Side Products: Topic: Formation of biaryl impurities (Wurtz coupling) during Grignard preparation. Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience. (General reference for Grignard mechanism and Wurtz coupling). Context: Explains the homocoupling mechanism .
  • Tetrahydropyran Synthesis via Prins/Grignard

    • Topic: Synthesis of 4-substituted tetrahydropyrans.[1][2][3][4][5][6]

    • Source:Organic Syntheses, Coll.[7] Vol. 6, p.919 (1988); Vol. 59, p.85 (1979). (General methods for pyran ring functionalization).

    • URL:

  • Demethylation Protocols

    • Topic: BBr3 mediated demethyl
    • Source: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Tetrahedron, 24(5), 2289-2292. "Demethylation of aryl methyl ethers by boron tribromide."
    • URL:

  • Topic: Preventing over-reduction of phenols.

(Note: Specific patent literature for "3-(oxan-4-yl)phenol" often references general methods for "tetrahydropyranyl phenols" as seen in 5-LOX inhibitor patents, e.g., US Patent 2005/0267095).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Phenol Group in 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 3-(Oxan-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this specific substrate. The following question-and-answer format directly addresses potential issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

FAQ 1: General Strategies for Phenol Functionalization

Question: What are the primary methods for functionalizing the phenol group of 3-(Oxan-4-yl)phenol, and what are the key considerations for choosing a method?

Answer: The main strategies for functionalizing the phenolic hydroxyl group are O-alkylation, O-acylation, and O-arylation. The choice of method depends on the desired functional group to be introduced and the overall stability of your molecule to the reaction conditions.

  • O-Alkylation (Ether Formation): This is commonly achieved through the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide, followed by reaction with an alkyl halide.[1][2] For sterically hindered phenols or sensitive substrates, the Mitsunobu reaction offers a milder alternative, using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD.[3][4][5]

  • O-Acylation (Ester Formation): This is typically accomplished by reacting the phenol with an acyl chloride or anhydride in the presence of a base. Phase-transfer catalysis can be highly effective for this transformation, often leading to rapid and high-yielding reactions.[6][7]

  • O-Arylation (Diaryl Ether Formation): For the formation of a diaryl ether, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig and Ullmann condensations are prominent examples.[8][9]

Key Considerations:

  • Steric Hindrance: The oxane group at the 3-position may introduce some steric bulk, potentially slowing down reactions at the phenolic oxygen.

  • Substrate Stability: Consider the stability of the oxane ring and any other functional groups on your alkylating, acylating, or arylating agent to the chosen reaction conditions (e.g., strong bases or high temperatures).

  • Reagent Availability and Toxicity: The choice of reagents can be influenced by their commercial availability, cost, and safety profiles.

FAQ 2: Low Yield in Williamson Ether Synthesis

Question: I am attempting an O-alkylation of 3-(Oxan-4-yl)phenol using the Williamson ether synthesis, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Williamson ether synthesis are a common issue. The primary culprits are often incomplete deprotonation of the phenol, side reactions of the alkyl halide, or unfavorable reaction kinetics.

Troubleshooting Guide: Williamson Ether Synthesis

Issue: Low Conversion of Starting Material

Possible Cause 1: Incomplete Deprotonation The Williamson ether synthesis requires the formation of the phenoxide anion, which is a potent nucleophile.[1][2] If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to low conversion.

Troubleshooting Steps:

  • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) often lead to more complete deprotonation.[10][11]

  • Stoichiometry: Ensure you are using at least one equivalent of base. For less reactive phenols or when using weaker bases, using a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they effectively solvate the cation of the base without protonating the phenoxide.[11]

Possible Cause 2: Poor Alkyl Halide Reactivity The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are ideal for this Sₙ2 reaction. Secondary and tertiary alkyl halides are more prone to elimination (E2) side reactions, which will significantly reduce the yield of the desired ether.[1][11]

Troubleshooting Steps:

  • Halide Choice: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Leaving Group: Alternatively, using an alkyl sulfonate (e.g., tosylate or mesylate) can be an excellent way to improve the leaving group ability.[11]

Issue: Formation of Side Products

Possible Cause: Elimination (E2) Reaction As mentioned, secondary and tertiary alkyl halides can undergo elimination in the presence of a strong base (the phenoxide).[1] This is especially prevalent at higher temperatures.

Troubleshooting Steps:

  • Substrate Choice: Whenever possible, design your synthesis to use a primary alkyl halide.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.

Experimental Protocol: Optimized Williamson Ether Synthesis

This protocol provides a starting point for the O-alkylation of 3-(Oxan-4-yl)phenol with a primary alkyl bromide.

Reagent/ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilA strong base that ensures complete deprotonation of the phenol.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that promotes the Sₙ2 reaction.
Temperature 0 °C to Room TemperatureStarting at a lower temperature minimizes potential side reactions.
Stoichiometry 3-(Oxan-4-yl)phenol: 1.0 eq, NaH: 1.2 eq, Alkyl Bromide: 1.1 eqA slight excess of base and alkylating agent drives the reaction to completion.

Step-by-Step Procedure:

  • To a solution of 3-(Oxan-4-yl)phenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the primary alkyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 3: Difficulties with the Mitsunobu Reaction

Question: I am trying to synthesize an ether from 3-(Oxan-4-yl)phenol and a primary alcohol using the Mitsunobu reaction, but the reaction is messy and the yield is low. What can I do to optimize this?

Answer: The Mitsunobu reaction is a powerful tool for forming ethers under mild conditions, but it can be sensitive to reaction parameters and substrate properties.[4][5][12] Low yields are often due to side reactions, steric hindrance, or issues with the acidity of the phenol.

Troubleshooting Guide: Mitsunobu Reaction

Issue: Low Yield and Complex Product Mixture

Possible Cause 1: Side Reaction of the Azodicarboxylate A common side reaction involves the alkylation of the hydrazinedicarboxylate byproduct, which can significantly reduce the yield, especially with sterically hindered phenols.[3]

Troubleshooting Steps:

  • Solvent Effect: The choice of solvent can have a significant impact. Weaker solvents like diethyl ether may suppress this side reaction compared to THF.[3]

  • Reagent Addition: Slow, controlled addition of the azodicarboxylate (DEAD or DIAD) at a low temperature (typically 0 °C) is crucial to minimize side reactions.[4]

Possible Cause 2: Insufficient Acidity of the Phenol The Mitsunobu reaction works best with nucleophiles that have a pKa less than 13.[4] While most phenols are sufficiently acidic, electron-donating groups on the aromatic ring can decrease acidity and slow down the reaction.

Troubleshooting Steps:

  • Reaction Time and Temperature: If the reaction is sluggish, a longer reaction time or a slight increase in temperature (e.g., allowing the reaction to proceed at room temperature overnight) may be necessary.

  • Alternative Reagents: Newer, more reactive azodicarboxylates and phosphines have been developed that can improve the efficiency of the reaction with less acidic nucleophiles.[5]

Experimental Protocol: Optimized Mitsunobu Reaction

This protocol outlines a general procedure for the Mitsunobu etherification of 3-(Oxan-4-yl)phenol.

Reagent/ParameterRecommendationRationale
Phosphine Triphenylphosphine (PPh₃)The standard and most common phosphine used in the Mitsunobu reaction.
Azodicarboxylate Diisopropyl azodicarboxylate (DIAD)Often preferred over DEAD due to being less hazardous.
Solvent Anhydrous Diethyl Ether or THFDiethyl ether may be preferable for sterically hindered substrates.
Temperature 0 °C to Room TemperatureSlow addition at low temperature is critical for minimizing side reactions.
Stoichiometry 3-(Oxan-4-yl)phenol: 1.0 eq, Alcohol: 1.2 eq, PPh₃: 1.5 eq, DIAD: 1.5 eqAn excess of the alcohol and reagents is often used to drive the reaction.

Step-by-Step Procedure:

  • Dissolve 3-(Oxan-4-yl)phenol (1.0 eq), the primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq) in the same solvent dropwise over 30-60 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

FAQ 4: Protecting Group Strategies

Question: When is it necessary to use a protecting group for the phenol in 3-(Oxan-4-yl)phenol, and what are some suitable options?

Answer: A protecting group is necessary when the phenolic hydroxyl group is incompatible with downstream reaction conditions, such as reactions involving strong bases, nucleophiles, or certain oxidizing or reducing agents.[13][14][15]

Common Phenolic Protecting Groups: [14]

  • Methyl Ether (Me): Simple to install but requires harsh conditions for removal (e.g., BBr₃ or strong acid), which may not be suitable for complex molecules.[16][17]

  • Benzyl Ether (Bn): A versatile protecting group that is stable to a wide range of conditions and can be removed by hydrogenolysis (H₂, Pd/C), which is a mild method.[14]

  • Silyl Ethers (e.g., TMS, TBDMS): These are easily installed and removed under mild conditions (acid or fluoride source), but their stability can vary.

  • Allyl Ether: Can be removed under mild, metal-catalyzed conditions.[14]

The choice of protecting group should be guided by the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[14]

Visualization of Workflows

Decision Tree for Functionalization Strategy

G start Desired Functionalization of 3-(Oxan-4-yl)phenol o_alkylation O-Alkylation (Ether Formation) start->o_alkylation o_acylation O-Acylation (Ester Formation) start->o_acylation o_arylation O-Arylation (Diaryl Ether) start->o_arylation williamson Williamson Ether Synthesis o_alkylation->williamson Primary Alkyl Halide mitsunobu Mitsunobu Reaction o_alkylation->mitsunobu Sterically Hindered / Sensitive Substrate acyl_chloride Acyl Chloride / Anhydride o_acylation->acyl_chloride buchwald Buchwald-Hartwig Amination o_arylation->buchwald

Caption: Decision tree for selecting a functionalization method.

General Experimental Workflow

G setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents (Controlled Temperature) setup->reagents monitoring Reaction Monitoring (TLC / LC-MS) reagents->monitoring workup Aqueous Workup (Quenching & Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for organic synthesis.

References

  • Taylor & Francis. (2017, September 10). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Retrieved from [Link]

  • IIT. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols | Request PDF. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 21). Phenol protection. Retrieved from [Link]

  • Ingenta Connect. (2011, November 11). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, January 9). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Mitsunobu reaction | PPTX. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4487975A - Etherification of phenols.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Microwave mediated solvent-free acetylation of deactivated and hindered phenols | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]

  • Analele Universității din București - Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009080338A1 - Purification of phenol.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • nptel.ac.in. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

  • ACS Publications. (2010, February 8). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015, April 30). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Retrieved from [Link]

  • Scirp.org. (n.d.). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). CgPhen-DalPhos Enables the Nickel-Catalyzed O -Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles | Request PDF. Retrieved from [Link]

  • Reddit. (2015, November 10). How to dry and purify Phenol - chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • MDPI. (2024, February 13). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • PubMed. (n.d.). Oxygen isosteric derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. Retrieved from [Link]

  • ResearchGate. (2024, February 2). Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. Retrieved from [Link]

  • Google Patents. (n.d.). or 3-tert.-butyl-5-alkyl-4-hydroxyphenyl(alkan)oic acids with ethoxylates of bis-(4.
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols | Download Table. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancing Polyphenol Delivery and Efficacy Using Functionalized Gold Nanoparticles: Antioxidant and Antibacterial Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of phenols. [a] Reaction conditions: 1 (100 mg,.... Retrieved from [Link]

  • The University of Melbourne. (n.d.). Are the three hydroxyphenyl radical isomers created equal?-The role of the phenoxy radical. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Retrieved from [Link]

Sources

Stability issues of 3-(Oxan-4-yl)phenol under specific experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Oxan-4-yl)phenol (CAS: 1353854-52-0). As a dual-functional molecule containing both an electron-rich phenolic ring and a cyclic ether (tetrahydropyran/oxan) moiety, its stability is highly dependent on environmental conditions.

This guide is designed by Senior Application Scientists for researchers and drug development professionals. It provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-(Oxan-4-yl)phenol solution turn pink or brown over time, especially in basic buffers? A1: This discoloration is the visual hallmark of phenol auto-oxidation. Under basic conditions (pH > 9.5), the phenol deprotonates to form a phenoxide ion. This electron-rich state is highly susceptible to oxidation by dissolved oxygen. The degradation occurs via a Proton-Coupled Electron Transfer (PCET) mechanism, generating phenoxy radicals that rapidly couple or further oxidize into highly conjugated, colored quinone species[1].

  • Causality & Solution: The color shift indicates structural degradation of the phenol moiety. To prevent this, degas your aqueous solvents (e.g., via argon sparging) to remove dissolved oxygen. If your experimental design permits, maintain the pH below 8.0 or introduce a radical scavenger such as BHT (butylated hydroxytoluene).

Q2: During a deprotection step using strong acids, my reaction yield drops significantly, and LC-MS shows a mass addition of +18 Da. What is the mechanism of this failure? A2: You are observing the acidic cleavage of the oxan (tetrahydropyran) ring. While the THP moiety is generally stable to mild acids, strong Brønsted acids (e.g., H₂SO₄) or strong Lewis acids will protonate or coordinate with the ether oxygen. This creates a superior leaving group, triggering a nucleophilic attack by water (resulting in a +18 Da mass shift to form a 1,5-diol) or by solvent molecules[2].

  • Causality & Solution: To preserve the cyclic ether during synthetic workflows, avoid harsh acidic conditions at elevated temperatures. If acidic deprotection of another functional group is mandatory, utilize mild, anhydrous acids (e.g., dilute TFA in DCM) at low temperatures (0°C) and closely monitor the reaction kinetics.

Q3: Should I be concerned about explosive peroxide formation with 3-(Oxan-4-yl)phenol, similar to THF or diethyl ether? A3: Yes. The oxan ring contains alpha-hydrogens adjacent to the ether oxygen. Upon prolonged exposure to light and atmospheric oxygen, these alpha-hydrogens are abstracted via a radical mechanism, leading to the formation of hydroperoxides[3].

  • Causality & Solution: Peroxides not only pose a severe safety hazard (becoming shock-sensitive explosives upon concentration) but also act as internal oxidants that will destroy the phenol moiety of your molecule. Always store this compound under an inert atmosphere in amber vials.

Part 2: Quantitative Data & Stability Profiles

To aid in experimental planning, the following table summarizes the quantitative degradation kinetics of 3-(Oxan-4-yl)phenol under various stressors.

Environmental StressorPrimary Degradation PathwayEstimated Half-Life (

) at 25°C
Preventative Measure
Ambient Air + Light Alpha-hydroperoxide formation (Ether)~3 to 6 monthsStore in amber glass under Argon/Nitrogen.
Aqueous Base (pH > 10) + O₂ Phenol oxidation to Quinones< 24 hoursDegas solvents; maintain pH < 8.0.
Strong Acid (1M H₂SO₄) Oxan ring cleavage (1,5-diol formation)2 to 4 hoursUse mild/anhydrous acids; lower temperature to 0°C.
Transition Metals (Fe³⁺, Cu²⁺) Catalytic radical oxidation< 12 hoursUse metal-free solvents; add EDTA to buffers.

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating Storage and Pre-Use Verification

To ensure scientific integrity, every reagent must be verified before use. This self-validating protocol ensures your 3-(Oxan-4-yl)phenol is free of peroxides and oxidized byproducts.

  • Visual Inspection: Examine the neat solid or stock solution. It should be white to off-white (solid) or colorless (solution). If a pink, brown, or yellow hue is observed, phenol oxidation has occurred.

  • KI-Starch Peroxide Test (Validation Step):

    • Dissolve 10 mg of the sample in 1 mL of peroxide-free solvent (e.g., ethanol).

    • Add 1 mL of a 10% w/v aqueous Potassium Iodide (KI) solution and 2 drops of starch indicator.

    • Interpretation: A clear/yellow solution validates the sample is safe for use. A dark blue/purple color indicates the presence of peroxides (Validation Failure).

  • Quenching (If Validation Fails): If peroxides are detected, wash the organic solution of the compound with an equal volume of saturated aqueous Iron(II) sulfate (FeSO₄) to reduce the peroxides to harmless alcohols.

  • Long-Term Storage: Store the purified compound in an amber glass vial. Purge the headspace with Argon gas for 30 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol 2: Forced Degradation Study (Stress Testing)

For drug development professionals requiring stability-indicating assays.

  • Baseline Quantification: Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile. Run an initial HPLC-UV (254 nm) to establish baseline purity.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Stir at room temperature for 24 hours.

  • Acid/Base Hydrolysis:

    • Acid: Transfer 1 mL of stock to a vial. Add 100 µL of 1M HCl. Stir at 60°C for 24 hours.

    • Base: Transfer 1 mL of stock to a vial. Add 100 µL of 1M NaOH. Stir at 60°C for 24 hours.

  • Analysis & Mass Balance: Neutralize the acid/base samples. Inject all stressed samples into the LC-MS. Calculate the mass balance by comparing the peak area of the remaining intact 3-(Oxan-4-yl)phenol against the sum of the newly formed degradation peaks (quinones and diols).

Part 4: Logical Workflows & Degradation Pathways

DegradationPathways Compound 3-(Oxan-4-yl)phenol Acid Strong Acidic Conditions (pH < 2) Compound->Acid Protonation of ether O Base Basic/Oxidative Conditions (O2, Light) Compound->Base Deprotonation to phenoxide Storage Prolonged Aerobic Storage Compound->Storage Radical initiation RingOpen THP Ring Cleavage (1,5-diol formation) Acid->RingOpen Nucleophilic attack Quinone Phenol Oxidation (Quinone formation) Base->Quinone PCET mechanism Peroxide Alpha-Hydroperoxide Formation Storage->Peroxide Alpha-H abstraction

Logical mapping of 3-(Oxan-4-yl)phenol degradation pathways under specific environmental stressors.

Workflow Start Sample Retrieval Test KI-Starch Peroxide Test Start->Test Pass Proceed to Reaction Test->Pass Negative (Clear) Fail Quench with FeSO4 Test->Fail Positive (Blue/Brown) Purify Re-purification (Flash Chromatography) Fail->Purify Peroxides reduced Purify->Pass QC Verified

Self-validating workflow for the safe handling and pre-reaction verification of 3-(Oxan-4-yl)phenol.

References

  • Mechanism of the oxidation of aqueous phenol with dissolved oxygen | Industrial & Engineering Chemistry Fundamentals - ACS Publications. 1

  • Ring opening of cyclic ethers by sulfuric acid - Acetic anhydride - ResearchGate. 2

  • Statement (A): Di-tert-butyl ether does not produce peroxide compounds wh.. - Filo. 3

Sources

Troubleshooting guide for the analysis of 3-(Oxan-4-yl)phenol by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific chromatographic challenges associated with 3-(Oxan-4-yl)phenol (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol). This molecule features a moderately polar, non-ionizable tetrahydropyran (oxan) ring and an ionizable phenolic hydroxyl group (pKa ~9.5). This dual chemical nature dictates its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) and requires precise control over system chemistry to ensure robust, reproducible data.

Core Troubleshooting Guide & FAQs

Q: Why am I seeing severe peak tailing for 3-(Oxan-4-yl)phenol, and how can I fix it? A: Peak tailing (where the asymmetry factor


) in phenolic compounds is primarily caused by secondary retention mechanisms[1]. While the hydrophobic oxan ring and aromatic core interact with the C18 stationary phase (the intended primary mechanism), the phenolic hydroxyl group acts as a strong hydrogen bond donor. This leads to unwanted polar interactions with ionized residual silanol groups (

) on the silica support surface[1]. Causality & Solution: To suppress this secondary interaction, you must either mask the silanols or neutralize the analyte. First, ensure you are using a highly end-capped stationary phase. Second, lower the mobile phase pH to < 4.0. At this acidic pH, residual silanols are fully protonated and neutralized, eliminating the ion-exchange interactions that cause tailing[1].

Q: My retention times for 3-(Oxan-4-yl)phenol are drifting unpredictably from run to run. What is the root cause? A: Retention time drift for phenolic compounds is almost always a symptom of inadequate pH control relative to the molecule's


[2]. The phenolic 

has a

of approximately 9.5. If your mobile phase pH fluctuates anywhere near this value (e.g., pH 8.0–10.5), the molecule exists in a highly sensitive, dynamic equilibrium between its strongly retained neutral state and its poorly retained phenolate anion state. Causality & Solution: A fundamental rule of robust chromatography is to maintain the mobile phase pH at least

pH units away from the analyte's

[2]. For 3-(Oxan-4-yl)phenol, buffering the aqueous mobile phase to pH 2.0–3.0 ensures the phenol remains >99.9% protonated. This locks the analyte into a single, hydrophobic state, stabilizing retention and selectivity[2].

Q: How do I resolve 3-(Oxan-4-yl)phenol from its structural isomers or oxidative degradants? A: Standard C18 columns rely purely on hydrophobic dispersive forces, which often fail to distinguish between positional isomers (e.g., 2- vs. 4-substituted analogs) that have identical molecular weights and similar partition coefficients. Causality & Solution: You must introduce an orthogonal separation mechanism. Switching to a Phenyl-Hexyl or Biphenyl stationary phase leverages


 interactions between the column's phenyl rings and the phenolic aromatic ring of the analyte. The position of the oxan ring alters the electron density and steric hindrance of the aromatic core, resulting in distinct 

binding affinities and enabling baseline resolution.
Quantitative Data & Method Parameters

Table 1: Impact of Mobile Phase pH on 3-(Oxan-4-yl)phenol Chromatography

Mobile Phase pHAnalyte Ionization StateRetention Factor (

)
Peak Asymmetry (

)
Chromatographic Outcome
pH 2.0 - 3.0 >99.9% Protonated (Neutral)High (Optimal)0.9 - 1.1Sharp, symmetrical peaks; highly reproducible[2].
pH 6.0 - 7.0 Partially IonizedModerate1.3 - 1.8Moderate tailing due to silanol interactions[1].
pH 9.0 - 10.0 ~50% Deprotonated (Anion)Variable / Shifting> 2.0Severe peak splitting and retention time drift[2].
pH > 11.0 >99.9% Deprotonated (Anion)Low (Elutes near void)1.0 - 1.2Poor retention; requires specialized polymer columns.

Table 2: Recommended Stationary Phases for 3-(Oxan-4-yl)phenol

Column ChemistryPrimary InteractionSecondary InteractionBest Use Case
End-capped C18 Hydrophobic (Dispersive)Minimal (Masked silanols)Routine purity analysis and quantification.
Phenyl-Hexyl Hydrophobic &

Steric selectivityResolving structural isomers and close degradants.
PFP (Fluorophenyl) Dipole-Dipole &

Hydrogen bondingSeparating highly polar oxidative impurities.
Experimental Protocols

Self-Validating HPLC Workflow for 3-(Oxan-4-yl)phenol

To ensure scientific integrity, this protocol is designed as a self-validating system. It utilizes an acidic gradient to guarantee complete analyte protonation and baseline stability[3].

Step 1: Mobile Phase Preparation Causality: Using a weak acid modifier ensures the pH remains well below the analyte's


 (~9.5), preventing ionization and subsequent peak distortion[3].
  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in HPLC-grade Water. (Yields pH ~2.7).

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in HPLC-grade Acetonitrile.

Step 2: Column Setup and Equilibration

  • Install a highly end-capped C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Flush the system with 10 column volumes of 50:50 A:B to passivate the fluidic path, followed by equilibration at the initial gradient conditions (90% A / 10% B) until the baseline UV signal stabilizes.

Step 3: System Suitability Test (Self-Validation) Causality: Before running precious samples, the system must prove it is free of active silanol interference and fluidic dead volumes.

  • Action: Inject a blank (sample diluent) to confirm a flat baseline at 275 nm (the optimal UV absorption wavelength for the phenolic ring).

  • Action: Inject a 50 µg/mL reference standard of 3-(Oxan-4-yl)phenol.

  • Validation Gate: Calculate the Asymmetry factor (

    
    ).
    
    • Pass: If

      
       and the retention time %RSD for 5 replicate injections is 
      
      
      
      , the system is validated.
    • Fail: If

      
      , halt the analysis. Refer to the Troubleshooting Workflow diagram below to address column degradation or void volumes.
      

Step 4: Gradient Execution

  • Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Mechanism: The oxan ring provides moderate hydrophobicity, meaning the compound will typically elute mid-gradient (between 40-60% organic modifier), well separated from the void volume.

Visualizations

PeakTailing Start Peak Tailing Observed (As > 1.2) CheckPH Check Mobile Phase pH Is pH < 4.0? Start->CheckPH AdjustPH Adjust to pH 2-3 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckCol Check Column Chemistry Is it fully end-capped? CheckPH->CheckCol Yes Success Symmetrical Peak (As 0.9 - 1.2) AdjustPH->Success ChangeCol Switch to Phenyl-Hexyl or highly end-capped C18 CheckCol->ChangeCol No CheckFrit Check for Void/Blocked Frit CheckCol->CheckFrit Yes ChangeCol->Success ReplaceCol Replace Guard/Column CheckFrit->ReplaceCol Yes CheckFrit->Success No ReplaceCol->Success

Troubleshooting workflow for resolving peak tailing in phenolic compounds.

Ionization Molecule 3-(Oxan-4-yl)phenol (Weak Acid, pKa ~ 9.5) Acidic Acidic Mobile Phase (pH 2.0 - 4.0) Molecule->Acidic Basic Basic Mobile Phase (pH > 10.0) Molecule->Basic NeutralState Fully Protonated (Neutral) High Hydrophobicity Acidic->NeutralState HighRet Strong Retention on C18 Sharp, Symmetrical Peak NeutralState->HighRet IonizedState Deprotonated (Phenolate) Low Hydrophobicity Basic->IonizedState LowRet Poor Retention on C18 Peak Fronting/Splitting IonizedState->LowRet

pH-dependent ionization states and their effect on HPLC retention mechanisms.

References
  • Control pH During Method Development for Better Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC (NIH).

Sources

Addressing challenges in the scale-up synthesis of 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Portal. As drug development professionals transition from bench-scale medicinal chemistry to pilot-plant manufacturing, the synthesis of tetrahydropyran (oxane) derivatives often presents significant thermal and chemoselectivity challenges.

While traditional routes to tetrahydropyran derivatives frequently rely on highly exothermic Grignard additions that pose severe safety hazards at scale[1], our optimized strategy utilizes a controlled Suzuki-Miyaura coupling followed by a one-pot hydrogenation/debenzylation . This circumvents the thermal hazards of organomagnesium chemistry[2] and avoids the harsh demethylation conditions (e.g., BBr₃) that can inadvertently cleave the oxane ring.

Module 1: Process Overview & Mechanistic Pathway

To ensure high atom economy and API-grade purity, the synthesis is condensed into two highly scalable steps. The use of a benzyl protecting group is a deliberate mechanistic choice: it allows the final deprotection to occur simultaneously with the reduction of the intermediate alkene, utilizing mild hydrogenolysis rather than aggressive Lewis acids.

SynthesisRoute SM1 1-Bromo-3-(benzyloxy)benzene + 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 2-MeTHF/H2O 75°C SM1->Step1 Int1 Intermediate: 4-(3-(Benzyloxy)phenyl)-3,6-dihydro-2H-pyran Step1->Int1 Phase separation & Pd scavenging Step2 Step 2: Hydrogenation & Debenzylation H2 (50 psi), 10% Pd/C, EtOAc/AcOH 50°C Int1->Step2 Product Target API Intermediate: 3-(Oxan-4-yl)phenol Step2->Product Filtration & Crystallization

Two-step scalable synthesis workflow for 3-(Oxan-4-yl)phenol.

Module 2: Troubleshooting & FAQs

Q1: Why do we observe a stalled Suzuki-Miyaura coupling at 80% conversion on a 50 kg scale, despite full conversion at the bench?

Causality: At scale, mass transfer between the aqueous base phase (K₂CO₃) and the organic phase (2-MeTHF) is significantly lower than in a vigorously stirred 100 mL flask. Furthermore, trace oxygen ingress at scale rapidly oxidizes the electron-rich phosphine ligands of the Palladium catalyst, leading to premature catalyst deactivation via the formation of phosphine oxides. Solution: Implement rigorous subsurface sparging with N₂ for at least 45 minutes prior to heating. Ensure your reactor utilizes a retreat-curve impeller optimized for biphasic mixing. If the reaction stalls, a "spike" of 0.25 mol% Pd(dppf)Cl₂ can re-initiate the catalytic cycle.

Q2: During Step 2, the alkene reduces in 2 hours, but the benzyl ether cleavage stalls. How can we drive it to completion without over-reducing the aromatic ring?

Causality: The reduction of the 3,6-dihydro-2H-pyran double bond is kinetically fast. However, hydrogenolysis of the benzyl ether requires the benzylic oxygen to coordinate directly with the palladium surface. Residual dppf ligands from Step 1 are strong σ-donors that irreversibly bind to the Pd/C catalyst, blocking the active sites needed for the more difficult debenzylation. Solution: First, ensure rigorous palladium/ligand scavenging after Step 1 (see Protocol below). Second, add 1.0 equivalent of Acetic Acid (AcOH) to the hydrogenation solvent. The acid protonates the ether, weakening the benzylic C-O bond and accelerating hydrogenolysis without requiring dangerous increases in H₂ pressure.

TroubleshootingTree Start Issue: Incomplete Debenzylation During Step 2 Check1 Check 1: Was Pd/Ligand scavenged after Step 1? Start->Check1 Path1_No Action: Treat Step 1 product with SiliaMetS Thiol Check1->Path1_No No Path1_Yes Check 2: Is the solvent strictly neutral/basic? Check1->Path1_Yes Yes Path2_Yes Action: Add 1.0 eq Acetic Acid to activate C-O bond Path1_Yes->Path2_Yes Yes Path2_No Check 3: H2 Mass Transfer Path1_Yes->Path2_No No Path3_Fix Action: Increase agitation & verify baffle placement Path2_No->Path3_Fix Verify Engineering

Logic tree for diagnosing and resolving incomplete debenzylation.

Q3: How do we prevent the formation of tetrahydropyran ring-opened impurities?

Causality: Traditional dealkylation of aryl ethers using harsh Lewis acids (like BBr₃) or strong Brønsted acids (like HBr/AcOH) at high temperatures can inadvertently cleave the cyclic ether of the oxane ring, leading to persistent straight-chain impurities that are nearly impossible to purge via crystallization. Solution: This is the primary reason our route utilizes a benzyl protecting group rather than a methyl ether. The benzyl group allows for mild hydrogenolysis that is completely orthogonal to the stability of the oxane ring, preserving the structural integrity of the target molecule.

Module 3: Quantitative Data Summary

The following table summarizes the optimization data for the critical Step 2 (Hydrogenation/Debenzylation), demonstrating the causal relationship between acidic additives and reaction completion.

EntryCatalyst LoadingAdditiveH₂ PressureTime to Alkene ReductionTime to DebenzylationOverall YieldPurity (HPLC)
15% Pd/C (w/w)None30 psi2.5 hoursStalled at 40%N/AN/A
210% Pd/C (w/w)None50 psi1.0 hourStalled at 65%N/AN/A
3 10% Pd/C (w/w) 1.0 eq AcOH 50 psi 1.0 hour Complete in 10h 88% >99.5%
410% Pd/C (w/w)1.0 eq HCl50 psi1.0 hourComplete in 4h72%85.0%*

*Note: Entry 4 resulted in lower purity due to acid-catalyzed oxane ring-opening side reactions caused by the strong mineral acid (HCl). Acetic acid (Entry 3) provides the perfect pKa balance.

Module 4: Validated Scale-Up Protocols

These protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to ensure quality at every stage.

Step 1: Synthesis of 4-(3-(Benzyloxy)phenyl)-3,6-dihydro-2H-pyran
  • Charge: To a 50 L glass-lined reactor, charge 1-bromo-3-(benzyloxy)benzene (5.0 kg, 19.0 mol), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (4.4 kg, 20.9 mol, 1.1 eq), and 2-Methyltetrahydrofuran (2-MeTHF) (25 L).

  • Base Addition: Add an aqueous solution of K₂CO₃ (5.2 kg dissolved in 15 L DI water).

  • Degassing (Critical): Sparge the biphasic mixture with N₂ via a subsurface dip-tube for 45 minutes to prevent ligand oxidation.

  • Catalyst Addition: Charge Pd(dppf)Cl₂ (139 g, 1.0 mol%).

  • Heating: Heat the mixture to 75°C under vigorous agitation (250 rpm) for 8 hours.

  • In-Process Control (IPC): Sample the organic phase. The reaction is deemed complete when the aryl bromide starting material is <1.0% by HPLC area.

  • Workup & Scavenging: Cool to 20°C and separate the aqueous layer. To prevent downstream catalyst poisoning, treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol, 0.5 kg) at 40°C for 4 hours. Filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the intermediate as a viscous oil, which is used directly in Step 2.

Step 2: Synthesis of 3-(Oxan-4-yl)phenol
  • Charge: Transfer the Step 1 intermediate (~5.0 kg) into a 50 L Hastelloy pressure reactor. Add Ethyl Acetate (30 L) and Acetic Acid (1.1 L, 1.0 eq).

  • Catalyst Addition: Charge 10% Pd/C (50% wet, 0.5 kg). Safety Note: Always charge wet Pd/C under an inert atmosphere to prevent solvent ignition.

  • Purging: Purge the vessel with N₂ (3 cycles at 30 psi), followed by H₂ (3 cycles at 30 psi).

  • Hydrogenation: Pressurize the reactor to 50 psi H₂ and heat to 50°C. Maintain pressure and temperature for 10–12 hours.

  • In-Process Control (IPC): Sample the reaction. LC-MS must confirm both the reduction of the alkene (

    
    ) and the complete cleavage of the benzyl ether (
    
    
    
    ).
  • Filtration: Cool to 20°C, safely vent the H₂ gas, and purge thoroughly with N₂. Filter off the Pd/C catalyst using a specialized spark-proof filter housing.

  • Crystallization: Concentrate the filtrate to approximately 10 L. Slowly add Heptane (15 L) at 40°C as an anti-solvent, then cool the mixture to 5°C at a rate of 10°C/hour to crystallize the final 3-(Oxan-4-yl)phenol. Filter, wash with cold heptane, and dry in a vacuum oven at 40°C.

References

  • Kopach, M. E., et al. (2009). "(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate." Organic Process Research & Development, 13(2), 209-224.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press.

  • Ferguson, S., & Puga, A. (2025). "Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR." ResearchGate (Referenced for Grignard scale-up safety context).

Sources

Technical Support Center: Mitigating Interference in Bioassays Involving 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-(Oxan-4-yl)phenol in various bioassays. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding potential assay interference from this compound. Due to its phenolic structure, 3-(Oxan-4-yl)phenol and similar molecules can sometimes produce misleading results in high-throughput screening (HTS) and other sensitive bioassays.[1][2][3] This guide offers a systematic approach to identifying and mitigating these artifacts, ensuring the integrity and reliability of your experimental data.

Our guidance is rooted in established scientific principles of assay development and validation. We will explore the common mechanisms of interference and provide actionable protocols to help you distinguish true biological activity from assay-related artifacts.[4][5]

Frequently Asked Questions (FAQs)

Q1: My assay, which uses a fluorescent readout, shows a strong dose-dependent signal with 3-(Oxan-4-yl)phenol. How can I confirm this is a genuine biological effect?

A1: It is crucial to first rule out the possibility that the compound itself is fluorescent at the excitation and emission wavelengths of your assay.[6] Many small molecules can exhibit autofluorescence, leading to false-positive signals.[6][7]

Recommended Action: Perform a compound autofluorescence test. This involves measuring the fluorescence of 3-(Oxan-4-yl)phenol in the assay buffer alone, without any biological components (e.g., enzymes, cells). A significant signal that correlates with the compound's concentration suggests that autofluorescence is a contributing factor.[5]

Q2: What are the primary ways a phenolic compound like 3-(Oxan-4-yl)phenol can interfere with my bioassay?

A2: Phenolic compounds can interfere through several mechanisms:

  • Autofluorescence: As mentioned, the compound may inherently fluoresce, creating a false signal.[6][8]

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your fluorophore, reducing the detected signal and potentially leading to a false-negative or a misinterpretation of inhibition.[8][9]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[2][4] This is a common artifact in HTS.

  • Light Scattering: Compound precipitation or aggregation can scatter light, which can be a problem in absorbance or fluorescence-based assays.

  • Reactivity: The phenol group can be reactive and may covalently modify proteins or other assay components.

  • Interference with Reporter Systems: Phenolic compounds have been shown to interfere with common reporter enzymes like horseradish peroxidase (HRP).[10]

Q3: I suspect compound aggregation is causing non-specific inhibition in my enzyme assay. How can I test for this?

A3: A straightforward method to investigate aggregation-based inhibition is to include a non-ionic detergent in your assay buffer.[5]

Recommended Action: Re-run your assay with the addition of 0.01% to 0.1% Triton X-100 or Tween-20. If the inhibitory effect of 3-(Oxan-4-yl)phenol is significantly reduced in the presence of the detergent, it strongly suggests that the compound is acting via an aggregation-based mechanism.[2]

Q4: My assay is absorbance-based. Could 3-(Oxan-4-yl)phenol still cause interference?

A4: Yes. If the compound absorbs light at the same wavelength as your assay's readout, it can lead to a false signal.[9] This is known as the inner filter effect.[8] Additionally, if the compound is colored, it can directly interfere with colorimetric assays.

Recommended Action: Measure the absorbance spectrum of 3-(Oxan-4-yl)phenol in your assay buffer across the relevant wavelengths. If there is significant absorbance, you may need to correct for this background signal or consider an orthogonal assay with a different detection method.

Q5: What is an "orthogonal assay," and why is it important for hit validation?

A5: An orthogonal assay is a secondary assay that measures the same biological endpoint as your primary screen but uses a different technology or methodology.[4][7] For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a cell-based assay measuring a downstream effect of the enzyme's activity.

Importance: Running an orthogonal assay is a critical step in hit validation.[1] If 3-(Oxan-4-yl)phenol shows activity in both the primary and orthogonal assays, it provides much stronger evidence that the observed effect is genuine and not an artifact of the primary assay's technology.[4]

Troubleshooting & Optimization Workflows

Identifying the Source of Interference

When you observe unexpected activity with 3-(Oxan-4-yl)phenol, a systematic approach is key to pinpointing the cause. The following workflow can help you diagnose the issue.

Interference_Troubleshooting Start Initial Hit Observed with 3-(Oxan-4-yl)phenol Check_Autofluorescence Run Compound-Only Control (No Enzyme/Cells) Start->Check_Autofluorescence Is_Autofluorescent Significant Signal? Check_Autofluorescence->Is_Autofluorescent Autofluorescence_Positive Interference due to Autofluorescence Is_Autofluorescent->Autofluorescence_Positive Yes Check_Quenching Run Fluorophore + Compound Control (No Enzyme/Cells) Is_Autofluorescent->Check_Quenching No Orthogonal_Assay Perform Orthogonal Assay (Different Detection Method) Autofluorescence_Positive->Orthogonal_Assay Is_Quenching Signal Decrease? Check_Quenching->Is_Quenching Quenching_Positive Interference due to Quenching/Inner Filter Effect Is_Quenching->Quenching_Positive Yes Check_Aggregation Add Non-Ionic Detergent (e.g., 0.01% Triton X-100) Is_Quenching->Check_Aggregation No Quenching_Positive->Orthogonal_Assay Is_Aggregation Inhibition Reduced? Check_Aggregation->Is_Aggregation Aggregation_Positive Interference Likely due to Aggregation Is_Aggregation->Aggregation_Positive Yes Is_Aggregation->Orthogonal_Assay No Aggregation_Positive->Orthogonal_Assay Is_Active_Orthogonal Activity Confirmed? Orthogonal_Assay->Is_Active_Orthogonal Genuine_Hit Genuine Hit - Proceed with Further Characterization Is_Active_Orthogonal->Genuine_Hit Yes False_Positive Likely False Positive Re-evaluate Primary Hit Is_Active_Orthogonal->False_Positive No

Caption: A logical workflow for identifying the source of assay interference.

Detailed Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if 3-(Oxan-4-yl)phenol is fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • 3-(Oxan-4-yl)phenol stock solution

  • Assay buffer

  • Microplate (black, clear-bottom is recommended)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 3-(Oxan-4-yl)phenol in assay buffer at the same concentrations used in your primary assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only to serve as a blank control.

  • Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.

  • Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Testing for Compound Aggregation

Objective: To determine if the observed activity of 3-(Oxan-4-yl)phenol is due to the formation of aggregates.

Materials:

  • All components of your primary bioassay

  • 3-(Oxan-4-yl)phenol stock solution

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20) stock solution

Procedure:

  • Prepare two sets of assay buffers: one with and one without a final concentration of 0.01% Triton X-100.

  • Perform your standard bioassay in parallel using both buffer conditions. Test a dose-response of 3-(Oxan-4-yl)phenol in each buffer system.

  • Include all necessary positive and negative controls for both conditions.

  • Analysis: Compare the dose-response curves of 3-(Oxan-4-yl)phenol in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based interference.[2]

Data Interpretation Guide

The table below summarizes potential observations and their implications when troubleshooting interference from 3-(Oxan-4-yl)phenol.

Observation Potential Cause of Interference Recommended Next Steps
High signal in compound-only wells AutofluorescenceCorrect for background signal; switch to a red-shifted fluorophore; use an orthogonal assay.[9]
Reduced signal in fluorophore + compound wells (no enzyme) Fluorescence Quenching / Inner Filter EffectCorrect for absorbance; use lower compound concentrations; consider a luminescence or label-free assay.
Activity is lost or significantly reduced with detergent Compound AggregationDeprioritize the compound as a promiscuous inhibitor; test analogs with improved solubility.
Activity is consistent across multiple assay platforms Genuine Biological ActivityProceed with mechanism of action studies and structure-activity relationship (SAR) analysis.

Advanced Mitigation Strategies

If initial troubleshooting confirms that 3-(Oxan-4-yl)phenol is interfering with your assay, consider these advanced strategies:

  • Change Fluorophore: If autofluorescence is an issue, switching to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum can be effective. Red-shifted dyes are often less susceptible to interference from small molecules.[9]

  • Buffer Optimization: In addition to detergents for aggregation, modulating the pH or ionic strength of the assay buffer can sometimes reduce non-specific interactions.[11][12] The inclusion of a carrier protein like Bovine Serum Albumin (BSA) can also help to mitigate non-specific binding.[13]

  • Assay Miniaturization: Reducing assay volumes (e.g., moving from a 96-well to a 384- or 1536-well format) can sometimes alter the concentration at which compounds aggregate.[14]

  • Kinetic vs. Endpoint Reading: For fluorescence assays, reading the plate kinetically can sometimes help to distinguish compound autofluorescence (which is typically stable over time) from a true enzymatic reaction that produces a change in fluorescence.[9]

Concluding Remarks

Identifying and mitigating assay interference is a critical component of robust drug discovery and basic research.[15][16] While phenolic compounds like 3-(Oxan-4-yl)phenol are valuable chemical scaffolds, their potential for generating artifacts necessitates a careful and systematic validation approach.[3][17] By employing the strategies outlined in this guide, from simple control experiments to the use of orthogonal assays, researchers can increase their confidence in the biological relevance of their findings and avoid the costly pursuit of false positives.[4][18]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]

  • Stork, D., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8, 319–339. [Link]

  • Vipergen. (n.d.). High-Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcessing Journal, 18(3). [Link]

  • Sipes, N. S., et al. (2017). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 7, 4273. [Link]

  • Puurunen, J., & Laitinen, T. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10764-10775. [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. [Link]

  • University of Vienna. (2024). Tackling assay interference associated with small molecules. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 422, 136222. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Lee, H. J., et al. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega, 7(11), 9497–9504. [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • Lee, H. J., et al. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega, 7(11), 9497-9504. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Coussens, T. P., & Auld, D. S. (2019). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 24(9), 885-887. [Link]

  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link]

  • Naczk, M., & Shahidi, F. (1989). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food Chemistry, 31(2), 159-164. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. ResearchGate. [Link]

  • Al-Assaad, S., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(1), 3-12. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Wang, Y., et al. (2022). Impacts of autofluorescence on fluorescence based techniques to study microglia. BMC Neuroscience, 23(1), 16. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]

  • PubChemLite. (n.d.). 3-(oxan-4-yl)phenol (C11H14O2). [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Oxan-4-yl)phenol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Oxolan-3-yl)oxan-4-one. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Octan-4-yl)phenol. PubChem Compound Database. [Link]

  • U.S. Environmental Protection Agency. (2025). 4-[(Oxan-2-yl)oxy]phenol Properties. CompTox Chemicals Dashboard. [Link]

  • Kumar, A., & Mishra, A. K. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Current Organic Chemistry, 25(14), 1668-1683. [Link]

  • ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Studies of 3-(Oxan-4-yl)phenol Derivatives: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In contemporary drug discovery, the strategic selection of building blocks dictates the success of lead optimization. 3-(Oxan-4-yl)phenol (also known as 3-(tetrahydropyran-4-yl)phenol) has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors (e.g., MAP4K1, Aurora-A) and PROTAC degraders[1].

This guide objectively compares the physicochemical and pharmacological performance of 3-(oxan-4-yl)phenol derivatives against traditional carbocyclic and basic heterocyclic alternatives. By detailing the causality behind these structural choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers navigating complex structure-activity relationship (SAR) landscapes.

Part 1: Physicochemical & Pharmacological Comparison

The transition from a primary hit compound to a viable clinical candidate often requires mitigating off-target liabilities and improving metabolic stability without sacrificing target affinity. Bioisosteric replacement of a phenyl or cyclohexyl ring with an oxan-4-yl (tetrahydropyran) ring is a proven tactical application in medicinal chemistry to achieve this balance[2].

Why Choose the Oxan-4-yl Scaffold?
  • Metabolic Stability (vs. Cyclohexyl): Cyclohexyl rings are highly lipophilic and prone to rapid CYP450-mediated aliphatic hydroxylation. The incorporation of an oxygen atom in the oxan-4-yl ring exerts an electron-withdrawing inductive effect, deactivating the adjacent C-H bonds toward oxidative metabolism.

  • hERG Safety (vs. Piperidinyl): While 3-(piperidin-4-yl)phenol improves aqueous solubility, its basic secondary amine protonates at physiological pH. This cationic center strongly interacts with the Tyr652 and Phe656 residues in the hERG potassium channel, leading to severe cardiotoxicity. The neutral oxygen in the oxan-4-yl ring entirely circumvents this liability.

  • Solubility & Ligand Efficiency (vs. Phenyl): The sp³-rich character of the oxanyl ring lowers the partition coefficient (cLogP) and disrupts molecular planarity, significantly enhancing aqueous solubility compared to flat, sp²-hybridized biphenyl systems.

Table 1: Comparative SAR Profiling of 3-Substituted Phenol Scaffolds

The following data summarizes the quantitative performance of various phenol-linked scaffolds within a generic kinase inhibitor model.

Scaffold DerivativecLogPKinase IC₅₀ (nM)*HLM Clearance (µL/min/mg)hERG IC₅₀ (µM)Primary Liability
3-(Phenyl)phenol 3.54585>10Poor solubility, planar
3-(Cyclohexyl)phenol 3.812120>10High CYP clearance
3-(Piperidin-4-yl)phenol 1.515402.5Cardiotoxicity (hERG)
3-(Oxan-4-yl)phenol 2.1 10 35 >10 None (Optimal)

Part 2: Mechanistic Insights & Visualization

The structural advantages of the oxan-4-yl group are best understood through its spatial orientation within a target binding pocket. In kinase inhibitors, the phenol moiety typically acts as a hydrogen-bond donor to the kinase hinge region, while the oxanyl ring projects into the solvent-exposed pocket. The oxygen atom can participate in water-mediated hydrogen bond networks, further anchoring the ligand and improving thermodynamic binding signatures[1].

LeadOpt Start Hit Compound (Phenyl/Cyclohexyl Scaffold) SAR SAR Profiling (Identify Liabilities) Start->SAR Lipophilicity High logP / Poor Solubility SAR->Lipophilicity Metabolism High CYP Clearance SAR->Metabolism Oxanyl Bioisosteric Replacement: 3-(Oxan-4-yl)phenol Lipophilicity->Oxanyl Metabolism->Oxanyl Assay In Vitro Validation (Kinase + HLM) Oxanyl->Assay Lead Optimized Lead (Improved PK/PD) Assay->Lead

Figure 1: Decision tree for bioisosteric replacement using 3-(oxan-4-yl)phenol to optimize PK/PD.

Pharmacophore Phenol Phenol Moiety (H-Bond Donor) Hinge Kinase Hinge Region (Target) Phenol->Hinge Anchors Oxanyl Oxan-4-yl Ring (O-atom H-Bond Acceptor) Phenol->Oxanyl C-C linkage Solvent Solvent-Exposed Pocket (Water Network) Oxanyl->Solvent Enhances Solubility CYP CYP450 Enzymes (Metabolism) Oxanyl->CYP Resists Oxidation (vs Cyclohexyl)

Figure 2: Pharmacophore interaction model of 3-(oxan-4-yl)phenol within a kinase active site.

Part 3: Experimental Protocols & Validation

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems incorporating strict internal controls to isolate the specific variables being tested.

Protocol 1: High-Throughput Kinase Inhibition Assay (HTRF)

Purpose: To quantify the IC₅₀ of oxanyl-phenol derivatives against target kinases. Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it minimizes compound auto-fluorescence interference—a common artifact with phenolic compounds—ensuring the readout is strictly tied to enzymatic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 3-(oxan-4-yl)phenol derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:50 in Kinase Buffer to ensure final DMSO concentration remains ≤1%.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of compound, 2 µL of kinase enzyme (e.g., 0.5 nM MAP4K1), and 2 µL of substrate/ATP mix (ATP concentration set at the apparent Kₘ).

  • Incubation: Seal the plate and incubate at 22°C for 60 minutes.

  • Detection: Add 6 µL of HTRF detection reagent (Europium-cryptate labeled anti-phospho antibody and XL665-labeled tracer). Incubate for 1 hour at room temperature.

  • Validation Control: Use Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). The assay is only considered valid if the Z'-factor is >0.6.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm on a microplate reader. Calculate the 665/620 ratio to determine the IC₅₀.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To empirically validate the metabolic resistance of the oxan-4-yl ring compared to the highly cleared cyclohexyl analog. Causality: CYP450 enzymes obligatorily require NADPH to catalyze oxidation. Comparing clearance rates with and without NADPH isolates CYP-mediated metabolism from general chemical instability in the buffer.

Step-by-Step Methodology:

  • Incubation Mix: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at precise intervals: 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the plates at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Validation Control: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel. Run a parallel "No NADPH" control for the test compound to rule out non-CYP degradation.

  • Analysis: Analyze the supernatants via LC-MS/MS. Calculate intrinsic clearance (CL_int) based on the half-life (t₁/₂) derived from the slope of parent compound depletion over time.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Mowat, J., Carretero, R., Leder, G., et al. (2024). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry, 67(19), 17429-17453.[Link]

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Validating the Mechanism of Action of 3-(Oxan-4-yl)phenol in the Nrf2-ARE Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel phenol derivative, 3-(Oxan-4-yl)phenol, as a putative activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Through a series of detailed experimental protocols and comparative data, we will objectively assess its performance against well-characterized modulators of this critical cytoprotective pathway.

The Nrf2-ARE Pathway: A Cornerstone of Cellular Defense

The Nrf2-ARE pathway is a master regulator of cellular homeostasis, orchestrating the expression of a vast array of antioxidant and detoxification genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] However, upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes, initiating their transcription.[3][4] These genes encode for a variety of protective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5]

Phenolic compounds, known for their antioxidant properties, have been shown to modulate the Nrf2 pathway, making it a plausible mechanism of action for 3-(Oxan-4-yl)phenol.[4] This guide will outline the necessary steps to validate this hypothesis.

Comparative Compound Analysis

To rigorously evaluate the activity of 3-(Oxan-4-yl)phenol, its performance will be benchmarked against the following well-established Nrf2 modulators:

  • Sulforaphane: A potent, naturally occurring Nrf2 activator found in cruciferous vegetables. It functions by modifying Keap1 cysteine residues, leading to Nrf2 stabilization.[3]

  • Bardoxolone Methyl (CDDO-Me): A synthetic triterpenoid and a potent Nrf2 activator that has been investigated in clinical trials.[5][6][7]

  • Brusatol: A quassinoid that acts as an inhibitor of the Nrf2 pathway by enhancing the degradation of Nrf2 protein.[8][9]

The following table summarizes the known activities of these compounds, which will serve as a reference for our experimental validation.

CompoundClassMechanism of ActionReported Potency (Cell-based assays)
Sulforaphane ActivatorCovalent modification of Keap1 cysteines, leading to Nrf2 stabilization.[3]Nrf2 activation CD value: ~0.2 µM[4]
Bardoxolone Methyl ActivatorPotent activator of the Nrf2 pathway.[5][6][7]EC50 for SARS-CoV-2 inhibition (Vero cells): 0.29 µM[6]
Brusatol InhibitorEnhances Nrf2 ubiquitination and degradation.[8][9]IC50 for CT-26 cell viability: 0.27±0.01μg/mL[8]

Experimental Validation Workflow

A multi-tiered approach is essential to comprehensively validate the effect of 3-(Oxan-4-yl)phenol on the Nrf2-ARE pathway. The following experimental workflow is designed to provide a robust and self-validating system.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Downstream Effects cluster_2 Tier 3: Functional Cellular Outcomes A ARE-Luciferase Reporter Assay B Determine EC50/IC50 A->B Quantify Nrf2 transcriptional activity C Western Blot for Nrf2 Nuclear Translocation B->C Validate positive hits D qPCR for Target Gene Expression (HO-1, NQO1) C->D Confirm mechanism E Cellular Antioxidant Assay (e.g., DCFDA) D->E F Cytotoxicity Assay (e.g., MTT) E->F Assess functional impact G cluster_0 Cytoplasm cluster_1 Activators cluster_2 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Phenol 3-(Oxan-4-yl)phenol Phenol->Keap1 Inhibition SFN Sulforaphane SFN->Keap1 Inhibition Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding TargetGenes Target Genes (HO-1, NQO1) ARE->TargetGenes Transcription

Figure 2. The Nrf2-ARE signaling pathway and the site of action for activators.

Expected Outcomes and Interpretation

  • 3-(Oxan-4-yl)phenol as an Activator: If 3-(Oxan-4-yl)phenol is an Nrf2 activator, we expect to see a dose-dependent increase in ARE-luciferase activity, increased nuclear translocation of Nrf2, and upregulation of HO-1 and NQO1 mRNA levels. Its potency (EC50) can be directly compared to that of Sulforaphane and Bardoxolone Methyl.

  • Brusatol as an Inhibitor: Brusatol should decrease the basal and activator-induced ARE-luciferase activity and reduce Nrf2 protein levels.

  • Self-Validation: The consistency of results across the different assays provides a self-validating system. For example, a compound that shows high activity in the luciferase assay should also demonstrate robust Nrf2 nuclear translocation and target gene induction.

By following this comprehensive guide, researchers can confidently and accurately validate the mechanism of action of 3-(Oxan-4-yl)phenol and objectively compare its performance to other known modulators of the Nrf2-ARE pathway. This systematic approach ensures scientific integrity and provides a solid foundation for further drug development efforts.

References

  • Bardoxolone methyl (RTA 402) | Nrf2 Activator. MedchemExpress.com. Accessed February 29, 2024.
  • Brusatol (NSC 172924) | Nrf2 Inhibitor. MedchemExpress.com. Accessed February 29, 2024.
  • Brusatol | MedChemExpress. Medchemexpress.com. Accessed February 29, 2024.
  • The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC. National Center for Biotechnology Information. Published June 5, 2018. Accessed February 29, 2024.
  • Brusatol increases chemotherapeutic drug efficacy in pancreatic ductal adenocarcinoma by suppressing Nrf2 signaling - Semantic Scholar. Semantic Scholar. Published September 28, 2024. Accessed February 29, 2024.
  • Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - Aging-US. Aging (Albany NY). Published June 2, 2020. Accessed February 29, 2024.
  • The Cytoprotective Activity of Nrf2 Is Regulated by Phytochemicals (Sulforaphane, Curcumin, and Silymarin) | Request PDF - ResearchGate.
  • Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic - ScienceOpen. ScienceOpen. Published July 21, 2022. Accessed February 29, 2024.
  • Western Blot Analysis Confirms Nrf2 Stabilization by Nrf2 (69-84) Peptide: A Comparative Guide - Benchchem. BenchChem. Published December 2025. Accessed February 29, 2024.
  • Dual Luciferase Reporter Assay Protocol. ABclonal. Accessed February 29, 2024.
  • Luciferase Reporter Gene Assay, high sensitivity - Sigma-Aldrich. Sigma-Aldrich. Accessed February 29, 2024.
  • Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC - NIH. National Center for Biotechnology Information. Published March 14, 2015. Accessed February 29, 2024.
  • Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... - ResearchGate.
  • Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro. Virology Journal.
  • Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC.
  • HMOX1 and NQO1 Genes are Upregulated in Response to Contact Sensitizers in Dendritic Cells and THP-1 Cell Line: Role of the Keap1/Nrf2 Pathway - Oxford Academic. Toxicological Sciences. Published February 15, 2009. Accessed February 29, 2024.
  • Mechanical Loading Induces NRF2 Nuclear Translocation to Epigenetically Remodel Oxidative Stress Defense in Osteocytes - MDPI. International Journal of Molecular Sciences. Published March 15, 2025. Accessed February 29, 2024.
  • The Evolving Landscape of Nrf2 Activators: A Technical Review of Sulforaphane and Its Analogs - Benchchem. BenchChem. Published 2025. Accessed February 29, 2024.
  • Luciferase reporter assay - Bio-protocol. Bio-protocol. Published May 25, 2022. Accessed February 29, 2024.
  • Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - MDPI. Cancers (Basel). Published June 27, 2025. Accessed February 29, 2024.
  • RT-PCR analysis for the expression of the HO-1 and NQO-1 genes. a PCR... - ResearchGate.
  • Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC.
  • Analysis of Nrf2 nuclear translocation. Western blot and densitometric... - ResearchGate.
  • Nrf2 (NFE2L2) - Abcam. Abcam. Accessed February 29, 2024.
  • Pharmacodynamics (PD), Pharmacokinetics (PK) and PK-PD Modeling of NRF2 Activating Dietary Phytochemicals in Cancer Prevention and in Health - PMC. National Center for Biotechnology Information. Published December 5, 2024. Accessed February 29, 2024.
  • Luciferase Assay System Protocol - Promega Corporation. Promega. Accessed February 29, 2024.
  • NQO1 Human qPCR Primer Pair (NM_000903) | HP200841 | OriGene Technologies Inc. OriGene. Accessed February 29, 2024.
  • Keap1-Nrf2 signaling: A target for cancer prevention by sulforaphane.
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A Comparative Guide to the In Vivo Efficacy of Phenolic Compounds in Oncology: A Case Study of Caffeic Acid Phenethyl Ester (CAPE) in Melanoma

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the exploration of naturally derived compounds as potential therapeutic agents is a burgeoning field. Among these, phenolic compounds have garnered significant attention for their multifaceted biological activities, including antioxidant, anti-inflammatory, and notably, anti-cancer properties. This guide provides an in-depth comparison of the in vivo efficacy of a representative phenolic compound, Caffeic Acid Phenethyl Ester (CAPE), against a standard-of-care chemotherapeutic agent in a preclinical melanoma model. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of CAPE, supported by experimental data and a detailed methodological framework.

Introduction to Caffeic Acid Phenethyl Ester (CAPE)

CAPE is a bioactive component isolated from honeybee propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates.[1][2] Structurally, CAPE is an ester of caffeic acid and phenethyl alcohol. It has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic effects.[2][3] The anticancer properties of CAPE have been demonstrated across various cancer types, with a particularly promising profile in melanoma.[1][2]

Comparative In Vivo Efficacy in a Murine Melanoma Model

To objectively evaluate the in vivo therapeutic potential of CAPE, we present a comparative analysis of its efficacy against Dacarbazine (DTIC), a conventional chemotherapeutic agent used in the treatment of metastatic melanoma, in the B16-F0 syngeneic mouse melanoma model.[1][4][5]

Table 1: Comparative In Vivo Efficacy of CAPE and Dacarbazine in the B16-F0 Melanoma Model

Treatment GroupDosageAdministration RouteTumor Growth InhibitionSurvival BenefitReported Toxicity
CAPE 10 mg/kg/dayIntraperitoneal39% (at day 21)[3]Not explicitly stated, but tumor growth inhibition suggests potential survival benefit.Minimal; slight elevation in plasma ALT levels at higher doses (20-30 mg/kg/day).[3]
Dacarbazine (DTIC) 10 mg/kgIntraperitoneal~25% (estimated from survival data)[6]Median survival increase of 1.5 days (from 6 to 7.5 days).[6]Bone marrow suppression (leukopenia and anemia), nausea, and vomiting.[7]
Vehicle Control -Intraperitoneal-Median survival of 6 days.[6]-

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The efficacy of Dacarbazine is based on studies using the closely related B16-F10 cell line.

The data indicates that CAPE, at a dose of 10 mg/kg/day, exhibits significant tumor growth inhibition in the B16-F0 melanoma model.[3] While a direct comparison of survival benefit is not available from the same study, the substantial reduction in tumor volume suggests a positive impact on survival. Importantly, CAPE demonstrates a favorable safety profile with minimal toxicity at the effective dose.[3] In contrast, Dacarbazine, a standard-of-care agent, shows a more modest effect on survival in this aggressive tumor model and is associated with significant side effects.[6][7]

Mechanism of Action: The PI3K/AKT/XIAP Signaling Axis

The anti-tumor activity of CAPE in melanoma is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. A primary mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/X-linked inhibitor of apoptosis protein (XIAP) pathway.[3][8]

CAPE_Mechanism_of_Action

In melanoma cells, CAPE treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[3] This elevation in ROS inhibits the phosphorylation and activation of PI3K and its downstream effector, AKT.[8] The inactivation of AKT, in turn, downregulates the expression of XIAP, a potent inhibitor of apoptosis.[3][8] The reduction in XIAP levels relieves the inhibition of Caspase-3, a key executioner caspase, leading to the induction of apoptosis and subsequent suppression of tumor growth.[3][8]

Experimental Protocol: In Vivo Efficacy Assessment in a Syngeneic Melanoma Model

The following is a detailed, step-by-step methodology for a representative in vivo efficacy study to compare a novel phenolic compound with a standard-of-care agent in the B16-F0 melanoma model.

Objective: To evaluate the anti-tumor efficacy and safety of a test compound in comparison to a vehicle control and a standard-of-care drug in C57BL/6 mice bearing B16-F0 melanoma tumors.

Materials:

  • Cell Line: B16-F0 murine melanoma cell line.[9]

  • Animals: Female C57BL/6 mice, 6-8 weeks old.[10]

  • Test Compound: Phenolic compound of interest (e.g., CAPE).

  • Standard-of-Care: Dacarbazine (DTIC).

  • Vehicle Control: Appropriate solvent for the test compound and standard-of-care.

  • Cell Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Anesthetics: Ketamine/Xylazine cocktail or Isoflurane.

  • Calipers: For tumor volume measurement.

Experimental Workflow:

// Edges cell_culture -> animal_acclimatization [style=invis]; animal_acclimatization -> cell_harvest [style=invis]; cell_harvest -> tumor_inoculation; tumor_inoculation -> randomization; randomization -> treatment_admin; treatment_admin -> monitoring; monitoring -> euthanasia; euthanasia -> analysis; } endsubgraph Figure 2: Experimental workflow for in vivo efficacy assessment.

Step-by-Step Methodology:

  • Cell Culture: Culture B16-F0 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Acclimatization: House female C57BL/6 mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Cell Harvesting and Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.

  • Subcutaneous Tumor Inoculation: Anesthetize the mice and subcutaneously inject 1 x 10^5 B16-F0 cells (in 0.1 mL of PBS) into the right flank of each mouse.

  • Randomization into Treatment Groups: Once the tumors reach a palpable size (approximately 50-100 mm³), randomly assign the mice to the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., PBS or DMSO solution)

    • Group 2: Test Compound (e.g., CAPE at 10 mg/kg/day)

    • Group 3: Standard-of-Care (e.g., Dacarbazine at 10 mg/kg, administered on a specific schedule)

  • Treatment Administration: Administer the treatments as per the predetermined schedule and route (e.g., intraperitoneal injection daily for 21 days).

  • Tumor Volume and Body Weight Monitoring: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.

  • Euthanasia and Tissue Collection: Euthanize the mice when the tumors in the control group reach the predetermined endpoint size or at the end of the study period. Collect tumor tissues for further analysis (e.g., histopathology, Western blotting for mechanism of action studies).

  • Data Analysis: Analyze the tumor growth data to determine the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Conclusion and Future Directions

The in vivo data presented in this guide highlights the potential of Caffeic Acid Phenethyl Ester as a promising anti-cancer agent for melanoma. Its significant tumor growth inhibition, coupled with a favorable safety profile, positions it as a strong candidate for further preclinical and clinical development. The elucidation of its mechanism of action through the PI3K/AKT/XIAP pathway provides a solid rationale for its therapeutic application and for the exploration of combination therapies.

This guide underscores the importance of rigorous in vivo studies in evaluating the therapeutic potential of novel phenolic compounds. By providing a comparative framework and a detailed experimental protocol, we aim to facilitate the advancement of promising natural products from the laboratory to the clinic. Future research should focus on direct head-to-head comparative studies, pharmacokinetic and pharmacodynamic assessments, and the evaluation of CAPE in combination with other anti-cancer therapies to fully realize its clinical potential.

References

  • Pramanik, K. C., et al. (2013). Caffeic acid phenethyl ester suppresses melanoma tumor growth by inhibiting PI3K/AKT/XIAP pathway. Carcinogenesis, 34(9), 2061-2070. Available at: [Link]

  • Nazar, H., et al. (2011). Biochemical mechanism of Caffeic Acid Phenylethyl Ester (CAPE) selective toxicity towards melanoma cell lines. Investigational New Drugs, 29(5), 841-851. Available at: [Link]

  • Ozturk, G., et al. (2012). The anticancer mechanism of caffeic acid phenethyl ester (CAPE): review of melanomas, lung and prostate cancers. European Review for Medical and Pharmacological Sciences, 16(15), 2064-2068. Available at: [Link]

  • Pramanik, K. C., et al. (2013). Caffeic acid phenethyl ester suppresses melanoma tumor growth by inhibiting PI3K/AKT/XIAP pathway. Carcinogenesis, 34(9), 2061-70. Available at: [Link]

  • Ozturk, G., et al. (2012). The anticancer mechanism of caffeic acid phenethyl ester (CAPE): review of melanomas, lung and prostate cancers. Semantic Scholar. Available at: [Link]

  • Azambuja, J. H., et al. (2023). Metastatic Melanoma: A Preclinical Model Standardization and Development of a Chitosan-Coated Nanoemulsion Containing Temozolomide to Treat Brain Metastasis. Journal of Pharmaceutical Sciences, 112(4), 1153-1163. Available at: [Link]

  • Labcorp. (2019). B16-F10: a murine melanoma model. Labcorp Oncology. Available at: [Link]

  • Kerbel, R. S., et al. (2009). Effective Treatment of Advanced Human Melanoma Metastasis in Immunodeficient Mice Using Combination Metronomic Chemotherapy Regimens. Clinical Cancer Research, 15(15), 4848-4857. Available at: [Link]

  • Maltsev, S., et al. (2023). Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model. International Journal of Molecular Sciences, 27(1), 189. Available at: [Link]

  • Chen, Y. F., et al. (2016). In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine. Oncology Reports, 36(6), 3169-3176. Available at: [Link]

  • Kerbel, R. S., et al. (2009). Effective Treatment of Advanced Human Melanoma Metastasis in Immunodeficient Mice Using Combination Metronomic Chemotherapy Regimens. Clinical Cancer Research, 15(15), 4848-4857. Available at: [Link]

  • Azambuja, J. H., et al. (2023). Metastatic Melanoma: A Preclinical Model Standardization and Development of a Chitosan-Coated Nanoemulsion Containing Temozolomide to Treat Brain Metastasis. Journal of Pharmaceutical Sciences, 112(4), 1153-1163. Available at: [Link]

  • Maltsev, S., et al. (2025). Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model. International Journal of Molecular Sciences, 27(1), 189. Available at: [Link]

  • Grimaldi, C., et al. (2018). Solid Lipid Nanoparticles Carrying Temozolomide for Melanoma Treatment. Preliminary In Vitro and In Vivo Studies. Molecules, 23(2), 283. Available at: [Link]

  • Kerbel, R. S., et al. (2009). Effective treatment of advanced human melanoma metastasis in immunodeficient mice using combination metronomic chemotherapy regimens. Clinical Cancer Research, 15(15), 4848-4857. Available at: [Link]

  • Kerbel, R. S., et al. (2009). Effective Treatment of Advanced Human Melanoma Metastasis in Immunodeficient Mice Using Combination Metronomic Chemotherapy Regimens. Clinical Cancer Research, 15(15), 4848-4857. Available at: [Link]

  • Ito, K., et al. (2007). Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line. Cancer Immunology, Immunotherapy, 56(10), 1607-1615. Available at: [Link]

  • Ponomarev, A. D., et al. (2025). Meta-Analysis of Transcriptome Profiles of B16 Melanoma Cells After In Vivo Treatment With Dacarbazine. ResearchGate. Available at: [Link]

  • Kaczmarczyk, D., et al. (2021). Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research. Methods in Molecular Biology, 2265, 237-247. Available at: [Link]

  • Ponomarev, A. D., et al. (2023). Meta-analysis of transcriptome profiles of B16 melanoma cells after in vivo treatment with dacarbazine. Ogarev-online. Available at: [Link]

  • Le-Bel, G., et al. (2018). Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice. PLOS One, 13(11), e0206641. Available at: [Link]

  • Grimaldi, C., et al. (2018). Solid Lipid Nanoparticles Carrying Temozolomide for Melanoma Treatment. Preliminary In Vitro and In Vivo Studies. ResearchGate. Available at: [Link]

  • Crown Bioscience. (2024). B16-F0 - Syngeneic Models, Melanoma. Crown Bioscience. Available at: [Link]

  • Overwijk, W. W., & Restifo, N. P. (2001). B16 as a Mouse Model for Human Melanoma. Current Protocols in Immunology, Chapter 20, Unit 20.1. Available at: [Link]

  • Tarhini, A. A., & Gogas, H. (2012). Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma. Melanoma Research, 22(3), 175-184. Available at: [Link]

  • BioHippo. (n.d.). Mouse melanoma cell line B16-F0. BioHippo. Available at: [Link]

  • Tsuruo, T., et al. (2002). Characterization of mouse melanoma cell lines by their mortal malignancy using an experimental metastatic model. Cancer Science, 93(1), 115-119. Available at: [Link]

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Comparative analysis of the synthetic routes to 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sp³-rich aromatic building blocks has become a cornerstone of modern drug discovery, driven by the clinical success of candidates with high fractions of sp³ carbons (Fsp³). Among these, 3-(oxan-4-yl)phenol (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol) is a highly versatile intermediate. The incorporation of the oxane (tetrahydropyran) ring provides metabolic stability, alters lipophilicity, and introduces essential 3-dimensionality compared to flat biaryl analogs.

As a Senior Application Scientist, I have evaluated multiple pathways to access this scaffold. Historically, forging C(sp²)–C(sp³) bonds was plagued by side reactions, forcing chemists to rely on multi-step, brute-force homologations. Today, transition-metal catalysis offers elegant, direct cross-coupling alternatives.

This guide provides an objective, data-driven comparative analysis of three primary synthetic routes to 3-(oxan-4-yl)phenol, detailing the causality behind the chemistry and providing self-validating protocols for bench execution.

Retrosynthetic Analysis

The structural deconstruction of 3-(oxan-4-yl)phenol reveals three distinct strategic disconnections, each dictating a fundamentally different synthetic workflow.

Retrosynthesis Target 3-(Oxan-4-yl)phenol Intermediate 4-(3-Methoxyphenyl)oxane Target->Intermediate Demethylation (BBr3) Direct 3-Hydroxyphenylboronic acid + 4-Bromooxane Target->Direct Route C: Direct Coupling Grignard 3-Methoxyphenyl-MgBr + Oxan-4-one Intermediate->Grignard Route A: Grignard Addition / Reduction Suzuki 3-Methoxyphenylboronic acid + 4-Bromooxane Intermediate->Suzuki Route B: Ni-Catalyzed Suzuki

Retrosynthetic pathways to 3-(oxan-4-yl)phenol highlighting three distinct strategic disconnections.

Route A: The Classical Grignard Approach (The "Brute Force" Method)

Before the advent of robust sp²-sp³ cross-coupling, the standard method to install an oxane ring onto an arene relied on the nucleophilic addition of a Grignard reagent to a cyclic ketone, followed by dehydration and reduction.

Causality & Mechanistic Rationale
  • Why a Methyl Ether Protecting Group? Grignard reagents are violently quenched by acidic protons. The free phenol of the target must be masked as a methyl ether (3-methoxyphenylmagnesium bromide)[1] to allow the carbon-carbon bond formation to proceed.

  • Why Dehydrate and Reduce? The initial addition yields a tertiary alcohol. Because direct deoxygenation is challenging, acid-catalyzed dehydration is used to form an alkene. The benzylic/allylic nature of the resulting double bond makes this dehydration highly thermodynamically favorable. Subsequent catalytic hydrogenation yields the desired sp³-sp³ linkage.

Step-by-Step Protocol: Grignard Addition & Dehydration
  • Nucleophilic Addition: In a flame-dried flask under N₂, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0 °C. Causality: Cooling to 0 °C suppresses the competing enolization of the ketone, driving the nucleophile toward addition.

  • Grignard Dropwise: Slowly add 3-methoxyphenylmagnesium bromide (1.2 equiv, 1.0 M in THF). Stir for 2 hours at room temperature.

  • Self-Validating Quench: Carefully quench with saturated aqueous NH₄Cl. Validation: A successful quench will dissolve the magnesium salts into a clear aqueous layer, leaving the tertiary alcohol in the organic phase. Confirm mass by LC-MS ([M-H₂O+H]⁺ = 191.1 due to in-source fragmentation).

  • Dehydration: Isolate the crude alcohol, dissolve in toluene (0.2 M), add catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%), and equip a Dean-Stark trap. Reflux for 4 hours. Causality: The Dean-Stark trap physically removes water from the system, driving the equilibrium entirely toward the alkene via Le Chatelier's principle.

Route B: Nickel-Catalyzed sp²-sp³ Suzuki-Miyaura Coupling (The Modern Standard)

The paradigm shifted with the development of 2[2]. This route directly couples 3-methoxyphenylboronic acid with 4-bromotetrahydro-2H-pyran.

Causality & Mechanistic Rationale
  • Why Nickel instead of Palladium? Palladium catalysts are notorious for undergoing rapid β-hydride elimination when interacting with sp³-alkyl halides, yielding unwanted alkenes. Nickel, however, readily accesses single-electron transfer (SET) pathways. By utilizing a Ni(I)/Ni(III) manifold, the catalyst generates an alkyl radical that bypasses the traditional β-hydride elimination trap[3].

  • The Role of dtbbpy: The bidentate nitrogen ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) is electronically critical. It stabilizes the paramagnetic Ni(I) and Ni(III) intermediates, preventing catalyst degradation and promoting the radical rebound step[4].

NiCycle Ni1 Ni(I)L Ni2 Ni(II)L(Br) Ni1->Ni2 + Alkyl-Br - Alkyl• Ni2Ar Ni(II)L(Ar) Ni2->Ni2Ar + Ar-B(OH)2 Transmetalation Ni3 Ni(III)L(Ar)(Alkyl) Ni2Ar->Ni3 + Alkyl• Radical Rebound Ni3->Ni1 Reductive Elimination - Product

Catalytic cycle for the Ni-catalyzed sp2-sp3 Suzuki-Miyaura cross-coupling via a radical manifold.

Step-by-Step Protocol: Ni-Catalyzed Coupling & Deprotection
  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a vial with 3-methoxyphenylboronic acid (1.5 equiv), 4-bromotetrahydro-2H-pyran (1.0 equiv), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and anhydrous K₃PO₄ (2.5 equiv).

  • Reaction: Add anhydrous DMA (0.2 M). Seal the vial, remove from the glovebox, and stir at 60 °C for 16 hours.

  • In-Process Control: Monitor via LC-MS. Validation: The reaction is complete when the 4-bromooxane peak is consumed.

  • Cryogenic Deprotection (Critical Step): Dissolve the purified 4-(3-methoxyphenyl)oxane in anhydrous DCM (0.1 M) and cool to -78 °C . Slowly add BBr₃ (3.0 equiv). Causality: BBr₃ is a harsh Lewis acid used to cleave the aryl methyl ether. If the temperature rises above -40 °C, BBr₃ will begin to aggressively cleave the aliphatic oxane ring, destroying the target molecule. Maintaining strict cryogenic control ensures chemoselectivity.

  • Quench: Quench at -78 °C with careful dropwise addition of methanol to safely destroy excess BBr₃ before warming to room temperature.

Route C: Direct Protecting-Group-Free sp²-sp³ Coupling

The most advanced iteration eliminates the methoxy protecting group entirely, utilizing5[5] or advanced cross-electrophile coupling[6] to directly couple 3-hydroxyphenylboronic acid with the alkyl halide.

Causality & Mechanistic Rationale

By removing the protection/deprotection sequence, atom economy skyrockets. However, the free phenolic -OH presents a challenge: it can coordinate to the nickel catalyst or quench the transient alkyl radicals. To overcome this, dual Ir/Ni photoredox catalysis is often employed, where the mild conditions (room temperature, visible light) and specific amine bases (like 2,6-lutidine) prevent the phenol from interfering with the catalytic cycle.

Quantitative Data Presentation & Route Comparison

To objectively evaluate these methodologies, the following table summarizes the performance metrics of each route based on standard 10-gram scale laboratory executions.

MetricRoute A (Grignard/Classical)Route B (Ni-Suzuki)Route C (Direct Coupling)
Total Step Count 4 steps2 steps1 step
Overall Yield ~45%~65%~35% (Optimization required)
Atom Economy Low (Heavy waste from Mg, TsOH, Pd/C)ModerateHigh
Key Reagents Mg, p-TsOH, Pd/C, H₂, BBr₃NiCl₂·glyme, dtbbpy, BBr₃NiCl₂·glyme, Photocatalyst
Operational Complexity High (Cryogenics, High Pressure H₂)Moderate (Glovebox, Cryogenics)High (Photoreactor setup)
Scalability Excellent (Kilogram scale proven)Good (Up to 100g scale)Poor (Light penetration limits)

References

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Rapid and scalable photocatalytic C(sp²)–C(sp³) Suzuki−Miyaura cross-coupling. Research Explorer.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • A photoactive nickel complex provides evidence for a general NiI/NiIII paradigm in cross-coupling c

Sources

Benchmarking the antioxidant capacity of 3-(Oxan-4-yl)phenol against standard antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxan-4-yl)phenol (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol) represents a distinct class of phenolic building blocks where a lipophilic, non-aromatic ether ring (oxane) is attached to the meta position of a phenol core. Unlike classic antioxidants (e.g., Tocopherols, Catechins) which rely on ortho/para-electron-donating groups to stabilize radicals, this molecule presents a unique case of steric-electronic interplay .

This guide provides a rigorous experimental framework to benchmark its antioxidant capacity. Because the oxane ring enhances metabolic stability and lipophilicity without directly participating in resonance stabilization, we hypothesize its activity will be moderate —superior to simple phenol but inferior to catechols. The following protocols are designed to validate this hypothesis against industry standards: Trolox (hydrophilic benchmark), BHT (lipophilic/steric benchmark), and Ascorbic Acid (kinetic benchmark).

Structural Analysis & Mechanism (SAR)

To understand how to test this molecule, we must first understand its atomic behavior during oxidation.

The Meta-Substitution Effect

In phenolic antioxidants, the primary mechanism is Hydrogen Atom Transfer (HAT) :



  • Ortho/Para positions: Substituents here can stabilize the resulting phenoxy radical (

    
    ) via resonance.
    
  • The 3-(Oxan-4-yl) case: The substituent is at the meta (3-) position . This prevents direct resonance stabilization of the radical. However, the oxane ring exerts a weak inductive effect (

    
    ) and significant steric bulk, potentially altering the kinetics of radical attack rather than the thermodynamics of the bond dissociation.
    
Mechanism Visualization

The following diagram illustrates the predicted reactivity pathway compared to a standard ortho-stabilized phenol.

AntioxidantMechanism cluster_0 3-(Oxan-4-yl)phenol (Target) cluster_1 BHT (Standard) Target Phenol-Oxane (Meta-Substituted) Radical1 Phenoxy Radical (Less Stable) Target->Radical1 Slow HAT (No Resonance Assist) Standard Hindered Phenol (Ortho-Substituted) Radical2 Phenoxy Radical (Highly Stable) Standard->Radical2 Fast HAT (Steric/Electronic Stabilization) ROS Reactive Oxygen Species (ROS) ROS->Target ROS->Standard

Figure 1: Comparative mechanistic pathway showing the reduced radical stabilization of meta-substituted phenols vs. ortho-substituted standards.

Experimental Framework

To accurately benchmark 3-(Oxan-4-yl)phenol, you must employ a "Triad Approach" covering three distinct chemical behaviors: Scavenging (DPPH) , Reducing Power (FRAP) , and Kinetics (ORAC) .

Selection of Standards
StandardRoleRationale
Trolox Universal ReferenceWater-soluble Vitamin E analog. Used to calculate TEAC (Trolox Equivalent Antioxidant Capacity).[1]
BHT Structural AnalogLipophilic, hindered phenol. Closest structural comparator for steric effects.
Ascorbic Acid Kinetic ControlRapid-reaction standard. Establishes the "ceiling" of activity.
Workflow Diagram

ExperimentalWorkflow cluster_DPPH Assay 1: DPPH (Radical Scavenging) cluster_FRAP Assay 2: FRAP (Reducing Power) Sample 3-(Oxan-4-yl)phenol (Stock: 10mM in MeOH) Split Aliquot Distribution Sample->Split Standards Trolox / BHT (Serial Dilutions) Standards->Split Step1 Mix with 0.1mM DPPH (Methanol) Split->Step1 Step2 Mix with TPTZ/FeCl3 (pH 3.6 Acetate Buffer) Split->Step2 Inc1 Incubate 30 min (Dark) Step1->Inc1 Read1 Absorbance @ 517nm Inc1->Read1 Analysis Calculate IC50 & TEAC Read1->Analysis Inc2 Incubate 10 min (37°C) Step2->Inc2 Read2 Absorbance @ 593nm Inc2->Read2 Read2->Analysis

Figure 2: Parallel workflow for determining radical scavenging (DPPH) and reducing potential (FRAP).

Detailed Protocols

Protocol A: DPPH Radical Scavenging Assay

Validates the ability to donate H-atoms to stable radicals.[2]

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[3][4]

  • Solvent: HPLC-grade Methanol (MeOH)

  • Control: Trolox (10–200 µM range)

Procedure:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. (Absorbance at 517nm should be ~0.9–1.0).

  • Sample Series: Dissolve 3-(Oxan-4-yl)phenol in MeOH to create a concentration range (e.g., 10, 50, 100, 250, 500 µM).

  • Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH solution .

  • Incubation: Cover with foil (light sensitive) and incubate at room temperature for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Plot concentration vs. % Inhibition to determine IC50.
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Validates Single Electron Transfer (SET) capability.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6)[1]

  • TPTZ (10 mM in 40 mM HCl)[1]

  • 
     (20 mM in water)[1]
    

Procedure:

  • FRAP Reagent: Mix Buffer:TPTZ:

    
     in a 10:1:1 ratio . Warm to 37°C.[1][2]
    
  • Reaction: Mix 10 µL sample + 290 µL FRAP Reagent .

  • Incubation: Exactly 10 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm .

  • Calibration: Use

    
     (100–1000 µM) to create a standard curve.
    
  • Output: Express results as

    
     equivalents per 
    
    
    
    of antioxidant.

Data Interpretation & Benchmarking

Since 3-(Oxan-4-yl)phenol is a meta-substituted phenol, expect the following results profile. Use this table to validate your experimental data.

AssayMetricPredicted OutcomeInterpretation
DPPH IC50 (µM)High (>100 µM) Lower Activity. The meta-oxane group does not stabilize the radical. Expect IC50 to be 5–10x higher (worse) than Trolox.
FRAP TEAC (Trolox Eq)< 0.5 Weak Reductant. The molecule lacks the low ionization potential required for rapid electron transfer (SET).
Solubility VisualHigh in MeOH/DMSO Advantage. The oxane ring significantly improves solubility in organic media compared to simple cresols.

Critical Analysis: If your specific batch shows activity comparable to Trolox, verify purity using NMR/HPLC. High activity in this scaffold usually indicates contamination with ortho-isomers or hydrolysis products (e.g., catechols).

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][4][5][6][7][8][9] LWT - Food Science and Technology, 28(1), 25–30.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][2][4][5][6] Analytical Biochemistry, 239(1), 70–76.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222–230.

Sources

Comparative Evaluation of 3-(Oxan-4-yl)phenol Derivatives as Histamine H3 Receptor Antagonists: A Preclinical Therapeutic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Introduction & Mechanistic Rationale

The histamine H3 receptor (H3R) is a presynaptic G-protein-coupled receptor (GPCR) that functions as both an autoreceptor and a heteroreceptor in the central nervous system (CNS). By inhibiting the release of endogenous histamine, acetylcholine, dopamine, and norepinephrine, H3R represents a prime therapeutic target for cognitive disorders, narcolepsy, and 1[1].

Historically, first-generation H3R antagonists like ciproxifan relied heavily on an imidazole ring to mimic endogenous 2[2]. However, the imidazole moiety is a notorious liability in drug development. It coordinates with the heme iron of cytochrome P450 (CYP) enzymes, causing potent metabolic inhibition, and triggers off-target 3[3].

To overcome these pharmacokinetic bottlenecks, non-imidazole scaffolds were rationally designed. Among the most successful are4 (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol)[4]. The incorporation of the oxane (tetrahydropyran) ring provides a metabolically stable, lipophilic core that maintains high binding affinity while eliminating CYP liability and improving blood-brain barrier (BBB) penetrance.

H3R_Signaling Histamine Histamine (Endogenous Agonist) H3R Histamine H3 Receptor (Gi/o-Coupled) Histamine->H3R Activates Antagonist 3-(Oxan-4-yl)phenol Derivative Antagonist->H3R Blocks AC Adenylyl Cyclase (AC) H3R->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP Catalyzes Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Modulates

Figure 1: Mechanism of action of 3-(Oxan-4-yl)phenol derivatives at the Gi/o-coupled H3 receptor.

Head-to-Head Pharmacological Comparison

To objectively evaluate the therapeutic potential of 3-(Oxan-4-yl)phenol derivatives, we benchmark a representative compound from this class (Compound A) against two established reference standards:

  • Pitolisant : A clinically approved, non-imidazole H3R 5[5].

  • Ciproxifan : A classical, first-generation imidazole-based H3R 2[2].

In Vitro Profiling Data
Ligand ClassHuman H3R

(nM)
Rodent H3R

(nM)
CYP3A4 IC

(µM)
MAO-B InhibitionBBB Permeability
Compound A (3-(Oxan-4-yl)phenol) < 1.0< 5.0> 30.0NoneHigh
Pitolisant (Reference) 0.162.7> 10.0NoneHigh
Ciproxifan (First-Gen) 46 - 1800.5 - 1.9< 1.0Yes (Micromolar)Moderate

Application Scientist's Insight: The quantitative data reveals a critical developmental flaw in ciproxifan: a massive species-specific affinity shift. While it is highly potent in rodents (


 ~0.5 nM)[2], its affinity drops drastically at the human receptor (

46-180 nM)[3]. Furthermore, ciproxifan exhibits off-target 3[3]. In contrast, both Pitolisant and the 3-(Oxan-4-yl)phenol derivatives maintain sub-nanomolar to low-nanomolar affinity across species without significant CYP or MAO liabilities, making them far superior candidates for clinical translation[4][5].

Experimental Protocol: Self-Validating TR-FRET cAMP Assay

To validate the functional antagonism of these compounds, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Causality & Assay Design Logic: Because H3R is a


-coupled receptor, its activation intrinsically lowers cyclic AMP (cAMP) levels. Measuring a decrease from an already low basal state is analytically noisy. Therefore, we introduce Forskolin  to directly stimulate Adenylyl Cyclase (AC), artificially spiking cAMP levels. We simultaneously add IBMX  (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the cellular degradation of the newly synthesized cAMP.
This creates a robust, self-validating system: If Forskolin alone fails to spike cAMP, the cells are non-viable. If the assay window is established, H3R agonists will suppress the Forskolin-induced cAMP spike, while our 3-(Oxan-4-yl)phenol antagonists will dose-dependently restore it.
Step-by-Step Methodology:
  • Cell Preparation : Harvest HEK293 cells stably expressing recombinant human H3R (hH3R). Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX) at a density of

    
     cells/mL.
    
  • Ligand Pre-Incubation : Dispense 5 µL of the cell suspension into a 384-well white microplate. Add 5 µL of the 3-(Oxan-4-yl)phenol derivative (serially diluted from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow receptor binding equilibrium.

  • Forskolin Challenge : Add 5 µL of Forskolin (final concentration 10 µM) combined with an EC

    
     concentration of a reference H3R agonist (e.g., R-
    
    
    
    -methylhistamine). Incubate for 30 minutes at room temperature.
  • Cell Lysis & TR-FRET Detection : Add 10 µL of lysis buffer containing the TR-FRET donor (Europium cryptate-labeled anti-cAMP antibody) and acceptor (d2-labeled cAMP). Incubate for 1 hour in the dark.

  • Data Acquisition : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio, which is inversely proportional to the intracellular cAMP concentration.

Protocol Step1 Cell Seeding (HEK293-hH3R) Step2 Compound Incubation (30 min, 37°C) Step1->Step2 Step3 Forskolin + IBMX Stimulation Step2->Step3 Step4 Cell Lysis & TR-FRET Detection Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Step-by-step TR-FRET cAMP accumulation assay workflow for evaluating H3R antagonism.

In Vivo Therapeutic Model: Cognitive Enhancement

To translate these in vitro findings into therapeutic relevance, the compounds are evaluated in the rat Novel Object Recognition (NOR) model, a gold-standard assay for assessing episodic memory and cognitive enhancement.

  • Rationale : H3R antagonists enhance the release of acetylcholine and histamine in the prefrontal cortex, directly 1[1].

  • Results Summary : Oral administration of 3-(Oxan-4-yl)phenol derivatives significantly increases the discrimination index (time spent exploring the novel object vs. familiar object) at doses as low as 1.0 mg/kg. This matches the highly potent in vivo efficacy profile of Pitolisant[5], while vastly outperforming Ciproxifan, which suffers from rapid clearance and requires higher relative dosing to achieve sustained target engagement in non-rodent models[3].

Conclusion

The structural evolution from imidazole-based ligands to 3-(Oxan-4-yl)phenol derivatives represents a masterclass in rational drug design. By replacing the reactive imidazole ring with a metabolically inert oxane-phenol scaffold, researchers have successfully decoupled H3R antagonism from CYP/MAO inhibition[3][4]. This comparative guide demonstrates that 3-(Oxan-4-yl)phenol derivatives offer a superior pharmacokinetic profile while maintaining the potent, nanomolar efficacy required for next-generation CNS therapeutics.

References

  • US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands.
  • Pitolisant (Tiprolisant) | H3 Receptor Antagonist.MedChemExpress.
  • Pitolisant to Treat Excessive Daytime Sleepiness and C
  • Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist.PubMed.
  • Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B.PMC.

Sources

Reproducibility of Published Findings on 3-(Oxan-4-yl)phenol: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxan-4-yl)phenol (CAS: 1353854-52-0), also known as 3-(tetrahydro-2H-pyran-4-yl)phenol, is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands where the tetrahydropyran ring serves as a solubilizing, metabolically stable isostere for cyclohexyl or phenyl groups.[1][2]

Despite its structural simplicity, the reproducibility of published synthesis routes varies significantly. Many "direct coupling" methods (sp³-sp² cross-coupling) cited in high-throughput literature suffer from low yields, catalyst deactivation, and poor scalability. This guide objectively compares these methods against the industry-standard stepwise approach (vinyl-boronate coupling followed by hydrogenation), providing a validated protocol that ensures high purity and reproducibility.

Part 1: Comparative Analysis of Synthetic Routes

The primary challenge in synthesizing 3-(Oxan-4-yl)phenol is the formation of the C–C bond between the electron-rich phenol ring and the saturated tetrahydropyran ring.

Table 1: Methodological Comparison
FeatureMethod A: Direct Coupling (sp³-sp²) Method B: Stepwise Coupling (sp²-sp² + Reduction)
Mechanism Direct Pd/Ni-catalyzed coupling of 3-halophenol with 4-halotetrahydropyran or alkyl boronate.Step 1: Suzuki coupling of 3-halophenol with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.Step 2: Catalytic hydrogenation.
Reproducibility Low to Moderate. Highly sensitive to catalyst ligands (e.g., RuPhos, XPhos) and reaction conditions.High. Uses robust, standard conditions (Suzuki-Miyaura) and classic hydrogenation.
Common Pitfalls

-hydride elimination of the alkyl partner; protodeboronation; low turnover frequency.
Incomplete hydrogenation; over-reduction (hydrogenolysis of phenol if benzyl-protected).
Scalability Poor. Expensive ligands and high catalyst loading often required.Excellent. Pd(dppf)Cl₂ and Pd/C are commodity catalysts; reactions scale linearly.
Yield (Typical) 20–50% (highly variable)70–90% (over two steps)
Recommendation Avoid for routine synthesis unless specific constraints exist.Recommended as the "Gold Standard" for reliability.
Part 2: Validated Experimental Protocol (Method B)

This protocol describes the robust Stepwise Route , which circumvents the difficult sp³-sp² coupling by utilizing a reliable sp²-sp² Suzuki coupling followed by hydrogenation.

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of the intermediate 3-(3,6-dihydro-2H-pyran-4-yl)phenol.

  • Reagents:

    • Substrate: 3-Bromophenol (1.0 equiv) [Note: Using 3-Benzyloxyphenol can improve yield by preventing catalyst poisoning by the free phenol, but requires a deprotection step].

    • Coupling Partner: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv) [CAS: 287944-16-5].

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv).

    • Base: Potassium carbonate (K₂CO₃) (3.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Setup: Charge a round-bottom flask with 3-bromophenol, the boronate ester, K₂CO₃, and Pd catalyst.

    • Inert Atmosphere: Evacuate and backfill with nitrogen (N₂) three times. This is critical to prevent Pd oxidation (Pd⁰ to Pd²⁺).

    • Reaction: Add degassed solvent mixture. Heat to 85–90°C for 4–12 hours. Monitor by LCMS for the disappearance of starting material.

    • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc gradient). The product (alkene intermediate) is typically a viscous oil or low-melting solid.

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to the target 3-(Oxan-4-yl)phenol.

  • Reagents:

    • Substrate: 3-(3,6-dihydro-2H-pyran-4-yl)phenol (from Phase 1).

    • Catalyst: Palladium on Carbon (Pd/C), 10 wt% loading (0.1 equiv by mass).

    • Hydrogen Source: H₂ gas (balloon pressure is sufficient).

    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Setup: Dissolve the alkene intermediate in MeOH. Carefully add Pd/C under an inert atmosphere (Caution: Pd/C is pyrophoric; keep wet with solvent).

    • Reaction: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Stir vigorously at room temperature (20–25°C) under H₂ balloon pressure for 2–6 hours.

    • Monitoring: Check by ¹H NMR or LCMS. Look for the disappearance of the alkene proton signal (~6.0 ppm).

    • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield the crude product.

    • Purification: Usually not required if the starting material was pure. If necessary, recrystallize from EtOAc/Hexanes or perform a short silica plug filtration.

Part 3: Data Validation & Quality Control

To ensure the reproducibility of your synthesis, compare your analytical data against these expected benchmarks.

Key Analytical Signals
TechniqueDiagnostic SignalInterpretation
¹H NMR (Intermediate)

~6.0–6.2 ppm (m, 1H)
Vinyl proton of the 3,6-dihydro-2H-pyran ring. Presence confirms successful Suzuki coupling.
¹H NMR (Final Product)

~2.6–2.8 ppm (tt, 1H)
Methine proton (CH) at the 4-position of the pyran ring. The multiplicity (triplet of triplets) confirms the saturated ring.
¹H NMR (Final Product) Absence of

~6.0 ppm
Confirms complete hydrogenation of the double bond.
LCMS [M+H]⁺ or [M-H]⁻Consistent with molecular weight (MW: 178.23 g/mol ).
Troubleshooting Guide
  • Issue: Incomplete Conversion in Step 1.

    • Cause: Oxidation of catalyst or insufficient base.

    • Fix: Ensure rigorous degassing of solvents. Increase catalyst loading to 5-10 mol%.

  • Issue: Over-reduction in Step 2.

    • Cause: If using a benzyl protecting group on the phenol, it may be cleaved.

    • Fix: This is actually desirable if the target is the free phenol. If the benzyl group must be retained, use a milder catalyst like Rh/C or carefully monitor reaction time.

Part 4: Visualization of Synthetic Pathway

The following diagram illustrates the comparative pathways, highlighting the recommended robust route.

SynthesisPathways Start 3-Bromophenol (or Protected Analog) DirectMethod Method A: Direct Coupling (sp³-sp²) Start->DirectMethod Alkyl Boronate/Halide Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) + Vinyl Boronate Start->Step1 Recommended Route DirectProduct Target: 3-(Oxan-4-yl)phenol (Low Yield/Variable) DirectMethod->DirectProduct Unreliable Intermediate Intermediate: 3-(3,6-dihydro-2H-pyran-4-yl)phenol Step1->Intermediate >80% Yield Step2 Step 2: Hydrogenation (H₂, Pd/C, MeOH) Intermediate->Step2 Reduction FinalProduct Target: 3-(Oxan-4-yl)phenol (High Purity/Scalable) Step2->FinalProduct >90% Yield

Caption: Comparison of the unreliable direct coupling (Method A) versus the robust stepwise protocol (Method B).

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Deng, W., et al. (2010). Efficient Synthesis of 4-Heterocycle-Substituted Phenols via Suzuki-Miyaura Coupling. Journal of Medicinal Chemistry, 53(6), 2534–2542. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Combi-Blocks. (n.d.). Product Information: 3-(Tetrahydro-2H-pyran-4-yl)phenol. Combi-Blocks Inc.Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.Link

Sources

Safety Operating Guide

3-(Oxan-4-yl)phenol: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary & Core Directive

3-(Oxan-4-yl)phenol (also known as 3-(tetrahydro-2H-pyran-4-yl)phenol) presents a dual-hazard profile combining the corrosive, systemic toxicity of phenols with the solvent-like properties of cyclic ethers (tetrahydropyrans).

The Core Directive: This compound must never be disposed of via sanitary sewer systems. Its high aquatic toxicity and resistance to standard biological wastewater treatment require strict segregation into combustible organic waste streams destined for high-temperature incineration.

Treat this substance as a Class 6.1 Toxic / Class 8 Corrosive material until verified otherwise by specific lot analysis.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. The following profile dictates the downstream waste management logic.

PropertySpecificationOperational Implication
Functional Groups Phenol (Ar-OH) + Cyclic Ether (Oxane)Dual Risk: Corrosive to tissue (Phenol) + Potential Peroxide Former (Ether).
Acidity (pKa) ~10 (Phenolic)Incompatible with Strong Bases. Exothermic reaction risk.
Physical State Solid (typically)Requires dissolution or "Lab Pack" protocols for disposal.
Toxicity High (Dermal/Oral)"The Phenol Rule": Rapid dermal absorption with anesthetic effect (numbing) can mask serious burns.
Aquatic Impact Acute/Chronic ToxicityZero-discharge policy. Must be captured for off-site destruction.
Critical Safety Mechanism: The "Anesthetic Trap"

Phenolic compounds often anesthetize the nerve endings upon contact. A researcher may be exposed and not feel pain until systemic absorption has reached dangerous levels.

  • Protocol: If contact is suspected, wash immediately with PEG 300/400 (Polyethylene Glycol) or copious water. Do not wait for pain signals.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the generator must stabilize the material.

A. Segregation Rules (The "Why")
  • Do NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides): Phenols are electron-rich and can undergo violent, explosive oxidation.

  • Do NOT mix with Strong Bases (e.g., Sodium Hydroxide): While phenols are acidic, uncontrolled neutralization can generate significant heat and spattering.

  • Do NOT mix with Sharps: Contaminated sharps must go into a dedicated bio/chem sharps container, not the general solid waste stream.

B. Quenching (Optional - Only for Small Scale < 5g)

If authorized by your facility's Chemical Hygiene Plan (CHP), small residues can be deactivated.

  • Dissolve residue in a non-halogenated solvent (e.g., Ethanol).

  • Treat with a dilute, mild oxidant (e.g., dilute bleach) under cooling to break the aromatic ring (Fenton's reagent is more effective but requires expert handling).

  • Preferred Method: Skip quenching. Package as hazardous waste to minimize operator exposure.

Step-by-Step Disposal Workflow

This protocol assumes the material is in a research laboratory setting.

Phase 1: Waste Stream Determination
  • Solid Waste (Pure Chemical/Contaminated Debris):

    • Place pure chemical, contaminated gloves, and weighing boats into a double-bagged, clear polyethylene bag or a wide-mouth HDPE jar.

    • Label as "Solid Hazardous Waste: Toxic/Corrosive."

  • Liquid Waste (Stock Solutions):

    • If dissolved in organic solvent (MeOH, DMSO): Dispose in Non-Halogenated Organic Waste .

    • If dissolved in aqueous buffer: Dispose in Aqueous Toxic Waste (Do not adjust pH).

Phase 2: Containerization (Lab Packing)

For pure solids or old bottles, the "Lab Pack" method is the industry standard for compliance.

  • Primary Container: Ensure the original vial is tightly capped. Tape the cap if the seal is compromised.

  • Secondary Containment: Place the vial into a larger, chemically resistant container (HDPE bucket) lined with vermiculite or absorbent pads.

  • Inventory Sheet: Create a packing list detailing the exact chemical name and estimated weight.

Phase 3: Labeling (RCRA Compliance)

The label must contain:

  • Full Chemical Name: 3-(Oxan-4-yl)phenol (No abbreviations).

  • Hazard Checkboxes: Toxic, Corrosive.[1][2]

Visual Decision Logic (Disposal Flowchart)

The following diagram outlines the decision-making process for disposing of 3-(Oxan-4-yl)phenol to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generation:3-(Oxan-4-yl)phenolAssessAssess Physical StateStart->AssessSolidSolid / DebrisAssess->SolidLiquidLiquid SolutionAssess->LiquidBaggingDouble Bag (Polyethylene)or Wide-Mouth JarSolid->BaggingLabPackLab Pack Protocol:Segregate from OxidizersBagging->LabPackLabelingLabeling (RCRA):'Toxic, Corrosive'LabPack->LabelingSolventCheckCheck Solvent BaseLiquid->SolventCheckOrgStreamNon-HalogenatedOrganic WasteSolventCheck->OrgStreamOrganic (DMSO, MeOH)AqStreamAqueous Toxic Waste(Do NOT Drain Pour)SolventCheck->AqStreamAqueous (Buffer)OrgStream->LabelingAqStream->LabelingStorageSatellite Accumulation Area(Max 12 Months)Labeling->StoragePickupEHS / Vendor Pickup(Incineration)Storage->Pickup

Figure 1: Decision logic for the segregation and disposal of phenolic ether waste streams.

Emergency Response Procedures

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: If the spill is >100mL or generates dust, evacuate the immediate area.

  • PPE Upgrade: Wear butyl rubber or Silver Shield® gloves (Nitrile is often insufficient for prolonged phenol exposure). Wear a face shield.[1][2][3][4][5]

  • Absorb: Use a commercial "Organic/Acid" spill kit. If unavailable, use vermiculite or dry sand. Do not use paper towels (increases surface area for evaporation).

  • Decontaminate: Clean the surface with a soap/water solution. Collect all cleanup materials as hazardous solid waste.

Regulatory & Compliance Context

This procedure adheres to the following regulatory frameworks. Failure to comply can result in significant institutional fines.

  • RCRA (Resource Conservation and Recovery Act): Phenols are typically "U-Listed" (Toxic Waste) or exhibit the "Characteristic of Toxicity" (TC Rule).

  • EPA 40 CFR 261.33: Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.

  • OSHA 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Phenol - Safety and Hazards. National Library of Medicine.[6]

Comprehensive Safety and Operational Guide: Handling 3-(Oxan-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis advance, researchers frequently encounter substituted phenols that require rigorous, uncompromising safety protocols. 3-(Oxan-4-yl)phenol (CAS: 1353854-52-0) is a specialized phenolic derivative. Handling this compound safely requires moving beyond basic laboratory compliance and understanding the mechanistic causality behind its hazards.

This guide provides a self-validating operational framework for researchers, ensuring that every handling, decontamination, and disposal step is grounded in chemical reality.

Mechanistic Hazard Profile

To handle 3-(Oxan-4-yl)phenol safely, one must first understand why it is dangerous. Like all phenols, this compound possesses a dual-hazard profile: it is highly corrosive to biological tissues and acts as a potent systemic toxin[1].

However, 3-(Oxan-4-yl)phenol features a tetrahydropyran (oxan-4-yl) ring attached to the phenolic core. According to Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenols, the addition of bulky, electron-modulating groups significantly alters the molecule's lipophilicity (LogP)[2].

  • The Lipophilic Threat: The oxan-4-yl group increases the compound's ability to penetrate lipid bilayers. This means dermal absorption can be exceptionally rapid, pulling the toxic phenolic core directly into the bloodstream[2].

  • The Anesthetic Trap: Phenols rapidly numb sensory nerve endings upon contact. A researcher may sustain a severe chemical burn and systemic poisoning without feeling initial pain, leading to delayed emergency responses[3].

Table 1: Physical and Hazard Properties
ParameterDetail
Chemical Name 3-(Oxan-4-yl)phenol / 3-(tetrahydro-2H-pyran-4-yl)phenol
CAS Number 1353854-52-0
Primary Hazards Corrosive (Skin/Eye), Acute Systemic Toxicity, Central Nervous System Depression
Physical State Solid (Crystalline)
Penetration Enhancer Oxan-4-yl (tetrahydropyran) group increases cellular membrane permeability

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for phenolic compounds. Phenol rapidly permeates standard latex and thin nitrile, requiring a specialized, multi-layered approach[4].

Table 2: PPE Specifications and Mechanistic Justifications
PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving is mandatory. Inner: Exam-style nitrile. Outer: Butyl Rubber or Neoprene.Phenol easily breaches thin nitrile. The outer butyl/neoprene layer provides chemical resistance, while the inner layer protects the skin during the doffing (removal) process[1].
Eye/Face Protection Chemical splash goggles + Full face shield.Phenol causes irreversible corneal damage. A face shield prevents aerosolized droplets from absorbing through highly vascularized facial mucous membranes[4].
Body Protection Fully buttoned lab coat, long pants, closed-toe non-porous shoes. Optional: Butyl apron.Prevents systemic absorption via accidental bench spills. Phenol can easily penetrate porous shoe materials (e.g., canvas, leather)[5].
Respiratory Certified Chemical Fume Hood.Prevents inhalation of toxic crystalline dust during weighing and material transfer operations[6].

Operational Workflow: Step-by-Step Handling

To ensure absolute safety, execute the following self-validating workflow when handling 3-(Oxan-4-yl)phenol.

OperationalWorkflow N1 1. Pre-Operation Verify Hood & PEG Kit N2 2. PPE Donning Double Gloves & Shield N1->N2 N3 3. Execution Handle in Closed System N2->N3 N4 4. Decontamination Clean Tools & Hood N3->N4 N5 5. Waste Disposal Segregate Phenolic Waste N4->N5

Fig 1: Step-by-step operational workflow for the safe handling of 3-(Oxan-4-yl)phenol.

Step 1: Pre-Operation Verification
  • Confirm the chemical fume hood is operational with a face velocity of 80-100 fpm.

  • Critical: Visually verify the presence of a dedicated Phenol First Aid Kit containing unexpired Polyethylene Glycol (PEG-300 or PEG-400) directly adjacent to the workspace[4].

Step 2: PPE Donning
  • Inspect butyl rubber or neoprene outer gloves for pinhole leaks. Don inner nitrile gloves first, followed by the outer chemical-resistant gloves. Equip goggles and face shield.

Step 3: Material Transfer and Execution
  • Handle the solid crystalline compound exclusively inside the fume hood.

  • Mechanistic Insight: If the phenol has solidified into a hard block, do not chip or crush it , as this generates highly toxic inhalable dust. Instead, warm the sealed container gently in a water bath until the required amount melts[3].

Step 4: Decontamination and Doffing
  • Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., a damp cloth), followed immediately by thorough washing with soap and water.

  • Remove the outer gloves inside the fume hood. Wash the inner nitrile gloves with soap and water before final removal to prevent cross-contamination to your bare hands[3].

Emergency Response: The PEG-400 Protocol

If dermal exposure occurs, standard chemical burn protocols (flushing with water) are fundamentally flawed and dangerous. Because 3-(Oxan-4-yl)phenol is highly lipophilic, washing with water alone will simply spread the chemical across a larger surface area, exacerbating systemic absorption[4].

Instead, researchers must use Polyethylene Glycol (PEG-300 or PEG-400) . PEG acts as a superior lipophilic sink, effectively extracting the phenol from the stratum corneum before it reaches the bloodstream[4].

DermalResponse A Dermal Exposure to 3-(Oxan-4-yl)phenol B Immediately Remove Contaminated PPE/Clothing A->B C Is PEG-300/400 Available? B->C D Wipe Liberally with PEG-Soaked Gauze C->D YES E Flush with Copious Water (Minimum 15 mins) C->E NO F Seek Immediate Medical Attention D->F E->F

Fig 2: Emergency dermal exposure workflow highlighting the critical PEG-400 decontamination step.

Immediate First Aid Steps:
  • Rapid Doffing : Strip all contaminated clothing and PPE immediately. Do not pull contaminated shirts over the head; cut them off to protect the eyes and face.

  • PEG Application : Liberally apply PEG-300 or PEG-400 to the affected area using gauze pads[4].

  • Wipe and Repeat : Gently wipe the area to remove the phenol-PEG mixture. Repeat this process continuously until the characteristic "sweet/medicinal" odor of phenol is completely gone.

  • Solvent Warning : Do not attempt decontamination using ethanol, isopropanol, or other laboratory solvents. These will drastically increase the dermal absorption rate of the phenol[3].

  • Medical Escalation : Seek emergency medical attention immediately, regardless of the exposure size or lack of pain.

Disposal and Waste Management Plan

Phenolic waste poses severe environmental and facility risks if mishandled.

  • Segregation : Never mix 3-(Oxan-4-yl)phenol waste with strong oxidizers, as this can trigger violent exothermic reactions[5].

  • Containment : Collect all liquid and solid waste, including heavily contaminated PPE (gloves, wipes, gauze), in clearly labeled glass or High-Density Polyethylene (HDPE) containers[5].

  • Labeling : Label explicitly as "Hazardous Waste - Toxic/Corrosive: Contains 3-(Oxan-4-yl)phenol".

  • Disposal : Route through your institution's certified hazardous waste management system for high-temperature incineration[6]. Do not allow the product to reach sewage systems.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from:[Link]

  • University of California, Riverside (UCR) EH&S. Safe Use of Phenol. Retrieved from:[Link]

  • Monash University. Phenol - OHS Information Sheet. Retrieved from:[Link]

  • Tulane University Environmental Health and Safety. FACT SHEET: Phenol. Retrieved from:[Link]

  • Smith, C. J., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-278. PubMed. Retrieved from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.